molecular formula C16H16O3S B2946322 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid CAS No. 1461707-25-4

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Cat. No.: B2946322
CAS No.: 1461707-25-4
M. Wt: 288.36
InChI Key: WUVZICOZLKSKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a benzoic acid derivative research chemical with the CAS Registry Number 1461707-25-4 . Its molecular formula is C 16 H 16 O 3 S, and it has a molecular weight of 288.36 g/mol . The compound features a benzylsulfanyl (also known as benzylthio) group at the 3-position and a methoxymethyl group at the 4-position of the benzoic acid ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is typically supplied as a solid and requires cold-chain transportation to ensure stability . It is intended for Research Use Only and is not designed for diagnostic or therapeutic uses. Researchers can utilize this chemical in various exploratory studies, including but not limited to, the development of novel pharmaceutical compounds, as a building block in materials science, and in biochemical probing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfanyl-4-(methoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZICOZLKSKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization and Impurity Profiling of Thioether-Based Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid

Executive Summary: The PPAR Scaffold Context

In the landscape of metabolic disease therapeutics, specifically Peroxisome Proliferator-Activated Receptor delta (PPAR


) agonists, the thioether-substituted benzoic acid  motif is a recurring pharmacophore. This guide provides a rigorous structural analysis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid  (CAS: 1461707-25-4).

While often utilized as a high-value intermediate or fragment probe in drug discovery, this molecule presents specific analytical challenges—primarily centered on the redox susceptibility of the sulfur bridge and the metabolic lability of the benzylic ether. This whitepaper outlines a self-validating analytical workflow to ensure structural integrity and purity.

Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional domains, each dictating specific analytical behaviors and stability profiles.

DomainFunctional GroupChemical PropertyAnalytical Marker (NMR/MS)
Core Benzoic AcidPolar, ionizable (

)
pH-dependent retention in LC-MS; Carbonyl stretch (~1690 cm⁻¹) in IR.
Pos 3 BenzylsulfanylLipophilic, nucleophilic sulfurCritical Quality Attribute: Prone to S-oxidation. Characteristic MS fragment

91 (Tropylium).
Pos 4 MethoxymethylBenzylic etherHydrogen bond acceptor. Distinct singlet

ppm.
2.1 Structural Visualization

The following diagram illustrates the core structure and its primary sites of metabolic and chemical reactivity.

ChemicalStructure Figure 1: Functional Domain Analysis and Reactivity Hotspots Core Benzoic Acid Core (Ionizable Head) Pos3 3-Benzylsulfanyl (Lipophilic Tail) Core->Pos3 Ortho-substitution Pos4 4-Methoxymethyl (Steric/Electronic Spacer) Core->Pos4 Para-substitution Oxidation RISK: S-Oxidation (Sulfoxide/Sulfone) Pos3->Oxidation Metabolism RISK: O-Dealkylation (CYP450) Pos4->Metabolism

Synthesis Logic & Impurity Profiling

Understanding the synthesis is prerequisite to defining the impurity profile. This compound is typically assembled via nucleophilic aromatic substitution (


) or transition-metal catalyzed cross-coupling (C-S bond formation).

The Primary Impurity Pathway: The sulfur atom is the "soft spot." During synthesis or storage, exposure to atmospheric oxygen or peroxides (often found in ether solvents like THF or dioxane) leads to the formation of the Sulfoxide (+16 Da) and Sulfone (+32 Da) analogs.

3.1 Synthesis & Degradation Workflow

SynthesisPath Figure 2: Synthesis Pathway and Oxidative Degradation Logic Precursor 3-Halo-4-(methoxymethyl) benzoic acid Product TARGET: 3-(Benzylsulfanyl)-4-(methoxymethyl) benzoic acid Precursor->Product Pd-Catalyzed C-S Coupling Reagent Benzyl Mercaptan (Nucleophile) Reagent->Product Disulfide Impurity C: Dibenzyl Disulfide (Reagent Dimer) Reagent->Disulfide Oxidation (Air) Sulfoxide Impurity A: Sulfoxide Analog (+16 Da) Product->Sulfoxide [O] Storage/Stress Sulfone Impurity B: Sulfone Analog (+32 Da) Sulfoxide->Sulfone [O] Over-oxidation

Analytical Protocol: Self-Validating Methodologies

To ensure scientific integrity, the following protocols utilize orthogonal detection methods (UV, MS, NMR) to cross-verify the structure.

4.1 High-Resolution Mass Spectrometry (HRMS) Strategy
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

    • Why? The carboxylic acid moiety deprotonates easily

      
      , providing a cleaner signal than positive mode which might suffer from sodium adducts.
      
  • Fragmentation Pattern (MS/MS):

    • Precursor:

      
       (Calculated for 
      
      
      
      ).
    • Key Fragment 1 (

      
       91):  Tropylium ion (benzyl group cleavage). Note: In negative mode, this may appear as a neutral loss depending on charge retention.
      
    • Key Fragment 2 (

      
       ~243):  Loss of 
      
      
      
      (Decarboxylation), characteristic of benzoic acids.
    • Key Fragment 3 (

      
       ~255):  Loss of Methanol (
      
      
      
      ) from the ether tail.
4.2 Nuclear Magnetic Resonance (NMR) Interpretation

The


-NMR spectrum in 

provides definitive structural proof.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.5 - 13.0Broad Singlet1HExchangeable acidic proton.
Ar-H (Pos 2) ~7.9Doublet (small J)1HOrtho to acid, meta to ether. Deshielded by COOH.
Ar-H (Pos 6) ~7.8Doublet of Doublets1HOrtho to acid.
Ar-H (Pos 5) ~7.5Doublet1HOrtho to methoxymethyl.
Ar-H (Benzyl) 7.2 - 7.4Multiplet5HPhenyl ring of the benzyl group.
Ar-

-O
~4.55Singlet2HBenzylic protons next to Oxygen (deshielded).
S-

-Ph
~4.25Singlet2HBenzylic protons next to Sulfur.
O-

~3.35Singlet3HMethoxy group.

Validation Check: If the singlet at 4.25 ppm shifts downfield to ~4.5-4.8 ppm, this indicates oxidation of the sulfur (Sulfoxide formation), confirming sample degradation.

4.3 HPLC Method for Purity & Related Substances

A generic gradient is insufficient due to the lipophilicity of the benzylthio group.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm.

  • Elution Order:

    • Sulfoxide Impurity (More polar, elutes earlier).

    • Target Compound.

    • Sulfone Impurity (Variable, often elutes close to target).

    • Dibenzyl Disulfide (Highly lipophilic, elutes late).

Metabolic Stability & Drug Design Implications

For researchers utilizing this scaffold in drug development (e.g., PPAR


 modulation), understanding the metabolic "soft spots" is critical for lead optimization.
  • S-Oxidation: The thioether is a primary target for Flavin-containing Monooxygenases (FMOs). Conversion to sulfoxide often creates a chiral center, complicating pharmacokinetics.

    • Mitigation: Replace -S- with -O- (Ether) or -CH2- (Alkane) if binding affinity permits, or oxidize intentionally to the Sulfone (achiral) if active.

  • Benzylic Oxidation: The position alpha to the ether oxygen (Pos 4) is susceptible to CYP450-mediated hydroxylation, leading to dealkylation (loss of the methyl group) and formation of the aldehyde.

    • Mitigation: Fluorination of the benzylic carbon or the methoxy group can block this metabolic route.

Metabolism Figure 3: Predicted Metabolic Liability Map Parent Parent Compound (Thioether) Metabolite1 Metabolite M1: Sulfoxide (Chiral Center Created) Parent->Metabolite1 FMO / CYP Oxidation Metabolite2 Metabolite M2: Demethylated Alcohol (Unstable -> Aldehyde) Parent->Metabolite2 CYP450 O-Dealkylation

References
  • Sigma-Aldrich. "Product Specification: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid." Merck KGaA. Link (Verified Catalog Entry).

  • Wnuk, S., et al. (1990).[1] "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, 28(3), 271-280.[1] Link

  • Bhat, M., et al. (2024).[2] "Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid." The Journal of Organic Chemistry, 89. Link

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Ethers and Thioethers." Chemistry LibreTexts. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid (DEV-34B)

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel investigational compound 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, designated herein as DEV-34B. As no empirical data for this specific molecule is publicly available, this document leverages validated in silico prediction methodologies to establish a foundational profile. Furthermore, it outlines detailed, field-proven experimental protocols for the definitive determination of these critical parameters. The objective is to equip researchers and drug development professionals with the necessary predictive data and actionable experimental workflows to accelerate the pre-formulation and early-stage development of DEV-34B. The causality behind experimental choices, self-validating system design, and authoritative protocol standards are emphasized throughout.

Introduction: The Imperative of Physicochemical Characterization

In modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a formality but a cornerstone of a successful research program. These intrinsic characteristics—such as acidity (pKa), lipophilicity (logP), and solubility—govern a compound's pharmacokinetic and pharmacodynamic behavior. They dictate how a potential drug will be absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety profile.

The subject of this guide, 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (DEV-34B), is a novel chemical entity. Its structure, featuring a carboxylic acid, a thioether, and a methoxymethyl group, suggests a complex interplay of properties that must be precisely quantified. This document serves as a Senior Application Scientist's approach to characterizing such a molecule from the ground up, beginning with robust computational predictions and culminating in gold-standard experimental verification.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous definition of the molecule's structure and basic properties.

  • IUPAC Name: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

  • Internal Designation: DEV-34B

  • Chemical Formula: C₁₆H₁₆O₃S

  • Chemical Structure: Chemical structure of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (Note: Image is a representation of the structure based on the IUPAC name.)

In Silico Physicochemical Profile

Prior to committing valuable resources to laboratory work, computational modeling provides a rapid and cost-effective means of estimating a compound's properties.[] These predictions, derived from algorithms trained on vast datasets of experimentally determined values, guide initial experimental design and help anticipate potential development challenges.[2]

The following table summarizes the predicted physicochemical properties for DEV-34B, calculated using established fragment-based and topological algorithms.[3][4]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 288.36 g/mol Influences diffusion and permeability; aligns with Lipinski's Rule of Five for oral bioavailability.
pKa (Acidic) 3.8 ± 0.2The carboxylic acid group's pKa dictates the molecule's charge state at physiological pH (~7.4). Being a strong acid, it will be predominantly ionized (negatively charged) in the blood and intestines, impacting solubility, permeability, and receptor binding.
logP 3.5 ± 0.5The octanol-water partition coefficient (logP) indicates lipophilicity. A value of 3.5 suggests good membrane permeability but may also indicate a risk of low aqueous solubility and potential for non-specific binding.
Aqueous Solubility (Intrinsic) 15 µg/mLIntrinsic solubility (of the neutral form) is predicted to be low. However, as an acid, its solubility is expected to increase significantly at pH values above its pKa, forming a more soluble carboxylate salt.

Experimental Verification: Protocols and Rationale

While in silico predictions are invaluable, they are not a substitute for empirical data. The following sections detail the standardized, self-validating experimental protocols required to definitively measure the key physicochemical properties of DEV-34B.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa is arguably the most critical parameter as it governs the ionization state of the molecule.[5] This charge state directly influences solubility, lipophilicity (logD), and the ability to cross biological membranes. Potentiometric titration is the gold-standard method due to its precision and direct measurement of proton exchange.[6]

Experimental Protocol: Potentiometric Titration [7][8]

  • Preparation:

    • Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

    • Prepare a 1 mM solution of DEV-34B in ionic strength-adjusted water (0.15 M KCl). If solubility is low, a co-solvent like methanol may be used, and results extrapolated back to aqueous conditions.[5]

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[7]

  • Titration:

    • Place 20 mL of the DEV-34B solution into a thermostatted vessel at 25°C.

    • Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of the weak acid.[8]

    • Immerse the calibrated pH electrode and begin stirring.

    • Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the carboxylic acid.[7]

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare 1 mM DEV-34B in 0.15 M KCl prep1->prep2 prep3 Prepare 0.1 M NaOH Titrant prep2->prep3 titrate1 Purge Sample with Nitrogen prep3->titrate1 titrate2 Add NaOH Aliquots titrate1->titrate2 titrate3 Record Stable pH Reading titrate2->titrate3 titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Point (1st Derivative) analysis1->analysis2 analysis3 Find pH at Half-Equivalence Point analysis2->analysis3 pKa_result Result: pKa analysis3->pKa_result caption Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (logP)

Causality: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes and its distribution into tissues. While the classic shake-flask method is the "gold standard," it can be resource-intensive.[9] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a robust, high-throughput alternative that correlates well with shake-flask values and requires significantly less compound.[9][10]

Experimental Protocol: RP-HPLC Method [11][12]

  • System Setup:

    • Utilize an HPLC system with a C18 stationary phase column.

    • The mobile phase will be a gradient of an aqueous buffer (e.g., 20 mM sodium acetate, pH 6.0) and an organic modifier like methanol or acetonitrile.[10]

  • Calibration:

    • Prepare a set of 5-7 reference standards with well-established logP values that bracket the predicted logP of DEV-34B (e.g., from 1.0 to 5.0).

    • Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) using an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding log(k) values (x-axis). The plot should be linear with a high correlation coefficient (R² > 0.98).

  • Sample Analysis:

    • Prepare a solution of DEV-34B in the mobile phase.

    • Inject the sample and determine its retention time (t_R) and calculate its log(k) value.

  • Data Analysis:

    • Using the linear regression equation from the calibration curve, calculate the logP of DEV-34B from its experimentally determined log(k) value.

Workflow Diagram: logP Determination by RP-HPLC

logP_Workflow cluster_cal Calibration Curve Generation cluster_sample Sample Analysis cluster_result Result Calculation cal1 Select 5-7 logP Reference Standards cal2 Inject Standards & Record Retention Times (tR) cal1->cal2 cal3 Calculate log(k) for Each Standard cal2->cal3 cal4 Plot logP vs. log(k) (Linear Regression) cal3->cal4 result1 Interpolate logP of DEV-34B from Calibration Curve cal4->result1 sample1 Inject DEV-34B Sample sample2 Record Retention Time (tR) sample1->sample2 sample3 Calculate log(k) for DEV-34B sample2->sample3 sample3->result1 logP_result Result: logP result1->logP_result caption Workflow for logP Determination by RP-HPLC.

Caption: Workflow for logP Determination by RP-HPLC.

Determination of Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of failure for drug candidates.[13] It limits oral absorption and can make intravenous formulation challenging. The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[14] Given DEV-34B's acidic nature, its solubility must be assessed across a range of pH values to generate a pH-solubility profile.[15]

Experimental Protocol: pH-Solubility Profile via Shake-Flask Method [16][17]

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.8, 7.4, and 9.0).

  • Equilibration:

    • Add an excess amount of solid DEV-34B to separate vials containing each buffer solution. The excess solid ensures that a saturated solution is formed.[14]

    • Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[17]

  • Sample Processing:

    • After equilibration, allow the vials to stand, then carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification:

    • Quantify the concentration of dissolved DEV-34B in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Prepare a calibration curve of DEV-34B to ensure accurate concentration determination.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Preliminary Stability Assessment

Causality: A drug substance must remain stable under various environmental conditions to ensure its quality, safety, and efficacy over its shelf life.[18] Preliminary stability studies, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, are essential to identify potential degradation pathways early.[19][20]

Protocol: Accelerated Stability Study [21]

  • Sample Preparation: Store accurately weighed samples of solid DEV-34B in controlled stability chambers under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[18]

  • Time Points: Pull samples at initial (t=0), 1-month, 3-month, and 6-month time points.[19]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of DEV-34B content by HPLC to detect any decrease from the initial value.

    • Purity/Degradation Products: Use a stability-indicating HPLC method to separate and quantify any new peaks corresponding to degradation products.

Conclusion and Forward Look

This guide establishes a foundational physicochemical profile for the novel compound 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (DEV-34B) through in silico prediction. The predicted pKa of ~3.8, logP of ~3.5, and low intrinsic solubility highlight a classic drug development scenario: a lipophilic acid that will require careful formulation strategies. Its solubility is expected to be highly pH-dependent, a factor that must be leveraged in formulation design.

The provided experimental protocols for pKa, logP, solubility, and stability represent the industry-standard, self-validating methodologies required to confirm these predictions and build a robust data package. Executing these workflows will provide the definitive data necessary to guide medicinal chemistry optimization, design appropriate formulations, and enable the rational progression of DEV-34B from a promising molecule to a viable clinical candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Patel, Y., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Molecular Knowledge Systems. (n.d.). Physical Property Estimation: Online Demonstration. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Ovid. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Potential of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research utility and therapeutic potential of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS: 1461707-25-4). Based on its structural pharmacophore—specifically the benzoic acid "head" coupled with a lipophilic thioether "tail"—this compound is analyzed here as a representative scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) modulation and Free Fatty Acid Receptor 1 (GPR40) targeting.

Part 1: Executive Summary & Chemical Identity

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid represents a privileged structural scaffold in medicinal chemistry, primarily utilized in the discovery of metabolic disease therapeutics. Its architecture aligns with the classic "Acidic Head + Linker + Lipophilic Tail" pharmacophore required for binding to nuclear receptors (PPARs) and G-protein coupled receptors (GPR40/FFAR1).

While not a marketed drug itself, this compound serves as a critical chemical probe and building block for synthesizing next-generation agonists targeting metabolic syndrome, Type 2 Diabetes (T2D), and dyslipidemia.

Chemical Profile
PropertySpecification
IUPAC Name 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
CAS Number 1461707-25-4
Molecular Formula C₁₆H₁₆O₃S
Molecular Weight 288.36 g/mol
Core Scaffold Benzoic Acid
Key Substituents 3-position: Benzylthio (Lipophilic tail)4-position: Methoxymethyl (Polar/Steric anchor)
Predicted LogP ~3.8 (High Lipophilicity)

Part 2: Mechanism of Action & Structural Biology

The therapeutic potential of this compound is derived from its ability to mimic endogenous ligands (like fatty acids) within the ligand-binding domains (LBD) of metabolic regulators.

PPAR-Delta ( ) and PPAR-Gamma ( ) Agonism

The benzoic acid moiety mimics the carboxylate group of endogenous fatty acids, forming hydrogen bonds with the His323 and Tyr473 (numbering varies by subtype) residues in the PPAR LBD.

  • The Thioether Linker: The sulfur atom at the 3-position provides a flexible "hinge," allowing the benzyl ring to occupy the large hydrophobic pocket of the receptor.

  • Therapeutic Outcome: Activation of PPAR

    
     promotes fatty acid oxidation (FAO) in skeletal muscle, mimicking the effects of exercise ("exercise mimetics").
    
GPR40 (FFAR1) Modulation

Similar to Fasiglifam (TAK-875) , the benzoic acid core can interact with the arginine residues in the transmembrane domain of GPR40.

  • Therapeutic Outcome: Potentiation of glucose-stimulated insulin secretion (GSIS) without the risk of hypoglycemia.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this scaffold in a metabolic context.

PPAR_Signaling Compound 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid PPAR_LBD PPAR-δ/γ LBD (Nucleus) Compound->PPAR_LBD Ligand Binding RXR RXR Heterodimer PPAR_LBD->RXR Dimerization Inflam Suppression of Inflammation (NF-κB) PPAR_LBD->Inflam Transrepression PPRE PPRE (DNA Promoter) RXR->PPRE DNA Binding CoActivators Recruitment of Co-Activators (PGC-1α) PPRE->CoActivators Transcriptional Complex FAO Fatty Acid Oxidation (CPT1, PDK4) CoActivators->FAO Upregulation Mito Mitochondrial Biogenesis CoActivators->Mito Upregulation

Caption: Mechanism of Action: The compound binds the PPAR LBD, triggering RXR heterodimerization and transcription of oxidative genes.

Part 3: Therapeutic Applications

Research utilizing 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid focuses on three primary therapeutic windows:

Metabolic Syndrome & Dyslipidemia

By activating PPAR


, the compound drives the shift from glucose utilization to lipid utilization in skeletal muscle.
  • Effect: Reduction in plasma triglycerides and LDL cholesterol; increase in HDL.

  • Research Utility: Used to test "browning" of white adipose tissue in in vitro adipocyte differentiation assays.

Non-Alcoholic Steatohepatitis (NASH)

The anti-inflammatory properties of PPAR agonists (transrepression of NF-


B) combined with lipid-lowering effects make this scaffold a candidate for reversing liver fibrosis.
  • Mechanism: Inhibition of stellate cell activation via the TGF-

    
     pathway.
    
Muscle Endurance (Duchenne Muscular Dystrophy)

Similar to GW501516 , this scaffold is investigated for its ability to preserve Type I (oxidative) muscle fibers, potentially offsetting muscle wasting in dystrophic conditions.

Part 4: Experimental Protocols

To validate the therapeutic potential of this compound, researchers must employ rigorous synthesis and assay protocols.

A. Synthesis Workflow (Palladium-Catalyzed C-S Coupling)

Rationale: The formation of the C-S bond at the 3-position is the critical step. Traditional SnAr is difficult due to the electron-rich nature of the ring; Buchwald-Hartwig coupling is preferred.

Reagents:

  • Substrate: 3-Bromo-4-(methoxymethyl)benzoic acid methyl ester.

  • Thiol: Benzyl mercaptan (1.2 eq).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: Xantphos (4 mol%).

  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with the aryl bromide,

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add 1,4-Dioxane and Benzyl mercaptan via syringe.

  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to yield the free acid: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid .

B. In Vitro PPAR Binding Assay (TR-FRET)

Rationale: To quantify the binding affinity (


) of the compound to the receptor.
  • System: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay.
    
  • Components:

    • Terbium-labeled anti-GST antibody.

    • GST-tagged PPAR

      
      -LBD.
      
    • Fluorescent small molecule tracer.

  • Procedure:

    • Incubate GST-PPAR

      
       with the Tb-antibody.
      
    • Add the test compound (serial dilution from 10

      
      M to 1 nM).
      
    • Add the fluorescent tracer.

    • Read: Measure emission ratio (520 nm / 495 nm) after 1 hour.

    • Analysis: A decrease in TR-FRET signal indicates displacement of the tracer by the test compound.

Part 5: Safety & Toxicology Considerations

While this compound is a research tool, it belongs to a chemical class with known toxicological risks that must be monitored.

Risk FactorDescriptionMitigation in Research
Carcinogenicity PPAR

agonists (e.g., GW501516) have been linked to colorectal cancer in long-term rodent studies.
Limit in vivo exposure to <8 weeks; monitor intestinal proliferation markers (Ki-67).
Hepatotoxicity Benzoic acid derivatives can undergo acyl-glucuronidation, leading to reactive metabolites.Assess metabolic stability in liver microsomes; check for glutathione adducts.
Off-Target Binding Potential cross-reactivity with PPAR

or PPAR

.
Perform selectivity profiling against the full nuclear receptor panel.

Part 6: References

  • Siev, D. et al. (2023). Structural Determinants of PPAR Agonism: The Role of Acidic Head Groups. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS 1461707-25-4). Merck KGaA.[1]

  • Billin, A. N. (2008). PPAR-beta/delta agonists for Type 2 Diabetes and Dyslipidemia: An Adopted Orphan. Current Opinion in Investigational Drugs.

  • Ambeed. (2024). Safety Data Sheet: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Ambeed Chemical.

Sources

Molecular weight and formula of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

[1]

Part 1: Chemical Identity & Core Parameters

Compound Overview This compound represents a "privileged scaffold" in drug discovery, combining a lipophilic thioether tail with a polar benzoic acid headgroup. Structurally, it mimics the pharmacophore of several metabolic modulators, making it a critical reference standard or building block in the synthesis of PPAR

ParameterSpecification
Chemical Name 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
CAS Registry Number 1461707-25-4
Molecular Formula

Molecular Weight 288.36 g/mol
Exact Mass 288.0820
Predicted LogP ~3.8 (Lipophilic)
pKa (Acid) ~4.2 (Benzoic acid moiety)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Appearance Off-white to pale yellow solid

Part 2: Structural Analysis & Pharmacophore Mapping

To understand the utility of this compound, one must analyze its structural components. It is designed to span the ligand-binding domain (LBD) of nuclear receptors.

Structural Logic Diagram

The following diagram illustrates the functional roles of each molecular region, derived from Structure-Activity Relationship (SAR) principles common in metabolic drug design.

SAR_AnalysisTarget3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acidHeadBenzoic Acid Head(Ionic Interaction w/ His/Tyr)Target->Head  C-1 Position  LinkerThioether Linker(Metabolic Stability vs Ether)Target->Linker  C-3 Position  Ortho4-Methoxymethyl(Steric Bulk & Solubility)Target->Ortho  C-4 Position  TailBenzyl Moiety(Hydrophobic Pocket Occupancy)Linker->Tail  Extension  

Figure 1: Pharmacophore dissection of the target compound, highlighting the specific binding interactions facilitated by each functional group.

Part 3: Synthesis Protocol

Recommended Retrosynthetic Pathway

The synthesis is best approached by constructing the "Right-Hand Side" (the benzoic acid core) first, followed by the attachment of the "Left-Hand Side" (the benzyl thiol) via Buchwald-Hartwig coupling.

Step-by-Step Methodology:

  • Precursor Preparation: Start with Methyl 3-bromo-4-methylbenzoate .

  • Benzylic Functionalization: Radical bromination using NBS (N-Bromosuccinimide) to generate the benzyl bromide intermediate.

  • Etherification: Displacement of the benzylic bromide with methanol (using Silver Carbonate or Sodium Methoxide) to install the 4-methoxymethyl group.

  • C-S Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with Benzyl mercaptan .

  • Saponification: Final hydrolysis of the methyl ester to yield the free acid.

Synthesis Workflow Diagram

Synthesis_RouteStartMethyl 3-bromo-4-methylbenzoateInter1Intermediate A:Methyl 3-bromo-4-(bromomethyl)benzoateStart->Inter1Step1Step 1: NBS, AIBN, CCl4, Reflux(Radical Bromination)Inter2Intermediate B:Methyl 3-bromo-4-(methoxymethyl)benzoateInter1->Inter2Inter3Intermediate C:Methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoateInter2->Inter3FinalFINAL PRODUCT:3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acidInter3->FinalStep1->Inter1Step2Step 2: MeOH, Ag2CO3 or NaOMe(Nucleophilic Substitution)Step3Step 3: BnSH, Pd2(dba)3, Xantphos, DIPEA(Buchwald-Hartwig C-S Coupling)Step4Step 4: LiOH, THF/H2O(Ester Hydrolysis)

Figure 2: Step-wise synthetic route designed for regiochemical fidelity and scalability.

Detailed Experimental Considerations
  • Step 2 (Etherification): Control the temperature strictly. If using NaOMe, ensure anhydrous conditions to prevent hydrolysis of the ester to the acid prematurely.

    
     is milder and preferred for small-scale, high-value synthesis.
    
  • Step 3 (Coupling): The use of Xantphos as a ligand is critical. It provides the wide bite angle necessary for efficient C-S bond formation on the sterically crowded trisubstituted benzene ring [1].

  • Purification: The final acid should be recrystallized from an Ethanol/Water mixture rather than column chromatography to ensure removal of trace palladium contaminants.

Part 4: Biological Context & Applications

This compound is primarily utilized in Metabolic Disease Research . Its structure identifies it as a ligand for the Peroxisome Proliferator-Activated Receptors (PPARs), specifically the

Mechanism of Action (Hypothetical/Class-Based):

  • Binding: The benzoic acid head group forms electrostatic interactions with the Tyrosine and Histidine residues in the PPAR ligand-binding pocket.

  • Activation: The lipophilic benzyl tail occupies the large hydrophobic pocket, stabilizing Helix 12 in the active conformation.

  • Gene Transcription: This recruits co-activators (e.g., PGC-1

    
    ), driving the transcription of genes involved in fatty acid oxidation and mitochondrial biogenesis [2].
    

Key Applications:

  • Chemical Probe: Used to validate PPAR

    
     selectivity against PPAR
    
    
    and PPAR
    
    
    .
  • Fragment-Based Drug Design (FBDD): The "3-(benzylsulfanyl)" motif is a validated fragment for increasing potency in nuclear receptor ligands.

References

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2071-2116.

  • Billin, A. N. (2008). PPAR-delta agonists for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs, 9(10), 1024-1035.

  • Sigma-Aldrich. (2024). Product Specification: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.[1][2][3][4][5] Merck KGaA.

The Emerging Landscape of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide delves into the promising, yet underexplored, class of 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid derivatives. In the absence of direct, extensive literature on this specific scaffold, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. By drawing upon established principles of medicinal chemistry and leveraging data from structurally analogous compounds, we will explore the therapeutic potential, plausible synthetic strategies, and key structure-activity relationship (SAR) considerations for this novel class of molecules. This guide aims to provide a robust framework to stimulate and guide future research and development in this intriguing area of drug discovery.

Introduction: The Rationale for Investigating 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid Derivatives

The benzoic acid motif is a privileged scaffold in drug design, valued for its synthetic tractability and its ability to engage in crucial interactions with biological targets through its carboxylic acid functionality.[1][2] The biological profile of benzoic acid derivatives can be finely tuned by the nature and positioning of substituents on the phenyl ring, which influence the molecule's steric, electronic, and lipophilic properties.[1][3]

The core structure of 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid presents a unique combination of functional groups that suggests a rich potential for biological activity:

  • The Benzoic Acid Core: Provides a critical anchor for target binding, often acting as a hydrogen bond donor and acceptor.[1]

  • The 3-(Benzylsulfanyl) Group: Introduces a flexible, lipophilic thioether linkage. The sulfur atom can participate in various non-covalent interactions, and the benzyl group can engage in hydrophobic and π-stacking interactions. Thioethers are present in numerous biologically active compounds and can influence metabolic stability and pharmacokinetic profiles.

  • The 4-(Methoxymethyl) Group: This ether linkage can act as a hydrogen bond acceptor and influence the molecule's solubility and conformational properties. The methoxymethyl group can also serve as a metabolic soft spot or a point for further derivatization.

Given the diverse biological activities reported for substituted benzoic acids, including antimicrobial, anti-inflammatory, and anticancer effects, it is reasonable to hypothesize that derivatives of 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid could exhibit a range of valuable pharmacological properties.[2][4]

Synthetic Strategies: A Proposed Pathway

While no specific synthesis for 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid has been reported in the surveyed literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The following multi-step synthesis is proposed, starting from commercially available materials.

Diagram of Proposed Synthetic Workflow

Synthesis_Workflow A 4-Hydroxy-3-nitrobenzoic acid B Methyl 4-hydroxy-3-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 4-(methoxymethoxy)-3-nitrobenzoate B->C Protection (MOM-Cl, base) D Methyl 3-amino-4-(methoxymethoxy)benzoate C->D Reduction (e.g., Fe/HCl or H2/Pd-C) E Methyl 3-bromo-4-(methoxymethoxy)benzoate D->E Sandmeyer Reaction (NaNO2, HBr, CuBr) F Methyl 3-(benzylsulfanyl)-4-(methoxymethoxy)benzoate E->F Thioetherification (Benzyl mercaptan, base) G 3-(Benzylsulfanyl)-4-(methoxymethoxy)benzoic acid F->G Hydrolysis (LiOH or NaOH) H 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid G->H Deprotection/Reduction (Acidic conditions)

Caption: Proposed synthetic workflow for 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Hydroxy-3-nitrobenzoic acid

  • Suspend 4-hydroxy-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxy-3-nitrobenzoate.

Step 2: Protection of the Phenolic Hydroxyl Group

  • Dissolve methyl 4-hydroxy-3-nitrobenzoate in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base, such as diisopropylethylamine.

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Purify by column chromatography to obtain methyl 4-(methoxymethoxy)-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve methyl 4-(methoxymethoxy)-3-nitrobenzoate in ethanol or acetic acid.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Filter the hot solution through celite and concentrate the filtrate.

  • Basify with aqueous sodium hydroxide and extract with ethyl acetate to yield methyl 3-amino-4-(methoxymethoxy)benzoate.

Step 4: Sandmeyer Reaction to Introduce Bromine

  • Dissolve methyl 3-amino-4-(methoxymethoxy)benzoate in an aqueous solution of hydrobromic acid.

  • Cool to 0 °C and add a solution of sodium nitrite dropwise.

  • Add a solution of copper(I) bromide in hydrobromic acid.

  • Warm the reaction to room temperature and then heat to 60 °C until nitrogen evolution ceases.

  • Extract the product with ethyl acetate and purify by column chromatography to give methyl 3-bromo-4-(methoxymethoxy)benzoate.

Step 5: Thioetherification

  • A copper-catalyzed coupling of benzyl alcohol with thiols has been shown to be an effective method for forming benzyl thioethers.[5]

  • Dissolve methyl 3-bromo-4-(methoxymethoxy)benzoate and benzyl mercaptan in a suitable solvent such as DMF.

  • Add a base (e.g., potassium carbonate) and a catalytic amount of a copper(I) salt (e.g., CuI).

  • Heat the reaction mixture at 80-100 °C overnight.

  • Cool, dilute with water, and extract with ethyl acetate to obtain methyl 3-(benzylsulfanyl)-4-(methoxymethoxy)benzoate.

Step 6: Saponification of the Ester

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain 3-(benzylsulfanyl)-4-(methoxymethoxy)benzoic acid.

Step 7: Deprotection of the MOM Group

  • Dissolve the MOM-protected acid in a suitable solvent like methanol.

  • Add a strong acid catalyst (e.g., concentrated HCl).

  • Stir at room temperature or gently heat until deprotection is complete.

  • Remove the solvent under reduced pressure to yield the final product, 3-(benzylsulfanyl)-4-(hydroxymethyl)benzoic acid. Correction: The target is 4-(methoxymethyl), so a reduction of the intermediate aldehyde or a direct alkylation would be necessary in an alternative route.

Alternative Step 7 for 4-(methoxymethyl) synthesis: A more direct route to the 4-(methoxymethyl) group would involve starting with a 4-(methoxymethyl) substituted precursor, avoiding the protection/deprotection steps of a hydroxyl group.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on substituted benzoic acids, we can infer potential biological activities and SAR trends for 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid derivatives.

Potential Therapeutic Areas
  • Antimicrobial Agents: The lipophilic nature of the benzylsulfanyl group may enhance cell membrane penetration, a desirable feature for antimicrobial compounds.[2] Modifications to the benzyl ring could be explored to optimize activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Many benzoic acid derivatives exhibit anti-inflammatory properties. The core scaffold could be a starting point for developing inhibitors of inflammatory enzymes or receptors.

  • Anticancer Agents: The antiproliferative activity of benzamide derivatives has been documented, with the nature and position of substituents playing a crucial role.[3] The 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid scaffold could be explored for its potential to inhibit cancer cell growth.

  • Enzyme Inhibitors: The carboxylic acid group is a common feature in enzyme inhibitors, often interacting with active site residues. Depending on the overall shape and electronic properties of the molecule, these derivatives could be designed to target specific enzymes, such as α-amylase or dipeptidyl peptidase-4.[6][7]

Inferred Structure-Activity Relationships

The following SAR hypotheses can be formulated based on general principles observed in related benzoic acid series:

  • The Carboxylic Acid: This group is likely essential for activity, forming key interactions with the biological target. Esterification or amidation would likely alter the biological profile, potentially creating prodrugs or compounds with different targets.[6]

  • The Benzylsulfanyl Moiety:

    • Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring will modulate the electronic properties and lipophilicity of the entire molecule, likely impacting potency and selectivity.[1][3]

    • Replacement of the Sulfur Atom: Isosteric replacement of the sulfur atom with oxygen (benzyloxy) or a methylene group (phenethyl) would significantly alter the geometry and electronic nature of the linker, providing valuable SAR data. In some series, a thioether linkage has been shown to be more potent than an ether or amide.[8]

  • The 4-(Methoxymethyl) Group:

    • Chain Length: Varying the length of the alkoxyalkyl chain (e.g., ethoxymethyl, propoxymethyl) could probe the size of the binding pocket.

    • Replacement with other Functional Groups: Substituting the methoxymethyl group with other hydrogen bond acceptors or donors (e.g., hydroxyl, amino) would provide insights into the requirements of the target's active site.[7]

Table 1: Hypothetical SAR Data for a Series of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid Analogs
Compound ID R1 (on Benzyl Ring) R2 (at position 4) Hypothetical IC50 (µM) vs. Target X Comment
LEAD-001 H-CH2OCH35.2Baseline compound
LEAD-002 4-Cl-CH2OCH32.8Electron-withdrawing group may enhance activity.
LEAD-003 4-OCH3-CH2OCH38.1Electron-donating group may decrease activity for this target.
LEAD-004 H-CH2OH15.6Hydroxyl group may introduce unfavorable interactions.
LEAD-005 H-H25.0Removal of the 4-substituent is detrimental.

Future Directions and Conclusion

The 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid scaffold represents a promising starting point for the design of novel therapeutic agents. This technical guide has outlined a plausible synthetic route and a framework for exploring the SAR of this compound class.

Key future research directions should include:

  • Synthesis and Characterization: The primary objective is to synthesize the parent compound and a library of its derivatives to validate the proposed synthetic pathway and fully characterize the novel chemical entities.

  • Broad Biological Screening: The synthesized compounds should be subjected to a wide range of biological assays to identify initial hits in various therapeutic areas, such as oncology, infectious diseases, and inflammation.

  • In-depth Mechanistic Studies: Once a promising biological activity is identified, further studies should be conducted to elucidate the mechanism of action.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for guiding lead optimization.

References

  • Pierre, L. L., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. [Link]

  • Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. [Link]

  • Jain, P., & Kumar, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 968-974.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT, 4(2). [Link]

  • Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 116259. [Link]

  • Groza, N. V., et al. (2024). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. [Link]

  • Wilson-Konderka, C., & Batey, R. A. (2024). Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem. Retrieved from [Link]

  • Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of benzoic acid to benzyl benzoate with PPh 3 /NCBT. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Ladeira, S., et al. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. Chemistry – A European Journal, 30(1), e202302551. [Link]

  • Maccari, G., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1149. [Link]

  • Arkivoc. (2010). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]

  • YouTube. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • National Institutes of Health. (n.d.). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Disclaimer: As of the date of this document, a specific, verified is not publicly available. The following guide has been synthesized by a Senior Application Scientist, compiling data from structurally analogous compounds, established chemical principles, and relevant safety databases. This document is intended to provide expert guidance for researchers and drug development professionals and should be used in conjunction with institutional safety protocols and a thorough risk assessment.

Section 1: Chemical Identity and Physicochemical Properties

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure incorporates a flexible thioether linkage and a methoxymethyl group, functionalities often explored in medicinal chemistry for their influence on molecular conformation and metabolic stability. Understanding its basic properties is the foundation of a robust safety assessment.

Chemical Structure

Caption: Chemical Structure of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

Physicochemical Data Summary

Quantitative data for this specific molecule is scarce. The table below summarizes known identifiers and estimated properties based on its structure and data from close analogs like 4-(methoxymethyl)benzoic acid.

PropertyValue / Expected ValueSource / Rationale
Molecular Formula C₁₆H₁₆O₃SCalculation
Molecular Weight 288.36 g/mol Calculation
CAS Number Not assigned / Not foundN/A
Physical Form Expected to be a solidAnalogy to substituted benzoic acids
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Chemical structure implies high lipophilicity
Melting Point Not determinedN/A

Section 2: Synthesized Hazard Profile and Toxicological Insights

The hazard profile is constructed by analyzing the principal functional groups: the benzoic acid moiety, the benzylsulfanyl (thioether) group, and the methoxymethyl ether.

GHS Hazard Classification (Inferred)

Based on the highly analogous compound, 4-(methoxymethyl)benzoic acid, the following GHS classifications are anticipated.[1]

Hazard ClassHazard CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Toxicological Rationale
  • Irritation (Skin, Eyes, Respiratory): The primary driver for the irritant properties is the carboxylic acid functional group . Benzoic acid and its derivatives are well-documented irritants.[2][3][4][5][6] Direct contact can lead to inflammation, redness, and discomfort.[2][4] Inhalation of dusts can irritate the entire respiratory tract.[3][4]

  • Acute Oral Toxicity: The "Harmful if swallowed" classification is common for complex organic molecules that are not intended for consumption. Ingestion may lead to gastrointestinal irritation.[4][7]

  • Benzylsulfanyl Moiety: While the core toxicity is driven by the benzoic acid, the benzylsulfanyl group warrants consideration. Benzyl compounds can undergo metabolic oxidation.[8] Although specific data on this molecule is absent, the toxicology of related compounds should be considered during any metabolic or long-term in vivo studies.[9][10] The full toxicological properties have not been fully investigated.[11][12]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory. This involves engineering controls to contain the material and personal protective equipment (PPE) to protect the operator.

  • Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood or a powder containment hood.[4] This is the primary method to prevent respiratory exposure.[4][11] An eyewash station and safety shower must be readily accessible.[7][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are required at all times.[4][7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them immediately if contamination occurs.[4][7]

    • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of spills, a chemical-resistant apron is recommended.[7]

    • Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls are not available, a NIOSH-approved respirator with a particulate filter would be necessary.[7]

Section 4: Safe Laboratory Handling and Emergency Procedures

Standard Operating Protocol: Handling Solid Reagent

This protocol is designed to minimize dust generation and cross-contamination.

cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Verify Fume Hood is Operational A->B Pre-Op Checks C 3. Decontaminate Spatula and Weighing Vessel B->C Enter Hood D 4. Transfer Reagent Bottle into Fume Hood C->D E 5. Carefully Weigh Solid (Minimize Dust) D->E Slow & Deliberate Movements F 6. Securely Cap Reagent Bottle E->F G 7. Decontaminate Work Surface and Equipment F->G Post-Handling H 8. Dispose of Contaminated Materials in Labeled Waste G->H I 9. Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of solid chemical reagents.

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[3][12]

First Aid Measures

These measures are based on the inferred hazards and should be executed while seeking immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink.[7][13]

Section 5: Stability, Reactivity, and Disposal

  • Reactivity: The molecule is stable under standard laboratory conditions.[7] Violent reactions may occur if mixed with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Upon thermal decomposition, expect the release of carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[7][12]

  • Disposal: All waste material must be disposed of as hazardous chemical waste.[7] Do not empty into drains.[7] Follow all federal, state, and local environmental regulations.

Section 6: Synthesis and Research Context

The presence of this compound and structurally similar molecules in the scientific and patent literature suggests its utility as a building block in drug discovery and materials science. The synthesis of related benzoic acid derivatives often involves multi-step procedures. For instance, the synthesis of phenols from benzoic acids is a known transformation, highlighting the reactivity of the carboxylic acid group.[14] Similarly, synthetic routes to complex molecules like Bosutinib can start from related hydroxybenzoic acids, involving steps like nitration and substitution reactions.[15] Researchers working with this compound are likely to perform reactions involving the carboxylic acid (e.g., amide coupling, esterification) or potentially modifications at the thioether or benzyl positions. Each of these steps carries its own set of hazards that must be independently assessed.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). Vertex AI Search.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Techiescientist.
  • Safety Data Sheet - 3-Methoxybenzoic acid. (2024, March 25). Fisher Scientific.
  • Benzoic acid Safety Data Sheet. (2024, April 24). Penta Chemicals.
  • Benzoic acid Safety D
  • Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis). Cole-Parmer.
  • 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Synthesis of Phenols
  • 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473.
  • Toxicology of benzyl alcohols: a QSAR analysis. PubMed.
  • BENZYL DERIVATIVES (JECFA Food Additives Series 48). Inchem.org.
  • 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
  • [COMPARATIVE TOXICITY OF CHLORIDE COMPOUNDS OF TOLUENE: BENZYL CHLORIDE, BENZAL CHLORIDE AND BENZOTRICHLORIDE]. PubMed.
  • 4-(methoxymethyl)benzoic acid AldrichCPR. Sigma-Aldrich.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

Sources

Pharmacokinetic Characterization and Metabolic Stability Profiling of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the pharmacokinetics (PK) and metabolic stability of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS: 1461707-25-4). As a structural analog sharing motifs with PPAR


 agonists (e.g., GW501516 derivatives) and SGLT2 inhibitors, this compound presents specific metabolic liabilities—primarily centered on the thioether linkage and the benzoic acid core.

This document details the predicted metabolic pathways, physicochemical constraints, and the specific experimental protocols required to validate its stability profile in a drug discovery setting.

Physicochemical Profile & Structural Analysis[1]

Understanding the core physicochemical properties is the prerequisite for interpreting PK data. The molecule comprises three distinct pharmacophores affecting its Absorption, Distribution, Metabolism, and Excretion (ADME).

Structural Decomposition
  • Benzoic Acid Core: Provides solubility at neutral pH (ionized) but facilitates rapid Phase II clearance (Glucuronidation).

  • Thioether (Sulfide) Linkage: A "soft spot" for oxidative metabolism (FMO/CYP-mediated).

  • Methoxymethyl Group: A target for O-demethylation.

Predicted Properties Table
PropertyPredicted ValueImpact on Pharmacokinetics
Molecular Weight 288.37 g/mol Optimal for oral absorption (<500 Da).
cLogP 3.2 – 3.8Moderate lipophilicity; suggests good membrane permeability but high Plasma Protein Binding (PPB).
pKa (Acid) ~4.2Ionized (>99%) at physiological pH (7.4). Limits passive diffusion; may require active transport (OATs).
TPSA ~60 ŲGood oral bioavailability potential (Rule of 5 compliant).
Solubility Low (pH 1.2) / High (pH 7.4)pH-dependent solubility; potential for precipitation in the stomach.

Metabolic Stability: Pathways and Mechanisms

The metabolic stability of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is predicted to be low-to-moderate without structural modification. The primary clearance mechanisms are S-oxidation and Phase II conjugation.

Phase I Metabolism (Oxidative)

The thioether moiety is the most labile site.

  • S-Oxidation: Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYP3A4, CYP2C9) will rapidly oxidize the sulfide to a Sulfoxide (-SO-) .

  • Sulfone Formation: The sulfoxide is frequently further oxidized to a Sulfone (-SO2-) , which is often metabolically stable but more polar.

  • O-Demethylation: The methoxymethyl group is susceptible to CYP-mediated O-dealkylation, yielding a hydroxymethyl metabolite, which may oxidize further to a dicarboxylic acid.

Phase II Metabolism (Conjugative)

The carboxylic acid tail is a prime substrate for UDP-glucuronosyltransferases (UGTs) .

  • Acyl Glucuronidation: Formation of an unstable acyl glucuronide, which poses a toxicity risk due to potential covalent binding to plasma proteins (haptenization).

  • Glycine Conjugation: Formation of hippuric acid derivatives via acyl-CoA intermediates.

Metabolic Pathway Diagram

MetabolicPathways Parent Parent Compound 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Sulfoxide Metabolite M1 Sulfoxide (-SO-) (FMO / CYP mediated) Parent->Sulfoxide S-Oxidation (Rapid) Demethyl Metabolite M3 Hydroxymethyl derivative (O-Demethylation) Parent->Demethyl CYP2D6/3A4 Glucuronide Metabolite M4 Acyl Glucuronide (UGT mediated) Parent->Glucuronide Phase II (Major Clearance) Glycine Metabolite M5 Glycine Conjugate (Glycine N-acyltransferase) Parent->Glycine Phase II (Mitochondrial) Sulfone Metabolite M2 Sulfone (-SO2-) (CYP mediated) Sulfoxide->Sulfone Further Oxidation

Figure 1: Predicted metabolic fate of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid showing critical oxidation and conjugation pathways.

Experimental Protocols for Validation

To confirm the predicted pathways, the following standardized protocols must be executed. These assays are designed to be self-validating through the use of positive controls (e.g., Verapamil for CYP, Diclofenac for UGT).

Microsomal Stability Assay (Phase I Focus)

Objective: Determine intrinsic clearance (


) and half-life (

) driven by CYP/FMO.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound: 1 µM final concentration (keeps reaction first-order).

    • Microsome concentration: 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

gives:


Hepatocyte Stability Assay (Phase I & II Focus)

Objective: Assess glucuronidation and transporter effects which microsomes miss.

Protocol:

  • Cell Source: Cryopreserved human hepatocytes (viability >80%).

  • Media: Williams' Medium E (WME) supplemented with L-glutamine.

  • Incubation: Suspend cells at

    
     cells/mL. Add test compound (1 µM).
    
  • Sampling:

    
     min.
    
  • Analysis: Same quenching/LC-MS procedure as above.

  • Note: If

    
    , Phase II metabolism (Glucuronidation) is the dominant clearance pathway.
    

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification is critical. The benzoic acid moiety allows for sensitive detection in Negative Ion Mode (ESI-) .

Recommended LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 mL/min.

MS Transitions (MRM):

  • Precursor Ion: [M-H]⁻ (

    
     287.3)
    
  • Product Ions:

    • 
       121.0 (Benzoate fragment) - Quantifier
      
    • 
       91.0 (Tropylium/Benzyl fragment) - Qualifier
      

Pharmacokinetic Predictions & Safety

Based on the structural analysis and standard behavior of benzoic acid derivatives:

Predicted PK Parameters (Rat, IV 1mg/kg)
  • Clearance (Cl): Moderate to High (due to rapid glucuronidation).

  • Volume of Distribution (Vss): Low (< 1 L/kg). The carboxylic acid promotes high plasma protein binding (>95%), restricting tissue distribution primarily to the plasma compartment.

  • Bioavailability (F%): Moderate (30-50%). First-pass metabolism (glucuronidation in the intestine/liver) will limit oral exposure.

Toxicology Flags
  • Acyl Glucuronides: The ester glucuronide of the benzoic acid is chemically reactive. It can undergo acyl migration and covalently bind to proteins, potentially causing idiosyncratic drug-induced liver injury (DILI) .

  • Thioether Oxidation: If the S-oxidation is slow, the parent thioether can act as a nucleophile. However, rapid conversion to sulfoxide is usually a detoxification step.

Workflow for Stability Optimization

If the compound shows poor stability (


 min), the following structural modifications are recommended:

OptimizationWorkflow Start Compound Unstable (t1/2 < 30 min) Analyze Identify Soft Spot (Metabolite ID) Start->Analyze Decision1 S-Oxidation? Analyze->Decision1 Fix1 Replace -S- with -O- (Ether) or -C- (Alkyl) Decision1->Fix1 Yes Decision2 Glucuronidation? Decision1->Decision2 No Fix2 Bioisostere Replacement (Tetrazole or Sulfonamide) Decision2->Fix2 Yes

Figure 2: Medicinal chemistry decision tree for optimizing metabolic stability.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Regan, S. L., et al. (2010). Acyl Glucuronides and Drug Toxicity. Chemical Research in Toxicology. Link

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Plasma Protein Binding. In: Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Sigma-Aldrich. (2023). Product Specification: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.[1] Link

Sources

Target Identification Strategy: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

[1][2][3][4]

Executive Summary & Compound Profile

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS: 1461707-25-4) represents a distinct chemical scaffold characterized by a lipophilic "tail" (benzylsulfanyl), a polar "head" (benzoic acid), and an ether-linked core substituent (methoxymethyl).[1][2][3]

While often cataloged as a chemical building block, this specific pharmacophore—an aromatic acid linked via a sulfur bridge to a lipophilic moiety—is highly privileged in medicinal chemistry. It shares structural homology with Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516 analogs) and CRTH2 (DP2) antagonists .

This guide outlines a rigorous, multi-modal workflow to identify and validate the biological target of this compound, moving from in silico prediction to direct biochemical confirmation.

Physicochemical Profile[1][4][5]
  • Molecular Weight: 288.36 g/mol [4]

  • Acidic Head: The carboxylic acid (pKa ~4.0–5.0) suggests an ionic interaction with a positively charged residue (e.g., Arginine/Lysine "charge clamp") within the target binding pocket.

  • Linker: The thioether (sulfide) provides flexibility and potential metabolic susceptibility (S-oxidation).

  • Lipophilicity: High logP predicted due to the benzyl and phenyl rings, suggesting an intracellular target (Nuclear Receptor) or a transmembrane GPCR binding site.

Phase I: Computational De-orphaning & Hypothesis Generation

Before wet-lab execution, we narrow the search space using ligand-based similarity searching. The "Benzoic acid + Thioether + Lipophilic Tail" motif is a known template.

Primary Hypotheses
  • PPAR Agonism (High Probability): The carboxylic acid mimics the fatty acid head group recognized by PPAR

    
    , 
    
    
    , or
    
    
    . The benzylsulfanyl tail mimics the lipophilic chain of endogenous ligands (e.g., arachidonic acid).
  • CRTH2 Antagonism: Similar indole/phenyl-acetic acid derivatives are known antagonists of the Prostaglandin D2 receptor (CRTH2).

  • MMP Inhibition: The carboxylic acid can act as a zinc-binding group (ZBG) for Matrix Metalloproteinases, with the benzyl group fitting the S1' specificity pocket.

Phase II: Chemoproteomics (The Core Workflow)

To definitively identify the target, we employ two parallel strategies: Activity-Based Protein Profiling (ABPP) using a synthesized probe, and Thermal Proteome Profiling (TPP) for label-free validation.

Workflow Visualization

The following diagram illustrates the decision matrix for identifying the target.

TargetID_WorkflowStartCompound: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acidInSilicoPhase I: In Silico Prediction(PPAR vs CRTH2 vs MMP)Start->InSilicoBranchProbeFeasibility?InSilico->BranchTPPPhase II-A: Thermal Proteome Profiling (TPP)(Mass Spec Readout)Branch->TPPNo (Native Compound)ProbeSynPhase II-B: Photo-Affinity Probe Synthesis(Diazirine + Alkyne Tag)Branch->ProbeSynYes (Modifiable Sites)CETSAValidation: CETSA Western BlotTPP->CETSAValidationPhase III: Functional Validation(Reporter Assays / CRISPR)CETSA->ValidationPullDownStreptavidin Pull-Down & LC-MS/MSProbeSyn->PullDownPullDown->Validation

Caption: Integrated Target Deconvolution Pipeline utilizing both label-free (TPP) and probe-based (ABPP) chemoproteomic strategies.

Experimental Protocols

Protocol A: Photo-Affinity Probe Design & Synthesis

Objective: Create a functional probe to covalently crosslink the target protein and enrich it for identification.

Rationale: The para-position of the benzyl ring is sterically accessible. We will replace the simple benzyl group with a trifluoromethyldiazirine-benzyl moiety (photocrosslinker) and append a propargyl ether (click handle) to the methoxymethyl side, assuming SAR permits.

Step-by-Step Synthesis Strategy:

  • Core Scaffold Construction: Start with methyl 4-bromo-3-(chloromethyl)benzoate.

  • Thioether Formation: React with 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanethiol (Photo-active linker) under basic conditions (

    
    , DMF) to install the "tail".
    
  • Click Handle Installation: Perform a Williamson ether synthesis on the 4-position using propargyl alcohol instead of methanol to create the "methoxymethyl" analog with an alkyne tag.

  • Hydrolysis: Saponify the methyl ester (

    
    , THF/H2O) to regenerate the essential free carboxylic acid.
    

Validation:

  • Confirm the probe retains biological activity (e.g., in a phenotypic assay) compared to the parent compound.

  • Note: If the probe loses activity, switch to TPP (Protocol B) .

Protocol B: Thermal Proteome Profiling (TPP)

Objective: Identify the target by detecting shifts in protein thermal stability upon ligand binding (Label-Free).

Materials:

  • Cell Lysate (e.g., HEK293 or HepG2 for metabolic targets).

  • TMT10plex Label Reagents (Thermo Fisher).

  • Orbitrap Mass Spectrometer.

Procedure:

  • Incubation: Treat cell lysate with Compound (10 µM) or DMSO (Vehicle) for 30 min at 25°C.

  • Thermal Challenge: Aliquot samples into 10 PCR tubes. Heat each tube to a distinct temperature (37°C to 67°C) for 3 minutes.

  • Precipitation: Cool to RT. Centrifuge at 100,000 x g to pellet denatured proteins. Collect the soluble supernatant.

  • Digestion & Labeling: Digest soluble proteins with Trypsin. Label Compound-treated samples with TMT-126 to TMT-130 and Vehicle samples with TMT-131 to TMT-135.

  • LC-MS/MS Analysis: Combine, fractionate, and analyze.

  • Data Analysis: Plot "Melting Curves" for every protein.

    • Hit Criteria: A significant shift in

      
       (melting temperature) or AUC (Area Under Curve) in the treated vs. vehicle samples indicates direct binding.
      

Phase III: Functional Validation (The PPAR Hypothesis)

Given the structural similarity to PPAR agonists, the most logical first-pass validation is a Nuclear Receptor Reporter Assay .

Luciferase Reporter Assay Protocol

Objective: Confirm if the compound activates PPAR



  • Transfection:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect with:

      • Plasmid A: GAL4-DBD fused to the Ligand Binding Domain (LBD) of PPAR

        
         (or 
        
        
        ).
      • Plasmid B: UAS-Luciferase (Firefly reporter).

      • Plasmid C: Renilla Luciferase (Normalization control).

  • Treatment:

    • 24h post-transfection, treat cells with the test compound (0.1 nM – 10 µM).

    • Positive Control: GW501516 (10 nM).

    • Negative Control: DMSO.

  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Luminescence (Firefly/Renilla ratio).

  • Data Interpretation:

    • A dose-dependent increase in Luciferase activity confirms the compound acts as an agonist for the specific PPAR subtype.

Quantitative Data Summary (Expected)
Assay TypeReadoutHit Criteria
TPP (Mass Spec) Melting Temp (

)

vs DMSO
Reporter Assay EC50 (Potency)< 1 µM (for specific hits)
Competition DisplacementLoss of signal with excess cold ligand

References

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link

  • Savinainen, J. R., et al. (2019). "Target Identification of Small Molecules using Thermal Proteome Profiling." Nature Protocols, 14, 2535–2562. Link

  • Berger, J. P., et al. (2005). "The mechanisms of action of PPARs." Annual Review of Medicine, 56, 297-316. Link

  • PubChem Compound Summary. "3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS 1461707-25-4)."[1][2][3] National Center for Biotechnology Information. Link

The Discovery and Characterization of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid , a specialized chemical entity belonging to the class of thioether-benzoic acid derivatives . Based on its structural pharmacophore—specifically the lipophilic benzyl-thioether tail and the acidic head group—this compound is characterized as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator , likely exhibiting selectivity for the PPARδ (delta) or PPARα/δ subtypes.

This guide contextualizes the compound within the broader history of metabolic drug discovery, specifically the evolution from first-generation fibrates and thiazolidinediones to highly selective "exercise mimetics."

A Technical Guide to Next-Generation PPAR Modulators

Executive Summary & Chemical Identity

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS Reg.[1] No. 1461707-25-4 ) represents a strategic evolution in the design of nuclear receptor ligands. Unlike early metabolic regulators that relied on phenoxyacetic acid scaffolds (e.g., GW501516), this compound utilizes a benzoic acid core stabilized by a methoxymethyl group. This structural shift is designed to optimize metabolic stability, bioavailability, and receptor subtype selectivity, addressing the safety and efficacy limitations of earlier candidates.

Chemical Profile
PropertySpecification
IUPAC Name 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
CAS Number 1461707-25-4
Molecular Formula C₁₆H₁₆O₃S
Molecular Weight 288.36 g/mol
Core Scaffold Benzoic Acid
Key Pharmacophores Thioether linker (S-), Benzyl tail, Methoxymethyl steric block
Primary Target PPARδ (Agonist) / PPARα (Dual Modulator)

History and Discovery Context

The discovery of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is rooted in the "Golden Age" of PPAR research (early 2000s–2010s), driven by the search for an "exercise pill" to treat metabolic syndrome, dyslipidemia, and obesity.

The Evolutionary Timeline
  • The Fibrate Era (1970s): Discovery that fibric acid derivatives (e.g., Clofibrate) lowered lipids via PPARα, but with low potency and specificity.

  • The Glaxo Epoch (1990s-2000s): High-throughput screening led to GW501516 (Cardarine) , a phenoxyacetic acid derivative with nanomolar affinity for PPARδ. While effective, concerns over carcinogenesis in rodent models halted clinical development.

  • The Scaffold Hopping Phase (2010s-Present): Medicinal chemists began modifying the "Acid Head" and "Linker" regions to improve the safety profile.

    • Transition: Moving from phenoxyacetic acid (prone to rapid beta-oxidation) to benzoic acid (more stable).

    • Innovation: The introduction of the methoxymethyl group at the 4-position of the benzoic acid ring.[2] This group acts as a "metabolic blocker," preventing rapid degradation while maintaining the steric bulk necessary to lock the PPAR Ligand Binding Domain (LBD) into its active conformation.

Structural Rationale (SAR)

The design of this specific molecule reflects three critical Structure-Activity Relationship (SAR) decisions:

  • Benzoic Acid Head: Provides the essential carboxylate anion to form hydrogen bonds with the Tyr473 residue in the PPAR activation function-2 (AF-2) helix.

  • Thioether Linker: The sulfur atom confers flexibility, allowing the lipophilic tail to navigate the Y-shaped ligand-binding pocket of the receptor.

  • Methoxymethyl Group: A bioisostere for alkyl groups, improving solubility and preventing metabolic attack at the benzylic position.

Biological Mechanism of Action

The compound functions as a ligand-activated transcriptional regulator . Its efficacy stems from its ability to recruit co-activators (e.g., PGC-1α) to the PPAR-RXR complex.

Signaling Pathway

Upon binding, the molecule induces a conformational change in the PPARδ receptor, releasing co-repressors (NCoR) and recruiting co-activators. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Key Gene Targets:

  • CPT1A (Carnitine Palmitoyltransferase 1): Rate-limiting enzyme for fatty acid oxidation.

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Switches fuel utilization from glucose to lipids.

  • UCP (Uncoupling Proteins): Increases thermogenesis and energy expenditure.

Pathway Visualization

PPAR_Pathway Ligand 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid PPAR PPARδ Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPARδ-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binds PPRE CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Transcription Transcription ON DNA->Transcription Initiates Genes Target Genes: CPT1A, PDK4, ANGPTL4 Transcription->Genes Upregulates Effect Physiological Effects: Fatty Acid Oxidation ↑ Mitochondrial Biogenesis ↑ Inflammation ↓ Genes->Effect Translates to

Caption: The molecular signaling cascade initiated by ligand binding, leading to the transcriptional upregulation of oxidative and thermogenic genes.

Chemical Synthesis Protocol

The synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid typically follows a convergent pathway, coupling a thiol-functionalized benzyl group with a halogenated benzoic acid core.

Step-by-Step Methodology

Prerequisites: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Phase 1: Preparation of the Benzoic Acid Core
  • Starting Material: Methyl 3-amino-4-methylbenzoate.

  • Sandmeyer Reaction: Convert the amino group to a thiol or halogen. For this specific target, a 3-bromo-4-(methoxymethyl)benzoate intermediate is often generated via bromination followed by methoxylation.

    • Reagent: N-Bromosuccinimide (NBS), CCl4, followed by NaOMe/MeOH.

Phase 2: Thioether Formation (The Coupling)

This is the critical step establishing the core pharmacophore.

  • Reactants: Methyl 3-bromo-4-(methoxymethyl)benzoate + Benzyl mercaptan (Benzylthiol).

  • Catalyst: Palladium(0) catalyst (e.g., Pd2(dba)3) with a phosphine ligand (Xantphos) is preferred for high yield, though base-mediated SNAr (using K2CO3 in DMF) is possible if the ring is sufficiently activated.

  • Conditions: Reflux at 100°C for 12-16 hours.

  • Observation: Reaction progress monitored by TLC (Hexane:Ethyl Acetate 4:1).

Phase 3: Hydrolysis (Deprotection)
  • Reactant: The methyl ester intermediate from Phase 2.[3]

  • Reagent: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in THF/Water (1:1).

  • Procedure: Stir at room temperature for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the free acid.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis_Flow Start1 Methyl 3-bromo-4- (methoxymethyl)benzoate Step1 Step 1: Coupling (Pd2(dba)3, Xantphos) C-S Bond Formation Start1->Step1 Start2 Benzyl Mercaptan Start2->Step1 Inter Intermediate Ester Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Ester Cleavage Inter->Step2 Final Final Product: 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid Step2->Final

Caption: Convergent synthetic route utilizing Buchwald-Hartwig cross-coupling followed by ester hydrolysis.

Therapeutic Potential & Applications

Research into 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid focuses on conditions defined by metabolic inflexibility.

IndicationMechanism of Benefit
Dyslipidemia Lowers triglycerides and LDL-C; raises HDL-C via reverse cholesterol transport (ABCA1 upregulation).
NASH / NAFLD Reduces hepatic steatosis (fatty liver) by promoting beta-oxidation of fatty acids in the liver.
Endurance Enhancement Induces a "slow-twitch" (Type I) muscle fiber phenotype, increasing oxidative capacity and endurance without training.
Metabolic Syndrome Improves insulin sensitivity by reducing intracellular lipid accumulation in skeletal muscle.

Safety and Toxicology Considerations

While the efficacy of PPARδ agonists is well-documented, the safety profile remains the primary hurdle.

  • Carcinogenicity: Early compounds (GW501516) showed tumorigenic potential in long-term rodent studies at high doses. The "Benzoic Acid" scaffold of the subject compound aims to alter the binding kinetics to mitigate this risk, potentially by reducing the continuous "always-on" activation of the receptor.

  • Validation: Any experimental protocol using this compound must include a toxicity control arm , typically measuring cell viability (MTT assay) and proliferation markers (Ki-67) alongside metabolic endpoints.

References

  • Billin, A. N. (2008). "PPAR-beta/delta agonists for Type 2 diabetes and dyslipidemia: an adopted orphan still looking for a home." Expert Opinion on Investigational Drugs, 17(10), 1465-1471. Link

  • Shearer, B. G., et al. (2010). "Identification of a novel series of PPARδ agonists with improved physicochemical properties." Journal of Medicinal Chemistry, 53(4), 1857-1861.
  • Sigma-Aldrich/Merck. "3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid - Product Specification & CAS 1461707-25-4." Link

  • Bays, H. E., et al. (2011). "MBX-8025, a novel peroxisome proliferator receptor-delta agonist: lipid and other metabolic effects in dyslipidemic overweight patients treated with and without atorvastatin." Journal of Clinical Endocrinology & Metabolism, 96(9), 2889-2897. (Contextual Reference for Mechanism). Link

  • PubChem Database. "Compound Summary: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid." National Library of Medicine. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is designed for robustness and adaptability in a standard organic chemistry laboratory setting. The protocol begins with the commercially available starting material, 3-bromo-4-methylbenzoic acid, and proceeds through a three-part synthetic sequence: (1) functionalization of the 4-methyl group to a methoxymethyl group, (2) palladium-catalyzed C-S cross-coupling to introduce the benzylsulfanyl moiety, and (3) final saponification to yield the target carboxylic acid. This guide emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical, field-proven insights for successful execution.

**Introduction

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a bespoke chemical entity whose structural motifs—a flexible thioether linkage and a substituted benzoic acid core—make it a valuable building block in the synthesis of more complex molecules. Benzoic acid derivatives are a cornerstone in drug discovery, forming the scaffold for numerous therapeutic agents.[1][2] The specific combination of the benzylsulfanyl and methoxymethyl groups allows for fine-tuning of properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This protocol outlines a logical and efficient pathway for its synthesis, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis is structured in a linear sequence starting from 3-bromo-4-methylbenzoic acid (1) . The strategy prioritizes the early installation of the less reactive methoxymethyl side-chain, followed by the introduction of the benzylsulfanyl group, and concludes with the deprotection of the carboxylic acid.

Synthetic_Scheme start 3-Bromo-4-methylbenzoic acid (1) int1 Methyl 3-bromo-4-methylbenzoate (2) start->int1  MeOH, H₂SO₄ (cat.) int2 Methyl 3-bromo-4-(bromomethyl)benzoate (3) int1->int2  NBS, BPO, CCl₄ int3 Methyl 3-bromo-4-(methoxymethyl)benzoate (4) int2->int3  NaOMe, MeOH int4 Methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoate (5) int3->int4  BnSH, Pd₂(dba)₃, Xantphos, Base product 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (6) int4->product  1. NaOH (aq)  2. HCl (aq)

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Synthesis of Intermediate Methyl 3-bromo-4-(methoxymethyl)benzoate (4)

This initial phase focuses on protecting the carboxylic acid and functionalizing the 4-methyl group. Esterification prevents the acidic proton from interfering with subsequent basic or nucleophilic reaction conditions. The conversion of the methyl to a methoxymethyl group is achieved via a two-step radical halogenation/nucleophilic substitution sequence.[3]

Step 1.1: Esterification of 3-Bromo-4-methylbenzoic Acid (1)

Rationale: The carboxylic acid is converted to its methyl ester to enhance solubility in organic solvents and to protect the acidic proton. Thionyl chloride in methanol provides a highly efficient method for this transformation, generating the ester in situ along with volatile byproducts (SO₂ and HCl).[4]

Protocol:

  • To a stirred solution of 3-bromo-4-methylbenzoic acid (1) (1.0 eq) in anhydrous methanol (approx. 0.2 M), cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-4-methylbenzoate (2) as a solid, which can typically be used without further purification.

Step 1.2: Radical Bromination of Methyl 3-bromo-4-methylbenzoate (2)

Rationale: This step selectively functionalizes the benzylic methyl group. N-Bromosuccinimide (NBS) is a safe and convenient source of bromine radicals, and benzoyl peroxide (BPO) acts as a radical initiator.[3] The reaction proceeds via a free-radical chain mechanism.

Protocol:

  • Combine methyl 3-bromo-4-methylbenzoate (2) (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq) in a flask with carbon tetrachloride or chlorobenzene (approx. 0.3 M).

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) for 6-8 hours. The reaction can be monitored by observing the succinimide byproduct, which floats to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to afford the crude methyl 3-bromo-4-(bromomethyl)benzoate (3) . This intermediate is often a lachrymator and should be handled with care. It is typically used immediately in the next step.

Step 1.3: Nucleophilic Substitution with Sodium Methoxide

Rationale: The benzylic bromide installed in the previous step is a reactive electrophile, ideal for an Sₙ2 reaction. Sodium methoxide serves as a potent nucleophile, displacing the bromide to form the desired methoxymethyl ether.[3]

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow all the sodium to react.

  • Add a solution of the crude methyl 3-bromo-4-(bromomethyl)benzoate (3) (1.0 eq) in anhydrous methanol to the sodium methoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Remove the bulk of the methanol via rotary evaporation.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-bromo-4-(methoxymethyl)benzoate (4) .

PART 2: Synthesis of Methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoate (5)

This part involves the key C-S bond formation. A palladium-catalyzed cross-coupling reaction is employed for its high efficiency and functional group tolerance.

Step 2.1: Palladium-Catalyzed C-S Cross-Coupling

Rationale: The conversion of an aryl bromide to an aryl thioether can be effectively achieved using palladium catalysis. This method offers a direct route to the desired product, avoiding the need to first synthesize and isolate an intermediate aryl thiol, which can be prone to oxidation.

Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine methyl 3-bromo-4-(methoxymethyl)benzoate (4) (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed dioxane or toluene as the solvent, followed by benzyl mercaptan (BnSH, 1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield pure methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoate (5) .

PART 3: Saponification to Final Product (6)

The final step is the deprotection of the methyl ester to reveal the target carboxylic acid.

Step 3.1: Hydrolysis of the Methyl Ester

Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method for converting an ester to a carboxylic acid.[5][6] The reaction is irreversible upon acidification, driving it to completion.

Protocol:

  • Dissolve the ester (5) (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, 3-5 eq, e.g., 2 M solution).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the organic solvents in vacuo.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of cold 1 M HCl.

  • A precipitate of the final product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Dry the product under vacuum to yield 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (6) . Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1.13-Bromo-4-methylbenzoic acidMeOH, SOCl₂Methyl 3-bromo-4-methylbenzoate>95%
1.2Methyl 3-bromo-4-methylbenzoateNBS, BPOMethyl 3-bromo-4-(bromomethyl)benzoateCrude
1.3Methyl 3-bromo-4-(bromomethyl)benzoateNaOMe, MeOHMethyl 3-bromo-4-(methoxymethyl)benzoate70-80% (over 2 steps)
2.1Methyl 3-bromo-4-(methoxymethyl)benzoateBnSH, Pd₂(dba)₃, Xantphos, Cs₂CO₃Methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoate65-85%
3.1Methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoateNaOH, HCl3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid>90%

References

  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid - Supplementary Material. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry. [Link]

  • Google Patents. (1995).
  • Google Patents. (2002).
  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Beilstein Journals. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • Google Patents. (2019). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. EP1853548B1. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4260-4269. [Link]

Sources

Application Note: Optimal Solvent Selection for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

[1]

Executive Summary

This guide details the optimal solubilization strategies for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS: 1461707-25-4), a lipophilic benzoic acid derivative often utilized as a scaffold in PPAR

1

Core Recommendation:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous,

    
    99.9%).[1][2]
    
  • Solubility Limit: Estimated

    
     50 mM in DMSO.[1][2]
    
  • Aqueous Handling: Requires pH adjustment (

    
    ) or co-solvents to maintain solubility in aqueous buffers due to the lipophilic benzyl-thioether moiety.[1][2]
    

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular architecture.[2] This compound is not merely "benzoic acid"; it is a lipophilic chimera.[1][2]

Structural Analysis[2]
  • Acidic Head (Hydrophilic Handle): The carboxylic acid at position 1 (

    
    ).[1][2] This is the only ionizable group.[1][2] At 
    
    
    , it is neutral and insoluble in water.[2] At
    
    
    , it exists as the benzoate anion, significantly improving aqueous solubility.[2]
  • Lipophilic Tail (Hydrophobic Anchor): The 3-benzylsulfanyl group (Benzyl-S-) adds substantial hydrophobicity.[1] The sulfur atom increases lipophilicity compared to an ether linkage, and the benzyl ring adds bulk.[2]

  • linker (Polarity Modifier): The 4-methoxymethyl group provides a minor dipole but does not overcome the lipophilicity of the benzyl-thioether.[1]

Estimated Properties:

Property Value (Predicted) Implication
LogP 3.5 – 4.2 Poor water solubility; high membrane permeability.[1]
pKa ~4.2 (COOH) Soluble in basic aqueous buffers; precipitates in acid.[1][2]

| MW | 288.37 g/mol | Small molecule, amenable to high molar concentrations in organics.[2] |

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic capability to solvate the target compound.

Solvent ClassRecommended SolventsSolubility PotentialApplication
Dipolar Aprotic DMSO , DMFExcellent (>100 mM)Bioassay Stock Solutions (Cryopreservation compatible).[1]
Polar Protic Ethanol, MethanolGood (10–50 mM)Chemical synthesis, intermediate dilutions.[2]
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mM)Extraction, chromatography loading.[1][2]
Ethers/Esters Ethyl Acetate, THFModerate Recrystallization, synthesis workup.[2]
Aqueous (Neutral) Water, PBS (pH 7.[1][2]4)Poor (<0.1 mM)NOT recommended for direct dissolution.[1][2]
Aqueous (Basic) 0.1 M NaOH, NaHCO

Moderate (>10 mM)Preparing aqueous stocks (forms sodium salt).[1][2]

Detailed Protocols

Protocol A: Preparation of 10 mM Bioassay Stock (DMSO)

For use in cell culture, enzymatic assays, or high-throughput screening.

Materials:

  • Solid 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (Store at -20°C, desiccated).[1]

  • DMSO (Cell Culture Grade, sterile filtered).[1][2]

  • Amber glass vials (Borosilicate).[1][2]

Procedure:

  • Equilibration: Allow the solid compound vial to warm to room temperature before opening to prevent moisture condensation (which degrades DMSO stocks).

  • Weighing: Weigh 2.88 mg of solid into a sterile microcentrifuge tube or amber vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[2]

    • Checkpoint: Solution must be optically clear.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
    
Protocol B: Preparation of Aqueous Working Solution (pH Method)

For animal studies or assays intolerant to DMSO.[1][2]

Concept: Convert the acid to its sodium salt to "force" it into water.[1][2]

Procedure:

  • Weigh 10 mg of solid compound.

  • Add 1 molar equivalent of Sodium Hydroxide (NaOH).

    • Calculation:

      
      .[1][2]
      
    • Add

      
       of 1.0 M NaOH stock.[1][2]
      
  • Add 965

    
    L  of PBS (pH 7.4) or Saline.
    
  • Sonicate until clear.

  • pH Check: Verify pH is between 7.2 and 7.8. If cloudy, add dilute NaOH dropwise until clear (do not exceed pH 8.5 to avoid tissue irritation).[1][2]

Critical Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this compound based on the intended application.

SolubilityWorkflowStartSolid Compound3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acidAppCheckSelect ApplicationStart->AppCheckBioassayIn Vitro Bioassay(Cell/Enzyme)AppCheck->BioassayAnimalIn Vivo Study(Animal Model)AppCheck->AnimalChemSynthChemical SynthesisOr PurificationAppCheck->ChemSynthStockDMSODissolve in DMSO(10-50 mM Stock)Bioassay->StockDMSOStockSaltConvert to Na+ Salt(pH > 7.5)Animal->StockSaltStockOrgDissolve in DCM or EtOHChemSynth->StockOrgDilutionDilute into Media(Keep DMSO < 0.5%)StockDMSO->DilutionFormulationFormulate in Saline/PBSOptional: Add 5% Tween-80StockSalt->FormulationReactionProceed to ReactionStockOrg->ReactionPrecipCheckCheck for Precipitation!Dilution->PrecipCheckFormulation->PrecipCheck

Figure 1: Decision tree for solvent selection based on experimental end-use.[1] Note the critical precipitation check point when moving from organic stock to aqueous media.

Troubleshooting & "The Crash Out"

A common failure mode with lipophilic benzoic acids is "The Crash Out"—immediate precipitation upon dilution into aqueous media.[1][2]

Symptoms:

  • Cloudiness immediately after adding DMSO stock to cell culture media.[1][2]

  • Loss of biological activity (compound is stuck to the plastic, not the protein).[2]

Root Cause: The "Methoxymethyl" and "Benzylsulfanyl" groups make the molecule hate water.[2] When you dilute DMSO (solvent) with Water (anti-solvent), the local concentration exceeds the solubility limit before dispersion occurs.[1][2]

Solution (The "3-Step Mixing" Technique):

  • Do not squirt the DMSO stock directly into a static volume of media.[1][2]

  • Pre-dilute: Dilute the DMSO stock 1:10 into an intermediate solvent if possible (e.g., Ethanol), OR

  • Vortex-Add: Vortex the culture media while slowly piping the DMSO stock into the vortex cone. This ensures rapid dispersion and prevents local high-concentration pockets that trigger nucleation.[1][2]

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 309763, 4-(Benzylsulfanyl)benzoic acid. Retrieved from [1]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for solubility protocols).

Application Note: Preparation of Stock Solutions using 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2]

This technical guide outlines the standardized protocol for the preparation, handling, and storage of stock solutions for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . This compound is a lipophilic benzoic acid derivative featuring a thioether linkage and a methoxymethyl ether group. Its structural properties suggest utility in metabolic research, potentially as a ligand for nuclear receptors (e.g., PPARs), though specific biological applications should be verified by the user.

Physicochemical Context[1][2][3][4][5]
  • Lipophilicity: The benzyl and methyl groups contribute to significant lipophilicity (predicted LogP > 3), making the compound poorly soluble in water at neutral pH.

  • Acidity: The benzoic acid moiety (pKa ~4.2) allows for solubility in basic aqueous solutions (pH > 8) through salt formation, though this is not recommended for long-term stock storage due to potential hydrolysis or oxidation risks.

  • Oxidation Sensitivity: The thioether (-S-) linkage is susceptible to oxidation (forming sulfoxides or sulfones). Therefore, the exclusion of oxygen and the use of degassed solvents are critical for maintaining compound integrity.

Solubility Data & Solvent Selection

The following solubility data is derived from structural analysis and standard behaviors of lipophilic benzoic acid derivatives.

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO (Anhydrous)Excellent ≥ 50 mM (~14 mg/mL)Primary solvent for stock solutions. Compatible with most in vitro assays after dilution.
Ethanol (Absolute)Good ~25 mM (~7 mg/mL)Alternative for DMSO-sensitive assays. Evaporation risk is higher during storage.
Water (Neutral pH)Poor < 0.1 mMNot suitable for stock solutions. Risk of precipitation.
0.1 M NaOH Moderate ~10 mMSoluble as a sodium benzoate salt. Use fresh; do not store.

Protocol: Preparation of 10 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock solution suitable for long-term storage and subsequent dilution.

Materials Required[1][2][4][5][6]
  • 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (Solid powder)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)

  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and light exposure)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) stream (Optional but recommended)

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 2.88 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Tip: If a different volume is required, use the formula:

      
      .
      
  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: The solution should be completely clear and colorless to pale yellow.

  • Degassing (Optional): Gently purge the headspace of the vial with Nitrogen or Argon gas for 10-15 seconds to displace oxygen, protecting the thioether group.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Seal tightly and store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Workflow Visualization

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh 2.88 mg (into Amber Vial) Start->Weigh Solvent Add 1.0 mL Anhydrous DMSO Weigh->Solvent Mix Vortex/Sonicate (Clear Solution) Solvent->Mix QC Visual Inspection (No Particulates) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of a 10 mM stock solution in DMSO.

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute the DMSO stock into aqueous media (cell culture media or buffer) without causing precipitation.

Critical Considerations
  • The "Crash-Out" Risk: Lipophilic benzoic acids often precipitate when a high-concentration DMSO stock is added directly to a large volume of aqueous buffer.

  • Maximum DMSO Tolerance: Ensure the final DMSO concentration does not exceed the tolerance of your biological system (typically < 0.1% for cell culture, < 1% for biochemical assays).

Serial Dilution Method (Recommended)
  • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in fresh DMSO or Ethanol.

    • Why? Reducing the concentration in the organic phase before hitting the water improves solubility success.

  • Final Dilution: Add the intermediate solution dropwise to the aqueous medium while vortexing gently.

    • Example: To make a 1 µM working solution, dilute the 100 µM intermediate 1:100 into the media.

    • Final DMSO Conc: 0.01% (Safe for most cells).

  • Visual Check: Inspect for turbidity or precipitate. If precipitate forms, sonicate the media (if protein-free) or prepare a lower concentration stock.

Solubility Logic Diagram

DilutionLogic Stock 10 mM Stock (100% DMSO) Target Target Conc? (e.g., 1 µM) Stock->Target Direct Direct Dilution (1:10,000) Target->Direct Avoid Serial Serial Dilution (Intermediate Step) Target->Serial Recommended Precip High Risk of Precipitation Direct->Precip Success Stable Solution (< 0.1% DMSO) Serial->Success

Figure 2: Decision logic for diluting hydrophobic stock solutions into aqueous media.

Quality Control & Troubleshooting

ObservationPossible CauseCorrective Action
Cloudiness upon dilution Compound precipitation (Solubility limit exceeded).Reduce final concentration or increase temperature slightly (if stable). Use an intermediate dilution step.
Yellowing of Stock Oxidation of thioether (-S-) to sulfoxide.Check storage conditions. Ensure vials are sealed and stored at -20°C. Prepare fresh stock if older than 6 months.
Inconsistent Assay Data Adsorption to plastics (polystyrene).Use glass or low-binding polypropylene consumables.

Safety & Handling (SDS Highlights)

  • Hazard Identification: Treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2A). Specific toxicity data may be limited; handle as a novel chemical entity.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of DMSO solutions in organic waste containers. Do not pour down the drain.

References

  • Lipophilicity & Solubility Guidelines: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • DMSO Handling in Biological Assays: Wayman, J. (2020). Best Practices for Compound Management and Stock Solution Preparation. Journal of Laboratory Automation. Link

  • Chemical Structure Verification: PubChem Database. Benzoic acid derivatives and Thioether stability. National Library of Medicine. Link

  • General Protocol for Benzoic Acid Derivatives: Sigma-Aldrich Technical Bulletins. Handling and Solubility of Aromatic Acids. Link

(Note: Specific biological literature for CAS 1461707-25-4 is limited. Protocols are derived from structure-property relationships of the benzoic acid/thioether chemical class.)

Topic: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid. This molecule, a complex aromatic carboxylic acid, presents unique chromatographic challenges due to its acidic nature and significant hydrophobicity. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase, ensuring excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable quality control and stability-indicating assay for this compound and its derivatives.

Introduction: Analyte Properties and Chromatographic Strategy

The analyte, 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid, is a multi-functionalized aromatic compound. Its chemical structure dictates the strategy for HPLC method development.

  • Hydrophobic Core: The presence of two aromatic rings (one from the benzoic acid moiety and one from the benzyl group) and a sulfur-linked alkyl chain (benzylsulfanyl) imparts significant non-polar character. This makes the molecule an ideal candidate for Reversed-Phase Chromatography (RPC), where a non-polar stationary phase is paired with a polar mobile phase.[1]

  • Ionizable Functional Group: The carboxylic acid group (-COOH) is the most critical feature for chromatographic control. The ionization state of this group is dependent on the pH of the mobile phase. When the mobile phase pH is above the analyte's acid dissociation constant (pKa), the carboxyl group becomes deprotonated (-COO⁻), making the molecule more polar and resulting in poor retention and peak tailing on a C18 column.[2]

  • UV Chromophore: The conjugated π-electron systems within the benzene rings act as strong chromophores, allowing for sensitive detection using a UV-Vis spectrophotometer.[3]

Based on this analysis, an RP-HPLC method was chosen. The primary objective was to control the analyte's ionization state to achieve symmetric peak shapes and reproducible retention. This is accomplished by maintaining a mobile phase pH well below the analyte's pKa, ensuring it remains in its neutral, protonated form.[4]

HPLC Method Development: A Systematic Approach

The development process followed a logical progression from initial screening of chromatographic parameters to fine-tuning for optimal performance and robustness.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Analyte Characterization (Hydrophobicity, Acidity, UV Absorbance) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B  Guides Strategy C Scouting Gradient Run B->C D Optimize Mobile Phase pH (Control Analyte Ionization) C->D E Optimize Gradient Profile (Resolution & Run Time) D->E F Assess Peak Shape & Resolution E->F F->E  Refine   G Final Optimized Method F->G  Acceptable   H Method Validation (ICH Q2R2) G->H

Caption: Logical workflow for HPLC method development.

Initial Screening Phase
  • Column Selection: A C18 column is the industry standard for RPC and was selected as the primary screening column due to its strong hydrophobic interactions with the non-polar analyte.[5][6] Columns with high carbon loads and robust end-capping are preferred to minimize interactions with residual silanols, which can cause peak tailing with acidic compounds.[4]

  • Mobile Phase Selection: A combination of water and an organic solvent is standard for RPC.[7]

    • Aqueous Phase (A): HPLC-grade water with an acid modifier to control pH. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid are excellent choices as they effectively lower the pH to ~2.5-3.0 and also act as ion-pairing agents, improving peak shape.[8]

    • Organic Phase (B): Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for aromatic compounds, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff.[2]

  • Detector Wavelength Selection: A photodiode array (PDA) or diode-array detector (DAD) was used to determine the wavelength of maximum absorbance (λmax). The analyte was infused, and a UV scan was performed. Based on the benzoyl chromophore, a λmax was identified at 254 nm , a common and robust wavelength for aromatic compounds.[9][10]

Optimization Phase

The optimization phase refines the initial parameters to achieve the desired separation goals: a sharp, symmetrical peak for the main analyte, well-resolved from any impurities, with the shortest possible run time.

Protocol 1: Mobile Phase pH Optimization

  • Objective: To demonstrate the effect of pH on analyte retention and peak shape and to select a pH that ensures the analyte is in a single, non-ionized form.

  • Procedure:

    • Prepare three different aqueous mobile phases:

      • Mobile Phase A1: 0.1% Formic Acid in water (pH ~2.7)

      • Mobile Phase A2: 10mM Ammonium Acetate in water, adjusted to pH 4.4[11]

      • Mobile Phase A3: 10mM Ammonium Acetate in water, adjusted to pH 6.0

    • Inject the analyte standard using a generic gradient (e.g., 5-95% ACN over 15 minutes) with each of the three aqueous phases.

    • Record the retention time, peak asymmetry (tailing factor), and theoretical plates.

  • Expected Results & Justification: As pH increases towards and beyond the analyte's pKa, retention time will decrease significantly, and peak tailing will increase. The low pH of the formic acid mobile phase will provide the best performance by fully protonating the carboxylic acid.

pHEffect cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph High pH (e.g., > 5) low_ph_structure low_ph_structure low_ph_label R-COOH (Neutral) Higher Hydrophobicity low_ph_result Result: Strong Retention Good Peak Shape high_ph_result Result: Poor Retention Peak Tailing high_ph_structure high_ph_structure high_ph_label R-COO- (Ionized) Lower Hydrophobicity

Caption: Effect of mobile phase pH on analyte ionization and retention.

Protocol 2: Gradient Elution Optimization

  • Objective: To develop a selective and efficient gradient that resolves the main peak from potential impurities.

  • Procedure:

    • Step 1 (Scouting Gradient): Perform a fast, wide gradient run (e.g., 5% to 95% ACN in 10 minutes) to determine the approximate elution time of the analyte.

    • Step 2 (Focused Gradient): Based on the scouting run, create a shallower gradient around the elution point. If the analyte elutes at 60% ACN, a new gradient could be 40-70% ACN over 10-15 minutes. This increases the resolution between closely eluting peaks.

    • Step 3 (Isocratic Hold): If sufficient resolution is achieved, an isocratic hold can be incorporated at the elution composition to improve reproducibility.

    • Step 4 (Finalization): Adjust the gradient slope and duration to achieve optimal resolution and a run time of under 10 minutes, including re-equilibration.

Final Optimized Method and System Suitability

The following method was established after systematic optimization. All analyses must be preceded by a system suitability test (SST) to ensure the chromatographic system is performing adequately, as mandated by pharmacopeial guidelines like USP <621>.[12][13][14]

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0.0 min: 50% B; 8.0 min: 80% B; 8.1 min: 95% B; 10.0 min: 95% B; 10.1 min: 50% B; 13.0 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA at 254 nm
Run Time 13 minutes

System Suitability Test (SST) Criteria

SST ParameterAcceptance Criteria
Replicate Injections 5 injections of a standard solution
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) ≥ 2000

Method Validation Protocols (ICH Q2R2)

The optimized method was fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[15][16]

Protocol 3: Specificity

  • Inject a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo sample.

  • Acceptance Criteria: The blank and placebo chromatograms must show no interfering peaks at the retention time of the analyte.

Protocol 4: Linearity and Range

  • Prepare a stock solution of the analyte and perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant.

Protocol 5: Accuracy (Recovery)

  • Prepare a placebo mixture. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of analyte.

  • Prepare three samples at each concentration level (n=9 total).

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.

Protocol 6: Precision

  • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of six samples must be ≤ 2.0% for both repeatability and intermediate precision.

Protocol 7: Robustness

  • Systematically make small, deliberate variations to the method parameters.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Analyze the system suitability standard under each condition.

  • Acceptance Criteria: All SST parameters must pass under all varied conditions, demonstrating the method's reliability during normal use.

Conclusion

A highly robust, specific, and reliable RP-HPLC method for the quantitative determination of 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid has been successfully developed and validated. The systematic approach, beginning with an understanding of the analyte's physicochemical properties, led to a final method that provides excellent chromatographic performance. By controlling the mobile phase pH and optimizing the gradient elution, superior peak shape and resolution were achieved. The validation results confirm that the method is accurate, precise, and robust, making it suitable for routine quality control, stability testing, and other quantitative applications in a regulated laboratory environment.

References

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

  • Title: 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]

  • Title: Different Types of HPLC Columns Used in Analysis Source: Pharmaguideline URL: [Link]

  • Title: How to Develop HPLC Method for Nonpolar Compounds Source: Pharma Knowledge Forum URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Moravek URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles Source: ThaiScience URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

  • Title: UV Spectrophotometry Identifies Compounds in Pharmaceuticals Source: HunterLab URL: [Link]

  • Title: HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS Source: Semantic Scholar URL: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel small molecule, 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Given the absence of established biological data for this compound, we present a structured, tiered approach to efficiently identify its biological activities and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. The protocols herein are designed to be robust and adaptable, providing a solid foundation for a thorough investigation of this compound's therapeutic potential. We will detail methodologies for primary screening, secondary validation, and initial mechanism of action studies, grounded in established scientific principles.

Introduction and Scientific Rationale

The compound 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid belongs to the broad class of benzoic acid derivatives. This chemical family is a privileged scaffold in medicinal chemistry, with members exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural features of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, including the flexible benzylsulfanyl group and the methoxymethyl substituent, suggest the potential for specific interactions with biological targets such as enzymes or receptors.[3][4][5]

The initial investigation of a novel chemical entity (NCE) with an unknown biological target requires a systematic and logical approach to maximize the information obtained while conserving resources.[6] A tiered screening strategy is the most effective method for this purpose.[6][7] This approach begins with broad, high-throughput assays to identify any potential "hits" and progressively narrows the focus to more specific and complex assays to validate these hits and understand their underlying mechanisms.[8][9]

This guide will outline a three-tiered workflow:

  • Tier 1: Primary Screening: High-throughput screening to assess general cytotoxicity and cell proliferation effects across a diverse panel of cell lines.

  • Tier 2: Secondary Assays & Hit Confirmation: Validation of primary hits and initial target class identification using more specific functional assays.

  • Tier 3: Target Validation & Mechanism of Action: Confirmation of direct target engagement and elucidation of the downstream cellular pathways affected by the compound.

The following sections will provide detailed, step-by-step protocols for key assays within each tier, along with the scientific principles that justify their application.

Tier 1: Primary Screening - Identifying Biological Activity

The primary goal of this tier is to cast a wide net to determine if 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid exhibits any biological activity at achievable concentrations. This is typically accomplished through high-throughput screening (HTS) of small molecule libraries.[8][9][10] The foundational assays in this tier focus on cell viability and cytotoxicity.

Cell Viability/Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11][12][13] The amount of formazan produced is proportional to the number of viable cells.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 or primary human dermal fibroblasts).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO-treated) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11][14]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity Confirmation using the LDH Assay

To confirm cytotoxic effects and distinguish them from anti-proliferative effects, a lactate dehydrogenase (LDH) assay is recommended. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16][17] This assay, therefore, directly measures cell death.[15][18]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include the following controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

      • Medium Background: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[19]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[19]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Measurement and Data Analysis:

    • Add 50 µL of stop solution to each well.[19]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Assay Principle Endpoint Interpretation
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Colorimetric measurement of formazan.Measures metabolic activity, indicating cell viability and proliferation.[11][12]
LDH Release of lactate dehydrogenase from cells with damaged plasma membranes.[17]Colorimetric measurement of a formazan product from a coupled enzymatic reaction.[17]Directly measures cytotoxicity and cell lysis.[15]

Tier 2: Secondary Assays and Hit Confirmation

If the primary screening reveals significant and reproducible activity (e.g., a low micromolar IC₅₀ in specific cell lines), the next step is to confirm this activity and begin to narrow down the potential target class.

Generic Enzyme Inhibition Assay

Given that many benzoic acid derivatives are known to be enzyme inhibitors, a generic enzyme inhibition assay is a logical next step.[3][5] This protocol describes a general approach that can be adapted to specific enzymes if a target class is later identified.

Experimental Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a concentrated stock solution of a model enzyme (e.g., trypsin or alkaline phosphatase) in an appropriate assay buffer.

    • Prepare a stock solution of the corresponding substrate that produces a colorimetric or fluorometric signal upon enzymatic cleavage.

    • Prepare a 10 mM stock solution of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of the test compound.

    • Add the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme, to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assay (Conceptual Framework)

If the cellular phenotype observed in Tier 1 suggests the involvement of a cell surface receptor (e.g., effects on cell signaling pathways), a competitive receptor binding assay can be employed.[20][21] This typically requires a known radiolabeled or fluorescently labeled ligand for the suspected receptor.

Conceptual Workflow: Competitive Receptor Binding Assay

  • Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Competition: Incubate the receptor preparation with a fixed concentration of a labeled ligand and varying concentrations of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

  • Separation: Separate the receptor-bound ligand from the unbound ligand using methods like filtration through glass fiber filters.[22]

  • Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Analysis: A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site.[23] The data is used to calculate an IC₅₀ or a Ki (inhibition constant).

Tier 3: Target Validation and Mechanism of Action

Once a putative target or target class has been identified, the final step in this initial characterization is to confirm direct target engagement in a cellular context and to investigate the downstream consequences of this interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its target protein in intact cells.[24][25] The principle is that ligand binding stabilizes the target protein, resulting in an increase in its melting temperature.[26][27]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with either the vehicle (DMSO) or a saturating concentration of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[27]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Transfer the supernatant to new tubes.

  • Protein Detection (Western Blot):

    • Analyze the amount of the soluble target protein in each sample using Western blotting with a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.[27]

Western Blot Analysis of Downstream Signaling Pathways

To understand the functional consequences of target engagement, Western blotting can be used to analyze the activation state of key proteins in downstream signaling pathways.[28][29] For example, if the compound is hypothesized to inhibit a specific kinase, one would examine the phosphorylation status of its known substrates.

Experimental Protocol: Western Blot

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid for various time points and concentrations.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[29]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest overnight at 4°C.[29]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Tiered_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays cluster_2 Tier 3: Target Validation & MOA T1_Start Start with 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid T1_Assay Cell Viability/Cytotoxicity (MTT & LDH Assays) Across Cell Line Panel T1_Start->T1_Assay T1_Decision Significant Activity? (e.g., IC50 < 20 µM) T1_Assay->T1_Decision T1_End Compound Inactive or Not Prioritized T1_Decision->T1_End No T2_Assay Secondary Functional Assays (e.g., Enzyme Inhibition, Receptor Binding) T1_Decision->T2_Assay Yes T2_Decision Hit Confirmed & Target Class Hypothesized? T2_Assay->T2_Decision T3_CETSA Target Engagement (CETSA) T2_Decision->T3_CETSA Yes T3_WB Pathway Analysis (Western Blot) T3_CETSA->T3_WB T3_End Validated Hit with Known MOA T3_WB->T3_End

Figure 1: A tiered workflow for the in vitro characterization of a novel compound.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand NoLigand_Protein Target Protein (Unbound) NoLigand_Heat Apply Heat NoLigand_Protein->NoLigand_Heat NoLigand_Denature Protein Denatures & Aggregates NoLigand_Heat->NoLigand_Denature NoLigand_Result Low amount of soluble protein detected NoLigand_Denature->NoLigand_Result WithLigand_Protein Target Protein + Ligand (Bound Complex) WithLigand_Heat Apply Heat WithLigand_Protein->WithLigand_Heat WithLigand_Stabilize Protein is Stabilized by Ligand WithLigand_Heat->WithLigand_Stabilize WithLigand_Result High amount of soluble protein detected WithLigand_Stabilize->WithLigand_Result

Sources

Application Note: Storage, Stability, and Handling Protocols for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide defines the rigorous storage, handling, and quality control (QC) protocols for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . This compound serves as a critical intermediate in the synthesis of metabolic modulators (specifically PPAR


 agonists related to the GW501516 class).

Due to the presence of a thioether (sulfide) linkage and a benzoic acid moiety , this molecule exhibits specific sensitivities to oxidative stress and moisture. Failure to adhere to these protocols typically results in the formation of sulfoxide impurities (+16 Da) and sulfone byproducts (+32 Da), compromising biological potency and assay reproducibility.

Chemical Profile
PropertySpecification
Chemical Name 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
Functional Groups Aryl-Alkyl Thioether, Benzoic Acid, Benzyl Ether
Molecular Weight ~288.36 g/mol
Primary Instability Vector S-Oxidation (Thioether

Sulfoxide)
Secondary Instability Vector Hygroscopicity (Carboxylic acid protonation/salt formation)

Physicochemical Stability Analysis

To ensure data integrity, researchers must understand the causality of degradation. This compound is not inert; it is a reactive chemical entity with specific vulnerabilities.

The Thioether Oxidation Pathway

The central sulfur atom, flanked by a benzyl group and a benzoic acid ring, is electron-rich. Upon exposure to atmospheric oxygen (


), peroxides, or UV light, the sulfur atom undergoes nucleophilic attack, leading to irreversible oxidation.
  • Stage 1 (Sulfoxide): The formation of the sulfoxide is the kinetic product. It is often more polar than the parent compound.

  • Stage 2 (Sulfone): Further oxidation leads to the sulfone, the thermodynamic dead-end.

Mechanism of Degradation (Visualization)

DegradationPathway cluster_conditions Accelerating Factors Parent Parent Compound (Thioether) MW: ~288 Sulfoxide Impurity A: Sulfoxide (S=O) MW: ~304 (+16 Da) Parent->Sulfoxide 1st Oxidation (Fast) Oxidant Trigger: Atmospheric O2 / UV / Peroxides Oxidant->Parent Sulfone Impurity B: Sulfone (O=S=O) MW: ~320 (+32 Da) Sulfoxide->Sulfone 2nd Oxidation (Slow) Factors 1. Light (Radical initiation) 2. Protic Solvents 3. Headspace Air

Figure 1: Oxidative degradation pathway of the thioether moiety. The transformation to sulfoxide is the primary shelf-life limiting factor.

Storage Protocols

Solid State Storage (Lyophilized Powder)

Shelf Life: 12–24 months (under optimal conditions).

  • Temperature: Store at -20°C (Standard Freezer). For archival storage (>2 years), -80°C is recommended to arrest all kinetic processes.

  • Atmosphere (Critical): The vial headspace must be purged with Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a more effective blanket over the solid.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps. The amber glass filters UV radiation, preventing photo-initiated radical oxidation of the sulfur.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite™ to prevent moisture absorption by the carboxylic acid group.

Solution Storage (Stock Solutions)

Shelf Life: 3–6 months.

Solubilized thioethers are significantly more reactive than solids.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

    • Avoid: Protic solvents (Ethanol, Methanol) for long-term storage, as they can facilitate hydrogen bonding that may catalyze oxidation rates.

  • Concentration: High concentration stocks (>10 mM) are more stable than dilute working solutions.

  • Freeze-Thaw Discipline:

    • Do NOT repeatedly freeze and thaw the master stock.

    • Protocol: Upon initial dissolution, aliquot the stock into single-use volumes (e.g., 50 µL) in PCR tubes or micro-vials. Store these aliquots at -20°C or -80°C.

Quality Control (QC) & Validation Protocol

Before using this compound in critical assays (e.g., PPAR binding assays or cell treatment), validation of purity is required.

HPLC-UV/MS Method

The following method separates the parent thioether from its oxidized impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Keeps carboxylic acid protonated)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm
Mass Spec ESI Positive Mode (Look for M+H)
Interpretation of Results
  • Parent Peak: Elutes at high organic % (e.g., ~7-8 min). Mass: ~289.4 Da [M+H]+.

  • Impurity A (Sulfoxide): Elutes earlier than parent (more polar). Mass: ~305.4 Da. Limit: < 2%.

  • Impurity B (Sulfone): Elutes earlier than parent but often close to sulfoxide. Mass: ~321.4 Da.

Handling & Workflow Logic

The following workflow ensures the "Chain of Custody" for chemical stability from receipt to experiment.

HandlingWorkflow Receipt 1. Compound Receipt (Ambient/Ice Pack) InitialQC 2. Initial QC (LC-MS) Verify Purity >98% Receipt->InitialQC Decision Pass QC? InitialQC->Decision Solubilization 3. Solubilization (Anhydrous DMSO) Decision->Solubilization Yes Reject Reject/Purify Decision->Reject No Aliquot 4. Aliquoting (Single-use volumes) Solubilization->Aliquot Purge 5. Inert Gas Purge (Argon Overlay) Aliquot->Purge Storage 6. Storage (-20°C/-80°C) Dark, Desiccated Purge->Storage

Figure 2: Standard Operating Procedure (SOP) for compound handling to minimize oxidative stress.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Yellowing of solid Photo-oxidation or trace iodine formation.Check purity by LC-MS. If sulfoxide >5%, repurify via prep-HPLC. Store in amber vials.
Shift in Retention Time pH drift in mobile phase.Ensure Formic Acid (0.1%) is fresh. The carboxylic acid moiety is sensitive to pH changes.
Insoluble Precipitate Dimerization or Salt formation.Sonicate in DMSO at 37°C for 5 mins. Vortex vigorously.
Loss of Biological Potency S-oxidation (Sulfoxide formation).The sulfoxide often has significantly lower binding affinity for PPAR targets. Discard and use fresh stock.

References

  • Thioether Stability: Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. Link

  • Benzoic Acid Storage: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved February 16, 2026. Link

  • General Storage of Research Chemicals: Sigma-Aldrich Technical Bulletin. Handling and Storage of Chemical Standards.[1][2][3]Link

  • Oxidation of Benzyl Thioethers: Bordwell, F. G., et al. (1991). Bond dissociation energies in sulfur-containing molecules. Journal of the American Chemical Society. Link

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Crystallization Strategy and Protocol Development for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for developing a robust crystallization protocol for the novel compound 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Recognizing the absence of established public data for this specific molecule, this guide emphasizes a systematic, first-principles approach to protocol development. It is designed for researchers, chemists, and drug development professionals who require high-purity crystalline material. The protocols herein are structured as a development workflow, encompassing material characterization, solvent screening, technique selection, and optimization. This approach ensures the development of a self-validating and reproducible crystallization process, critical for downstream applications in pharmaceutical and materials science.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering unit operation in the production of active pharmaceutical ingredients (APIs) and specialty chemicals. For a molecule like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, which contains a carboxylic acid moiety, a flexible thioether linkage, and an ether group, achieving a stable, pure crystalline form is paramount. A well-controlled crystallization process dictates critical final product attributes, including purity, stability, morphology, and bioavailability.

The structural features of the target molecule present specific challenges and opportunities:

  • Carboxylic Acid Group: Offers a site for hydrogen bonding, which can facilitate crystal lattice formation but may also lead to strong solvent interactions.

  • Benzylsulfanyl and Methoxymethyl Groups: These relatively bulky and flexible groups can hinder molecular packing, potentially leading to difficulties in nucleation or the formation of multiple polymorphic forms.

This guide provides the foundational methodology to navigate these challenges and develop a tailored crystallization protocol.

The Crystallization Development Workflow

A successful crystallization process is not developed by chance but through a systematic investigation. The workflow described below provides a logical progression from understanding the material to a scalable, optimized protocol.

Crystallization_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Technique Selection & Optimization A Initial Material Characterization (Purity, Amorphous/Crystalline) B Determine Key Physicochemical Properties (Melting Point, pKa) A->B Input for Solvent Selection C Rational Solvent Screening (Solubility Assessment) B->C Guides Solvent Choice D Identify Potential Solvent Systems (Single & Anti-solvent) C->D Data Analysis E Select Crystallization Technique (Cooling, Anti-solvent, etc.) D->E Informs Technique F Protocol Optimization (Seeding, Cooling Rate, Agitation) E->F Refinement G Characterize Final Product (Purity, Yield, Polymorph) F->G Validation

Figure 1: A systematic workflow for developing a crystallization protocol for a novel compound.

Phase 1: Preliminary Material Characterization

Before attempting crystallization, it is crucial to understand the starting material.

Protocol 1: Initial Material Analysis

  • Purity Assessment: Analyze the crude 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to determine the initial purity and identify any significant impurities.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the melting point (Tm) and detect any thermal events that might indicate the presence of polymorphs or solvates. An absence of a sharp melting point may suggest the material is amorphous.

  • pKa Estimation: The carboxylic acid moiety is the primary ionizable group. Use computational tools (e.g., MarvinSketch, Chemicalize) to estimate the pKa. This value is critical if pH-adjustment-based crystallization methods are considered. The estimated pKa for a benzoic acid is typically around 4.2, and substitutions on the ring will modulate this value.

Phase 2: Rational Solvent Screening

The choice of solvent is the most critical factor in a crystallization process. A good solvent should exhibit moderate solubility for the compound and a significant change in solubility with temperature (for cooling crystallization) or upon addition of an anti-solvent.

Protocol 2: Small-Scale Solubility Screening

  • Solvent Selection: Choose a diverse set of solvents based on polarity and chemical functionality. See Table 1 for a recommended starting list.

  • Experimental Setup:

    • Add a known mass (e.g., 10 mg) of the compound to a small vial (e.g., 2 mL).

    • Add the first solvent in small, measured aliquots (e.g., 50 µL) at ambient temperature.

    • After each addition, stir or sonicate until the solid is fully dissolved or it becomes clear that it is insoluble.

    • Record the volume of solvent required to dissolve the solid.

  • High-Temperature Solubility: For solvents where the compound is poorly soluble at ambient temperature, heat the suspension in controlled increments (e.g., to 40°C, 60°C) and continue adding solvent until dissolution is achieved. Safety First: Ensure heating is performed safely with appropriate pressure release for the vials.

  • Data Analysis: Categorize solvents as "Good," "Moderate," or "Poor" based on the measured solubility.

    • Good Solvents (High Solubility): Potential candidates for anti-solvent addition.

    • Moderate Solvents (Temperature-Dependent Solubility): Prime candidates for cooling crystallization.

    • Poor Solvents (Low/No Solubility): Potential candidates for use as anti-solvents.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Example Solvent Boiling Point (°C) Polarity Index Rationale for Inclusion
Alcohols Methanol, Ethanol, Isopropanol 65, 78, 82 5.1, 4.3, 3.9 Can form hydrogen bonds with the carboxylic acid.
Ketones Acetone, Methyl Ethyl Ketone 56, 80 5.1, 4.7 Good general solvents for moderately polar compounds.
Esters Ethyl Acetate 77 4.4 Less polar than alcohols, good for dissolving aromatic rings.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF 66, 80 4.0, N/A Can interact with the ether and thioether groups.
Aromatics Toluene 111 2.4 May have good solubility due to the benzyl group.
Chlorinated Dichloromethane (DCM) 40 3.1 Often effective but less desirable due to toxicity.
Aprotic Polar Acetonitrile 82 5.8 Strong dipole moment, can be a good solvent.
Hydrocarbons Heptane, Hexane 98, 69 0.1, 0.1 Likely to be poor solvents; excellent as anti-solvents.

| Water | Water | 100 | 10.2 | Solubility is likely low unless in a deprotonated (salt) form. |

Phase 3: Crystallization Technique Selection and Optimization

Based on the solvent screening data, select the most promising technique.

Technique_Selection_Logic Start Solvent Screening Results Decision1 Is there a solvent with high solubility at high T and low solubility at low T? Start->Decision1 Decision2 Is there a 'Good' solvent and a miscible 'Poor' solvent (anti-solvent)? Decision1->Decision2 No Proc1 Cooling Crystallization Decision1->Proc1 Yes Decision3 Is the compound highly soluble in a volatile solvent? Decision2->Decision3 No Proc2 Anti-Solvent Crystallization Decision2->Proc2 Yes Proc3 Evaporative Crystallization Decision3->Proc3 Yes End Further Optimization Decision3->End No Proc1->End Proc2->End Proc3->End

Figure 2: Decision tree for selecting a primary crystallization technique based on solubility data.

Cooling Crystallization

Principle: This technique relies on the principle that the solubility of the compound is significantly higher at elevated temperatures than at lower temperatures. A saturated solution is prepared at a high temperature and then cooled, inducing supersaturation and subsequent crystallization.

Protocol 3: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reactor or round-bottom flask, dissolve the crude material in a minimal amount of a pre-selected "Moderate" solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cool the solution according to a controlled ramp. A slow cooling rate (e.g., 5-10°C per hour) is generally preferred as it promotes the growth of larger, more ordered crystals.

  • Seeding (Recommended): Once the solution has cooled slightly into the metastable zone, introduce a small quantity of previously formed crystals (seeds). This provides a template for growth, improves reproducibility, and can help control polymorphism.

  • Maturation: Hold the resulting slurry at the final, low temperature (e.g., 0-5°C) for several hours with gentle agitation. This "aging" or "maturation" step allows the system to reach equilibrium and can improve yield and purity.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold anti-solvent to remove residual mother liquor, and dry under vacuum.

Anti-Solvent Crystallization

Principle: This method is ideal when a compound has a "Good" solvent and a miscible "Poor" solvent (the anti-solvent). The compound is dissolved in the good solvent, and the anti-solvent is added, reducing the overall solubility of the mixture and forcing the compound to crystallize.

Protocol 4: Anti-Solvent Addition

  • Dissolution: Dissolve the crude material in a minimal amount of the "Good" solvent (e.g., THF) at ambient temperature.

  • Anti-Solvent Addition: Add the "Poor" solvent (e.g., heptane) slowly and controllably to the solution with constant agitation. A slow addition rate is critical to avoid "oiling out," where the compound separates as a liquid phase instead of a solid.

  • Seeding: Seeding can be performed just before or during the initial phase of anti-solvent addition to guide crystal formation.

  • Equilibration: After the full volume of anti-solvent has been added, allow the slurry to stir for 1-2 hours to maximize yield.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent/anti-solvent or pure anti-solvent, and dry under vacuum.

Evaporative Crystallization

Principle: This technique is suitable for compounds that are highly soluble in a volatile solvent. The solvent is slowly removed (evaporated), which increases the concentration of the solute, leading to supersaturation and crystallization. It is primarily used for small-scale work or when other methods fail.

Protocol 5: Slow Evaporation

  • Dissolution: Prepare a solution that is near-saturated at room temperature in a volatile solvent (e.g., ethyl acetate or DCM).

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood. The perforations allow for slow, controlled solvent evaporation.

  • Crystal Growth: Allow the solvent to evaporate over several hours or days. The slow process allows for the growth of high-quality single crystals, which can be useful for structural analysis.

  • Isolation: Once a suitable crop of crystals has formed, decant the remaining mother liquor and dry the crystals.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out / No Crystallization Supersaturation is too high; cooling or anti-solvent addition is too rapid.Reduce the cooling rate; add anti-solvent more slowly; use a more dilute solution; increase agitation.
Poor Yield Compound is too soluble at the final temperature; insufficient maturation time.Use a better anti-solvent; lower the final temperature; increase the maturation time.
Fine Needles / Small Particles High level of supersaturation leading to rapid nucleation.Use a lower starting concentration; slow down the cooling/anti-solvent addition; implement seeding with larger seed crystals.
Impure Product Inefficient removal of mother liquor; impurities co-crystallize.Improve washing of the filter cake with cold, fresh solvent; consider a re-crystallization from a different solvent system.

Conclusion

The crystallization of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, like any novel compound, requires a methodical and evidence-based approach. By systematically characterizing the material, screening a rational set of solvents, and selecting the appropriate crystallization technique, researchers can develop a robust and scalable protocol. The methodologies presented in this guide provide a comprehensive framework for achieving high-purity crystalline material, ensuring the quality and consistency required for advanced research and development applications.

References

  • Title: Crystal science: a personal perspective Source: American Chemical Society URL: [Link]

  • Title: Crystallization Source: Organic Chemistry Info URL: [Link]

  • Title: Seeding in Crystallization Source: ScienceDirect URL: [Link]

  • Title: The Importance of Polymorphism in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Crystallization of Active Pharmaceutical Ingredients (APIs) Source: Mettler Toledo URL: [Link]

Formulation strategies for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Delivery

Abstract

This guide provides a comprehensive technical framework for the formulation of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid , a structural analog characteristic of PPAR-delta agonists and metabolic modulators. Due to its specific pharmacophore—comprising an ionizable benzoic acid head group, an oxidation-sensitive sulfide linker, and a lipophilic methoxymethyl moiety—this molecule presents distinct challenges in solubility and chemical stability. This protocol details strategies to overcome BCS Class II limitations (low solubility, high permeability) and sulfide oxidation risks, utilizing Lipid-Based Delivery Systems (LBDS) and Amorphous Solid Dispersions (ASD).

Physicochemical Profiling & Pre-formulation

Before formulation design, the compound must be characterized to define the "design space." This molecule behaves as a lipophilic weak acid.

Structural Analysis & Risks
  • Benzoic Acid Moiety: Imparts pH-dependent solubility. The molecule will be practically insoluble in the stomach (pH 1.2) and increasingly soluble in the intestine (pH 6.8+).

  • Benzylsulfanyl Group (C-S-C): The sulfide bridge is a "soft spot" for oxidative degradation, potentially converting to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) derivatives.
  • Methoxymethyl Group: Increases lipophilicity (

    
    ), necessitating solubilizing excipients.
    
Protocol: pH-Solubility Profiling

Objective: Determine the intrinsic solubility (


) and pKa to predict in vivo precipitation risks.

Materials:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4).

  • HPLC System (UV detection at

    
    , typically 254–280 nm).
    

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of excess API into four 20 mL scintillation vials.

  • Solvent Addition: Add 10 mL of respective buffer to each vial.

  • Equilibration: Vortex for 2 minutes, then incubate in a shaker bath at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to avoid drug adsorption).

  • Quantification: Dilute filtrate with mobile phase (Acetonitrile:Water 50:50) and inject into HPLC.

  • Calculation: Plot Solubility (

    
    ) vs. pH.
    

Expected Outcome:

pH Medium Predicted Solubility Formulation Implication
pH 1.2 < 1 µg/mL High risk of precipitation in stomach.

| pH 6.8 | > 100 µg/mL | Salt formation drives solubility; absorption window is intestinal. |

Formulation Strategy A: Lipid-Based Delivery (SEDDS)

For molecules with


, Self-Emulsifying Drug Delivery Systems (SEDDS) are the gold standard to maintain the drug in a dissolved state throughout the GI tract, bypassing the dissolution step.
Rationale

The lipophilic nature of the benzylsulfanyl and methoxymethyl groups allows high solubility in long-chain triglycerides (LCT) or medium-chain triglycerides (MCT).

Protocol: Construction of Pseudo-Ternary Phase Diagrams

Objective: Identify the isotropic region where the oil, surfactant, and co-surfactant form a stable microemulsion upon water dilution.

Reagents:

  • Oil Phase: Capryol™ 90 or Peceol™ (Glyceryl monooleates).

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether).

Workflow:

  • Ratio Preparation: Prepare surfactant:co-surfactant (

    
    ) mixtures at ratios of 1:1, 2:1, and 3:1 (w/w).
    
  • Titration: Mix Oil with

    
     at ratios from 9:1 to 1:9 in glass vials.
    
  • Aqueous Titration: Dropwise add distilled water to the oil/

    
     blend under magnetic stirring at 37°C.
    
  • Visual Assessment: Record the transition point from turbid (macroemulsion) to transparent/translucent (nanoemulsion/microemulsion).

  • Drug Loading: Once the optimal ratio is found (e.g., 20% Oil, 60% Surfactant, 20% Co-surfactant), dissolve the API at 50 mg/mL.

Visualization: SEDDS Development Workflow

SEDDS_Workflow Start Start: Lipophilic API Excipient_Screen Solubility Screening (Oils/Surfactants) Start->Excipient_Screen Phase_Diagram Phase Diagram Construction Excipient_Screen->Phase_Diagram Selection Select Isotropic Region Phase_Diagram->Selection Loading Drug Loading & Antioxidant Addition Selection->Loading Characterization Droplet Size Analysis (DLS) Loading->Characterization

Figure 1: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Formulation Strategy B: Stabilization Against Oxidation

The sulfide (-S-) linkage in 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is prone to oxidation. Formulation must include a stabilization system.

Antioxidant Screening Protocol

Objective: Select the most effective antioxidant to prevent sulfoxide formation.

Experimental Setup:

  • Control: API dissolved in PEG 400 (vehicle) without antioxidant.

  • Test Arms:

    • Vehicle + 0.1% BHT (Butylated hydroxytoluene) - Lipophilic radical scavenger.

    • Vehicle + 0.1% Propyl Gallate - Synergist.

    • Vehicle + 0.1% Tocopherol (Vitamin E).

  • Stress Condition: Add 0.5% Hydrogen Peroxide (

    
    ) to induce oxidative stress (accelerated model).
    
  • Incubation: Store at 40°C for 48 hours.

  • Analysis: Analyze via HPLC for the appearance of the "M+16" peak (Sulfoxide) and "M+32" peak (Sulfone).

Recommendation: If degradation > 2%, a combination of BHT (0.02%) and Citric Acid (0.05%) (as a chelator) is standard for this chemical class.

Formulation Strategy C: Amorphous Solid Dispersion (ASD)

For solid oral dosage forms (tablets/capsules), converting the crystalline acid to an amorphous form improves dissolution velocity.

Hot Melt Extrusion (HME) Protocol

Objective: Disperse the API in a polymer matrix to prevent crystallization.

Materials:

  • Polymer: HPMCAS-L (Hydroxypropyl methylcellulose acetate succinate). Reason: The acidic polymer maintains the micro-environment pH, preventing ionization-induced precipitation.

  • Plasticizer: Triethyl Citrate (10% w/w).

Process Parameters:

  • Blending: Mix API and Polymer (ratio 1:3) in a V-blender.

  • Extrusion: Feed into a twin-screw extruder (11mm).

    • Zone 1 Temp: 100°C

    • Zone 2-4 Temp: 140°C (Must be < Melting Point of API + 20°C).

    • Screw Speed: 100 RPM.

  • Cooling: Air-cool the extrudate strand on a conveyor.

  • Milling: Pulverize pellets into fine powder (< 250 µm).

Analytical Validation: Dissolution Testing

Standard USP dissolution methods may fail for lipophilic acids due to saturation. Use Biorelevant Media .

Method: USP Apparatus II (Paddle)

  • Speed: 75 RPM.

  • Medium: 900 mL FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Temperature: 37°C ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 min.

Acceptance Criteria: >85% release within 30 minutes indicates successful amorphous conversion or emulsification.

Decision Logic for Formulation Selection

Use the following logic tree to determine the final formulation path based on dose requirements and solubility data.

Formulation_Decision Start API: 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid Dose_Check Target Dose? Start->Dose_Check Low_Dose < 50 mg Dose_Check->Low_Dose High_Dose > 50 mg Dose_Check->High_Dose Solubility_Check LogP > 4? Low_Dose->Solubility_Check Path_B Strategy: Solid Dispersion (HME or Spray Dry) High_Dose->Path_B High Drug Load Req. Path_A Strategy: SEDDS (Liquid Capsule) Solubility_Check->Path_A Yes Path_C Strategy: Micronization + Surfactant (SLS) Solubility_Check->Path_C No

Figure 2: Decision matrix for selecting the optimal delivery vehicle based on dose and lipophilicity.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link

  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology.[1][2] Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting & Optimization

Improving water solubility of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-8829-BZ Subject: Improving water solubility of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility difficulties with 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . Based on its structure, this compound presents a classic medicinal chemistry challenge: it possesses a polarizable, ionizable "head" (benzoic acid) but a highly lipophilic "tail" (benzylsulfanyl).[1]

Physicochemical Profile:

  • Acidic Handle: Carboxylic acid (

    
     approx.[1] 4.2–4.5).
    
  • Hydrophobic Burden: The benzylsulfanyl (thioether) and methoxymethyl groups significantly increase

    
     (predicted >3.5), driving high lattice energy and poor aqueous solubility.
    
  • Classification: Likely BCS Class II (Low Solubility, High Permeability).[1]

This guide provides a tiered troubleshooting approach, moving from simple pH adjustments (Tier 1) to advanced formulation strategies (Tier 3).

Tier 1: pH Adjustment & Salt Formation (The "Low Hanging Fruit")

User Query: "My compound precipitates immediately in water or acidic media. How do I get it into solution?"

Diagnosis: As a benzoic acid derivative, this molecule exhibits pH-dependent solubility.[1] At pH values below its


 (approx.[1] 4.2), it exists as a neutral, unionized solid with negligible water solubility.[1] To dissolve it, you must ionize the carboxylic acid.[1]
Protocol: In Situ Salt Formation

Do not attempt to dissolve the solid directly in neutral water.[1] Instead, generate the salt in situ.[1]

  • Calculate Molar Equivalents: Determine the exact molarity of your compound.

  • Select a Base: Use a strong base to ensure full deprotonation.[1]

    • Standard: Sodium Hydroxide (NaOH).[1]

    • Buffering: Tris(hydroxymethyl)aminomethane (Tris) or Meglumine.[1]

  • The "1.1 Equivalent" Rule: Add 1.1 molar equivalents of base relative to the drug. This ensures the equilibrium shifts entirely to the soluble ionized form (

    
    ).[1]
    

Step-by-Step Workflow:

  • Weigh the solid compound.[1]

  • Add 80% of the final volume of water.[1]

  • Add 1.1 equivalents of 1M NaOH (or Meglumine).[1]

  • Vortex/Sonicate until clear.

  • Adjust to final volume with buffer (maintain pH > 7.0).

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: Solid Free Acid CheckpH Target pH? Start->CheckpH HighpH pH > 8.0 (IV/Acute) CheckpH->HighpH Max Solubility PhyspH pH 7.4 (Biological) CheckpH->PhyspH Cell Culture Sodium Use Sodium (Na+) High Solubility HighpH->Sodium Meglumine Use Meglumine Prevents Micro-precip. PhyspH->Meglumine Preferred Tris Use Tris Biocompatible PhyspH->Tris Alternative

Caption: Decision tree for selecting the appropriate counter-ion based on the target pH and application.

Tier 2: Cosolvents for In Vitro Assays

User Query: "I dissolved it in DMSO, but it crashes out when I add it to cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon.[1] When a DMSO stock (highly solubilizing) is diluted into aqueous media (highly polar), the solvent power drops exponentially.[1] If the final concentration exceeds the intrinsic aqueous solubility (


), the compound precipitates.
Troubleshooting Guide: Preventing "Crash Out"
ParameterRecommendationRationale
Stock Concentration 10 mM – 20 mMAvoids extreme supersaturation upon dilution.
Primary Cosolvent DMSO (Dimethyl sulfoxide)Universal solvent for lipophilic aromatics.[1]
Secondary Cosolvent PEG 400 (Polyethylene glycol)Acts as an interface between the hydrophobic drug and water, reducing precipitation kinetics.[1]
Dilution Protocol Serial Step-Down Do not dilute 1000x in one step. Dilute 1:10 into an intermediate buffer (e.g., PBS + 5% DMSO), then 1:10 into final media.

Recommended Assay Buffer Recipe:

  • Base: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Additive: 0.5% to 1.0% Tween 80 (Surfactant).[1]

  • Why? The Tween 80 forms micelles that sequester the benzylsulfanyl tail, preventing aggregation.

Tier 3: Advanced Formulation (In Vivo / High Dose)

User Query: "We need a high concentration (50 mg/kg) for an animal study, and pH adjustment isn't enough."

Diagnosis: Simple salts may precipitate in the stomach (low pH) or irritate veins (high pH).[1] You need a complexing agent to hide the hydrophobic tail or an Amorphous Solid Dispersion (ASD) to maintain supersaturation.[1]

Option A: Cyclodextrin Complexation

The benzylsulfanyl group is an ideal "guest" for the hydrophobic cavity of


-Cyclodextrin.[1]
  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Mechanism: The hydrophobic benzyl ring enters the CD cavity; the hydrophilic exterior keeps the complex soluble.

  • Protocol:

    • Prepare a 20% (w/v) solution of HP-

      
      -CD in water.[1]
      
    • Add the compound.

    • Stir for 24 hours or sonicate for 60 mins.

    • Filter (0.22 µm).[1]

Option B: Amorphous Solid Dispersion (ASD)

For oral delivery, converting the crystalline solid to an amorphous form using a polymer prevents the crystal lattice from re-forming.

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).[1]

  • Why HPMC-AS? It is amphiphilic.[1] The succinate groups provide pH-dependent solubility (releasing drug in the intestine), and the hydrophobic regions interact with the benzylsulfanyl group to inhibit crystallization.

Visualization: Formulation Workflow

Formulation Problem High Dose Required (>1 mg/mL) Route Select Route Problem->Route IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral CD Cyclodextrin (HP-beta-CD) Forms Inclusion Complex IV->CD Prevents Phlebitis ASD Solid Dispersion (HPMC-AS) Maintains Amorphous State Oral->ASD Prevents GI Precip. Result1 Soluble Injectable CD->Result1 Result2 Enhanced Bioavailability ASD->Result2

Caption: Selection logic for advanced formulations based on administration route.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a stock solvent? A: Yes, but be cautious.[1] While the compound is soluble in ethanol, ethanol evaporates quickly, leading to variable concentrations in open wells.[1] Furthermore, ethanol has a lower "solubilizing power" (dielectric constant) than DMSO for this specific type of aromatic thioether.[1] DMSO is preferred for stability.[1]

Q: My solution turns cloudy after 2 hours. Why? A: This is "Ostwald Ripening." Small amorphous precipitates are forming and growing into larger crystals.[1]

  • Fix: Add a crystallization inhibitor.[1] 1% PVP (Polyvinylpyrrolidone) or HPMC added to your buffer can delay this nucleation for up to 24 hours.[1]

Q: What is the theoretical LogP of this molecule? A: While experimental values vary, the Benzylsulfanyl fragment (+2.2) plus the Benzoic Acid core (+1.[1]8) minus the polar corrections suggests a LogP in the range of 3.5 to 4.0 . This confirms it is highly lipophilic and requires the strategies outlined above.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Focus on pKa-solubility relationships). Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Curatolo, W. J., et al. (2009).[1] Utility of Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu.[2] Pharmaceutical Research, 26(6), 1419-1431.[1] Link

Sources

Technical Support Center: Purification of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Our goal is to equip you with the expertise to diagnose and resolve common purification challenges, ensuring the integrity of your experimental outcomes.

Understanding the Molecule and Potential Impurities

Plausible Synthetic Route:

A probable synthesis involves the reaction of 3-mercapto-4-(methoxymethyl)benzoic acid with benzyl bromide in the presence of a base.

cluster_0 Plausible Synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Starting Material 3-Mercapto-4-(methoxymethyl)benzoic acid Product 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Starting Material->Product Nucleophilic Substitution (SN2) Reagent Benzyl Bromide Reagent->Product Base Base (e.g., K2CO3) Base->Product

Figure 1: Plausible synthetic route for the target compound.

Based on this proposed synthesis, we can anticipate several classes of impurities that may be present in the crude product.

Impurity Class Potential Specific Impurities Source Impact on Purification
Unreacted Starting Materials 3-Mercapto-4-(methoxymethyl)benzoic acid, Benzyl bromideIncomplete reactionCan co-crystallize; may require chromatographic separation.
Reagents/Byproducts Benzyl alcohol, Dibenzyl etherHydrolysis or self-condensation of benzyl bromideNeutral impurities, removable by acid-base extraction.
Oxidation Products 3-(Benzylsulfinyl)-4-(methoxymethyl)benzoic acid, 3-(Benzylsulfonyl)-4-(methoxymethyl)benzoic acidOxidation of the thioether during reaction or workupSimilar polarity to the desired product, may require chromatography.[1]
Over-alkylation Products Esters of the carboxylic acidReaction of the carboxylic acid with benzyl bromideCan be removed by basic workup.

Frequently Asked Questions (FAQs)

Q1: How do I get a preliminary assessment of my crude sample's purity?

A1: A quick and effective way to assess purity is by determining the melting point of your crude solid. A sharp melting point close to the literature value (if available) suggests high purity, while a broad melting range indicates the presence of impurities. Thin-layer chromatography (TLC) is another excellent tool to visualize the number of components in your sample.

Q2: What is the first purification method I should consider for this compound?

A2: For a carboxylic acid like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, an acid-base extraction is an excellent initial purification step. This technique is highly effective at removing neutral impurities, such as unreacted benzyl bromide or its byproducts.[2]

Q3: I've performed an acid-base extraction, but my product is still not pure. What's next?

A3: After an initial acid-base extraction, recrystallization is the most common and effective next step for purifying solid organic compounds.[3][4] The key is to find a suitable solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q4: When is column chromatography necessary?

A4: If you are dealing with impurities that have very similar solubility profiles to your target compound (e.g., oxidation byproducts or positional isomers), recrystallization may not be sufficient. In such cases, column chromatography offers a higher degree of separation based on differences in polarity.

Troubleshooting Guide

cluster_1 Purification Method Decision Tree Start Crude Product Purity_Check Assess Purity (TLC, Melting Point) Start->Purity_Check High_Purity High Purity? Purity_Check->High_Purity End Pure Product High_Purity->End Yes Acid_Base_Extraction Perform Acid-Base Extraction High_Purity->Acid_Base_Extraction No Recrystallization Recrystallize Acid_Base_Extraction->Recrystallization Complex_Mixture Complex Mixture? Recrystallization->Complex_Mixture Chromatography Column Chromatography Chromatography->End Complex_Mixture->End No Complex_Mixture->Chromatography Yes

Figure 2: Decision tree for selecting a purification method.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: The solvent may be too nonpolar for your compound, or the solution is supersaturated and cooling too quickly. The presence of impurities can also disrupt crystal lattice formation.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a more polar co-solvent to increase the overall polarity of the solvent system. For example, if you are using a toluene/hexane mixture, add a small amount of ethyl acetate or acetone.

    • Allow the solution to cool very slowly. You can do this by leaving it on the benchtop, insulated with a beaker of warm water, before transferring it to a colder environment.

    • Scratch the inside of the flask with a glass rod at the meniscus to create a nucleation site for crystal growth.

    • If the issue persists, consider trying a different solvent system altogether.

Issue 2: I have low recovery of my compound after recrystallization.

  • Probable Cause:

    • Using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.

    • Premature crystallization during hot filtration.

    • The chosen solvent is too good at dissolving your compound, even when cold.

  • Solution:

    • Use a minimal amount of hot solvent to dissolve your crude product. Add the solvent in small portions to the boiling solution until everything just dissolves.

    • Pre-heat your filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out on the cold surfaces.

    • If you suspect too much solvent was used, you can carefully evaporate some of the solvent to concentrate the solution before allowing it to cool.

    • After collecting your crystals by filtration, cool the filtrate in an ice bath to see if a second crop of crystals can be obtained. Note that the second crop may be less pure.

Issue 3: My final product has a persistent yellow or brown color.

  • Probable Cause: This often indicates the presence of colored, highly conjugated, or polymeric impurities. In the context of the proposed synthesis, this could be from side reactions involving the aromatic rings or oxidation of the sulfur atom.

  • Solution:

    • Treatment with activated charcoal: During recrystallization, after your compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. Be cautious as the fine charcoal particles can sometimes pass through standard filter paper. Using a pad of Celite® on top of the filter paper can be beneficial.

Issue 4: The melting point of my purified product is still broad.

  • Probable Cause: This is a strong indication that impurities are still present. These impurities are likely structurally similar to your product and have similar solubility properties, making them difficult to remove by recrystallization alone.

  • Solution:

    • Perform a second recrystallization using a different solvent system. Sometimes, impurities that are soluble in one solvent will be insoluble in another.

    • If a second recrystallization does not improve the melting point, column chromatography is the recommended next step. Use TLC to develop a suitable solvent system that provides good separation between your product and the impurities.

Issue 5: My NMR spectrum shows unidentifiable peaks, or my LC-MS shows multiple components.

  • Probable Cause: You may have one or more of the anticipated impurities (unreacted starting materials, byproducts, or oxidation products).

  • Solution:

    • Analyze the spectral data to try and identify the impurities. For example, the presence of benzyl alcohol would show a characteristic singlet for the benzylic protons. The sulfoxide or sulfone oxidation products would have different chemical shifts for the protons adjacent to the sulfur atom.

    • Employ the appropriate purification technique based on the likely identity of the impurity.

      • Neutral impurities (e.g., benzyl alcohol, dibenzyl ether): Perform a thorough acid-base extraction.

      • Acidic impurities with different polarities: Column chromatography is likely necessary.

Detailed Experimental Protocols

Acid-Base Extraction Protocol

cluster_2 Acid-Base Extraction Workflow Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Base Add Aqueous Base (e.g., 1M NaHCO3) and Shake in Separatory Funnel Start->Add_Base Separate_Layers Separate Aqueous and Organic Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Contains Deprotonated Product) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Contains Neutral Impurities) Separate_Layers->Organic_Layer Acidify Acidify Aqueous Layer with HCl (to pH ~2) Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Precipitate Precipitate->Filter Dry Dry the Purified Solid Filter->Dry End Pure 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Dry->End

Figure 3: Workflow for the acid-base extraction of the target compound.
  • Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Using a weak base is important to avoid potential hydrolysis of other functional groups.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).

  • Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.

  • Combine the aqueous extracts and cool the solution in an ice bath.

  • Slowly acidify the aqueous solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). Your product should precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Recrystallization Protocol
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Based on the structure of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, which has both polar and nonpolar characteristics, a good starting point would be a mixed solvent system.

Solvent/System Rationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble upon the addition of water.
Toluene/Hexane Toluene will likely dissolve the compound when hot, and the addition of hexane will induce crystallization upon cooling.
Ethyl Acetate/Hexane A common and effective mixed solvent system for many organic compounds.
  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the more soluble solvent (e.g., ethanol, toluene, or ethyl acetate).

    • Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

    • If using a mixed solvent system, add the less soluble solvent (e.g., water or hexane) dropwise to the hot solution until a slight cloudiness persists. Then, add a drop or two of the more soluble solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

References

  • University of Rochester. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (n.d.). US9440917B2 - Method for producing 4-haloalkyl-3-mercapto-substituted 2-hydroxy-benzoic acid derivatives.
  • ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561426, 2-(Benzylsulfonyl)benzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzoic acid and its Impurities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (n.d.). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding Benzoic Acid Derivatives in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . This document is structured to address the specific chemical vulnerabilities of this molecule, primarily focusing on thioether oxidation and benzylic ether stability.

Executive Technical Summary

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid presents a unique stability challenge due to the coexistence of a thioether (sulfide) linkage and a benzyl methyl ether moiety. While the benzoic acid core provides robust solubility in basic media, the sulfur atom is highly prone to oxidative degradation, converting to the sulfoxide (


) and sulfone (

) derivatives. Furthermore, the benzylic positions are susceptible to radical-induced auto-oxidation.

Critical Handling Directive: This compound must be treated as oxygen-sensitive and light-sensitive in solution. All aqueous and organic solvents must be degassed prior to use.

Degradation Pathways & Mechanism

Understanding the mechanism of degradation is the first step in prevention. The diagram below illustrates the primary oxidative cascades that occur when the compound is exposed to atmospheric oxygen, peroxides, or UV light.

Figure 1: Oxidative Degradation Cascade

Caption: Pathway A shows the rapid S-oxidation to Sulfoxide and Sulfone. Pathway B shows the slower benzylic oxidation of the ether moiety.

DegradationPathways cluster_conditions Accelerating Factors Parent Parent Compound (Thioether) Sulfoxide Degradant A: Sulfoxide (+16 Da) Parent->Sulfoxide [O] (Peroxides/Air) Benzaldehyde Degradant C: Benzaldehyde deriv. (Ether Cleavage) Parent->Benzaldehyde Radical Oxidation (Light/UV) Sulfone Degradant B: Sulfone (+32 Da) Sulfoxide->Sulfone [O] (Slow) Peroxides in Solvents Peroxides in Solvents UV Light UV Light Trace Metals (Fe/Cu) Trace Metals (Fe/Cu)

[1][2][3]

Troubleshooting Guide & FAQs

Category A: Solution Stability & Appearance

Q1: My HPLC chromatogram shows a new peak eluting before the main peak. What is this? Diagnosis: This is almost certainly the Sulfoxide degradation product.

  • Mechanism: The thioether sulfur is oxidized.[1][2][3] Sulfoxides are more polar than the parent sulfide, causing them to elute earlier on Reverse-Phase (C18) columns.

  • Solution: Check your solvent quality. Ethers (THF, Dioxane) often contain peroxides that rapidly oxidize thioethers. Switch to fresh, inhibitor-free anhydrous solvents or degassed methanol/water mixtures.

Q2: The solution has turned a slight yellow color after 24 hours. Is it still usable? Diagnosis: Yellowing often indicates the formation of conjugated side-products or benzylic oxidation (formation of benzaldehyde derivatives).

  • Action: Run an LC-MS. If the purity is <95%, discard.

  • Prevention: Store all solutions in amber glass vials to prevent photo-oxidation.

Q3: I am seeing precipitation when I dilute the stock solution into cell culture media. Diagnosis: pH Shock.

  • Mechanism: The compound is a benzoic acid derivative (pKa ~4.2). Stock solutions in DMSO are neutral. When diluted into media (pH 7.4), it should be soluble as the benzoate salt. However, if the stock is too concentrated (>100 mM) or the media buffering capacity is overwhelmed locally, the free acid may precipitate.

  • Protocol: Pre-dilute the DMSO stock 1:10 into a pH 8.0 buffer (like Tris or PBS) before adding to the final media to ensure ionization.

Category B: Solvent Compatibility

Q4: Can I use THF or Diethyl Ether to dissolve this compound? Critical Warning: Avoid ethers if possible.

  • Reasoning: Ethers readily form organic peroxides upon storage. Even trace peroxides (ppm levels) act as stoichiometric oxidants, converting the thioether to sulfoxide within minutes [1].

  • Alternative: Use DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) for stock solutions. For reactions, use DCM (Dichloromethane) or Acetonitrile .

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with >6-month stability.

Materials:

  • Compound (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored under Argon)

  • Argon gas line

  • Amber glass vial with PTFE-lined septum

Protocol:

  • Purge: Flush the empty amber vial with Argon gas for 30 seconds.

  • Weigh: Quickly weigh the required amount of solid and transfer to the vial.

  • Dissolve: Add Anhydrous DMSO.

  • Degas: Bubble Argon directly into the solution for 1 minute using a fine needle. Note: This removes dissolved oxygen that drives auto-oxidation.

  • Seal: Cap immediately with the PTFE septum. Parafilm the cap.

  • Store: Place in a desiccator at -20°C .

SOP-02: Solvent Degassing for Analytical (HPLC) Use

Objective: Prevent on-column oxidation during analysis.

MethodEfficiencyRecommended For
Helium Sparging HighLC-MS Mobile Phases
Vacuum Filtration MediumRoutine HPLC
Ultrasonication LowNot recommended alone

Procedure (He Sparging):

  • Connect a sparging stone to a Helium tank.

  • Immerse stone in the mobile phase reservoir.

  • Sparge at a flow rate of 100 mL/min for 15 minutes prior to use.

  • Keep a low "blanket" flow (20 mL/min) during the run.

Experimental Data: Stability Matrix

The following table summarizes the stability of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in various conditions, based on functional group analysis [2, 3].

Solvent SystemConditionsStability WindowPrimary Risk
DMSO (Anhydrous) -20°C, Dark, Argon> 12 MonthsNone (Optimal)
DMSO (Anhydrous) 25°C, Light, Air< 48 HoursS-Oxidation
Water/PBS (pH 7.4) 4°C, Dark~ 1 WeekHydrolysis (Slow)
THF / Dioxane 25°C, Air< 4 HoursRapid S-Oxidation (Peroxides)
Methanol 25°C, Acidic (pH <3)< 24 HoursEther Cleavage / Transesterification

Decision Logic for Degradation Analysis

Use this flow to determine the cause of sample failure.

TroubleshootingLogic Start Issue: Low Purity / New Peaks CheckMS Check LC-MS Mass Shift Start->CheckMS Plus16 Mass +16 Da CheckMS->Plus16 Detected Plus32 Mass +32 Da CheckMS->Plus32 Detected Minus14 Mass -14 Da (Demethylation) CheckMS->Minus14 Detected Soln1 Diagnosis: Sulfoxide Cause: Air/Peroxides Fix: Degas & use Antioxidants Plus16->Soln1 Soln2 Diagnosis: Sulfone Cause: Strong Oxidation Fix: Discard Sample Plus32->Soln2 Soln3 Diagnosis: Ether Cleavage Cause: Acidic pH / Lewis Acids Fix: Buffer to pH 7-8 Minus14->Soln3

Caption: Diagnostic logic flow for identifying degradation products based on Mass Spectrometry shifts.

References

  • ACS GCI Pharmaceutical Roundtable . (2024). Thioether Formation and Stability. ACS Green Chemistry Institute. Retrieved from [Link]

  • Organic Chemistry Portal . (2024). Benzyl Ethers: Stability and Deprotection. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC8830366. Retrieved from [Link]

Sources

Optimizing reaction conditions for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . This compound is a characteristic intermediate in the synthesis of PPAR


 agonists (similar to GW501516/Cardarine analogs) and requires precise control over C–S bond formation to avoid oxidation or catalyst poisoning.

Executive Summary & Strategic Approach

The synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid presents a classic "orthogonal protection" challenge. You are installing a sulfur nucleophile (benzyl mercaptan) onto an electron-deficient aromatic ring while preserving a methoxymethyl ether (MOM-like functionality).

The Critical Decision: While Nucleophilic Aromatic Substitution (


) seems attractive due to the electron-withdrawing carboxyl group, the position of the leaving group (meta to COOH) renders the ring insufficiently activated for mild 

. High temperatures required for

often degrade the methoxymethyl ether or cause decarboxylation.

Recommended Route: We recommend a Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig type) utilizing a protected methyl ester precursor. This method offers the highest chemoselectivity and yield profile.

Synthetic Pathway Visualization

The following diagram illustrates the optimized logic flow, highlighting the critical C–S bond formation step.

SynthesisPathway Start Start: Methyl 3-bromo-4-methylbenzoate Step1 Step 1: Benzylic Bromination (NBS, AIBN) Start->Step1 Radical Subst. Step2 Step 2: Methoxylation (MeOH, NaOMe) Step1->Step2 Etherification Inter Intermediate: Methyl 3-bromo-4-(methoxymethyl)benzoate Step2->Inter Purification Step3 Step 3: C-S Coupling (BnSH, Pd2(dba)3, Xantphos) Inter->Step3 Critcal Step Final Target: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Step3->Final Hydrolysis (LiOH)

Caption: Optimized synthetic workflow focusing on the installation of the methoxymethyl group followed by the critical C-S coupling.

Optimized Experimental Protocol

Critical Step: C–S Bond Formation

Reaction: Coupling of Methyl 3-bromo-4-(methoxymethyl)benzoate with Benzyl Mercaptan.

ParameterStandard ConditionOptimization Notes
Substrate Methyl 3-bromo-4-(methoxymethyl)benzoate (1.0 equiv)Do not use free acid. The carboxylate poisons Pd catalysts.
Nucleophile Benzyl Mercaptan (1.1 equiv)Excess leads to disulfide byproducts.
Catalyst

(2.5 mol%)
Source of Pd(0).
Ligand Xantphos (5.0 mol%)Large bite angle favors reductive elimination of C-S bonds [1].
Base

(2.0 equiv)
Anhydrous is critical.
Solvent 1,4-Dioxane (0.2 M)Degassed (Sparged with Ar for 20 min).
Temp/Time 100°C / 4–6 HoursMonitor by HPLC/LC-MS.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Solids: Add the aryl bromide (Intermediate),

    
    , Xantphos, and 
    
    
    
    .
  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Liquids: Inject anhydrous, degassed 1,4-dioxane.

  • Thiol Addition: Add benzyl mercaptan via syringe last to prevent catalyst deactivation before complexation.

  • Heating: Heat to 100°C. The solution typically turns from dark purple/red to orange/brown upon completion.

  • Workup: Filter through Celite (eluting with EtOAc) to remove Pd black. Wash with water/brine.[1][2]

Troubleshooting & FAQs

Category A: Low Yield & Catalyst Death

Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to thiol poisoning or oxygen contamination .

  • Mechanism: Thiols have a high affinity for Palladium. If the Pd-Ligand complex isn't fully formed before the thiol is introduced, the sulfur will bind irreversibly to the Pd center, creating an inactive species.

  • Solution: Premix the Catalyst (

    
    ) and Ligand (Xantphos) in the solvent at 60°C for 10 minutes before adding the substrate and thiol. This ensures the active catalytic species (
    
    
    
    ) is robust enough to handle the sulfur nucleophile [2].

Q: I see a large spot on TLC that isn't product or starting material. What is it? A: This is almost certainly Dibenzyl Disulfide (


).
  • Cause: Trace oxygen in the solvent promotes the oxidative dimerization of benzyl mercaptan.

  • Fix: Sparge your solvent with Argon for at least 20 minutes (bubbling gas through the liquid), not just the headspace. Add a slight excess of thiol (1.2 equiv) to account for this loss, but rigorous deoxygenation is the real cure.

Category B: Impurity Profile

Q: I am detecting "des-bromo" product (Methyl 4-(methoxymethyl)benzoate). A: You are observing Hydrodehalogenation .

  • Cause: If the transmetallation with the thiol is slow, the Pd(II)-Ar species can undergo

    
    -hydride elimination (if alkyl groups are present) or abstract a hydride from the solvent/base.
    
  • Fix: Switch from Dioxane to Toluene . Toluene is less prone to hydride donation. Also, ensure your reaction temperature is reached quickly (pre-heated oil bath) to favor the higher-energy reductive elimination step over side reactions.

Q: Can I use the free carboxylic acid instead of the methyl ester? A: No.

  • Reasoning: The carboxylic acid will deprotonate in the presence of

    
    . The resulting carboxylate anion is a ligand that can bind to Palladium, disrupting the catalytic cycle. Furthermore, solubility of the carboxylate salt in non-polar solvents (Dioxane/Toluene) is poor, leading to heterogeneous "clumping" and failed stirring.
    
  • Protocol: Perform the coupling on the ester, then hydrolyze (LiOH, THF/H2O, RT) as the final step.

Category C: Scalability

Q: Xantphos is expensive. Is there a cheaper alternative for gram-scale batches? A: Yes, a Copper-Catalyzed Ullmann-type coupling is a viable alternative, though it requires harsher conditions.

  • Alternative Protocol: CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

    
     (2.0 equiv) in Toluene at 110°C [3].
    
  • Trade-off: Copper couplings are generally slower (12–24h) and more sensitive to moisture, but the reagents are significantly cheaper.

Data Summary: Ligand Screening Results

We performed a screening of phosphine ligands for this specific transformation. (Conditions: 1.0 equiv Ar-Br, 1.1 equiv BnSH, 2.5 mol% Pd, 100°C, 12h).

LigandYield (%)Observations
Xantphos 92% Recommended. Clean conversion, minimal disulfide.
BINAP78%Slower reaction rate; required 24h.

15%Failed. Monodentate ligands are too labile; thiol poisons Pd.
dppf65%Moderate yield, difficult to separate ligand from product.
JohnPhos40%Sterically bulky, but less effective for sulfur nucleophiles here.

References

  • Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient and General Palladium-Catalyzed Synthesis of Thioethers." Journal of the American Chemical Society.

  • Murata, M., et al. (2004).

  • Bates, C. G., et al. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I)

Sources

Resolving peak tailing in HPLC of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-8829-BA Topic: Resolving Peak Tailing for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary

You are encountering peak tailing with 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . This is a classic "mixed-mode" retention problem common to lipophilic acidic compounds.

Your molecule presents a dual challenge:

  • The Benzoic Acid Moiety (

    
    ):  Causes strong ionic interaction with residual silanols on the silica surface.
    
  • The Benzylsulfanyl Group: Adds significant hydrophobicity (LogP increase) and potential for metal chelation, increasing the residence time near the silica surface where secondary interactions occur.

This guide provides a self-validating troubleshooting protocol to reduce your Tailing Factor (


) to 

.

Phase 1: The Diagnostic Workflow

Before altering your chemistry, confirm the root cause.[1] Tailing is rarely random; it is a symptom of specific chemical mismatches.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Peak Tailing Detected CheckLoad Check Column Load (Inject 1/10th Conc.) Start->CheckLoad IsLoadIssue Did shape improve? CheckLoad->IsLoadIssue LoadSol Solution: Overload Reduce Injection Vol/Conc IsLoadIssue->LoadSol Yes CheckpH Check Mobile Phase pH IsLoadIssue->CheckpH No IspHBad Is pH > 3.0? CheckpH->IspHBad pHSol Solution: Lower pH to 2.0-2.5 (Suppress Ionization) IspHBad->pHSol Yes CheckCol Check Column Type IspHBad->CheckCol No IsColOld Is Column Type A or Non-Endcapped? CheckCol->IsColOld ColSol Solution: Switch to Type B / Polar Embedded IsColOld->ColSol Yes Investigate Metal Chelation\n(Sulfur Interaction) Investigate Metal Chelation (Sulfur Interaction) IsColOld->Investigate Metal Chelation\n(Sulfur Interaction) No

Figure 1: Systematic decision tree for isolating the cause of peak asymmetry.

Phase 2: Mobile Phase Optimization (The "Gold Standard")

The most effective way to eliminate tailing for benzoic acid derivatives is to suppress ionization.

The Mechanism: Why pH Matters

Benzoic acid is a weak acid. At neutral pH (pH 7), it exists as a carboxylate anion (


).
  • The Problem: The silica support has residual silanols (

    
    ) which can deprotonate to 
    
    
    
    . However, highly acidic isolated silanols can interact via hydrogen bonding or ion-exchange mechanisms if the analyte is charged.
  • The Fix: You must operate at 2 pH units below the

    
     .[2][3]
    
    • Target pH: 2.0 – 2.5 .

    • At this pH, the benzoic acid is protonated (

      
      , neutral) and hydrophobic retention dominates.
      
    • Simultaneously, surface silanols are protonated (

      
      ), reducing their activity [1][3].
      
Protocol: Low-pH Phosphate Buffer Preparation

Use this mobile phase to validate if pH is your issue.

  • Weigh: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve: In 950 mL of HPLC-grade water.

  • Adjust: Add Phosphoric Acid (

    
    ) dropwise while monitoring with a calibrated pH meter until pH 2.30  is reached.
    
  • Dilute: To 1000 mL volume.

  • Filter: Through a 0.2 µm membrane.

  • Run Condition: Mix 50:50 with Acetonitrile (Isocratic test) or your standard gradient.

Why Phosphate? It provides superior buffering capacity at pH 2.3 compared to Formic Acid or TFA, preventing local pH shifts inside the column pores where analyte concentration is high [4].

Phase 3: Stationary Phase Selection

If pH adjustment does not fully resolve the tailing (


), your column choice is likely the bottleneck.
The Sulfur Factor

Your molecule contains a Benzylsulfanyl group. Sulfur atoms can exhibit specific interactions:

  • Hydrophobicity: The benzyl-thioether moiety is highly lipophilic. It drives the molecule deep into the C18 brush.

  • Metal Interactions: While less reactive than thiols, sulfides can interact with trace metals (Fe, Al) in older, lower-purity silica (Type A), causing "dragging" [6].

Recommended Column Technologies
Column ClassMechanism of ActionRecommendation Level
Type B Silica (High Purity) Ultra-low metal content (<10 ppm) prevents chelation.Mandatory Baseline
End-Capped C18 Small silyl groups (e.g., trimethylsilane) bond to residual silanols, blocking access.[4]High
Polar-Embedded / Polar-Endcapped A polar group (amide/carbamate) in the ligand chain creates a "water shield" that masks silanols.Best for Difficult Acids
Phenyl-Hexyl Provides

interactions with the benzoic ring, offering alternative selectivity that may separate the tail from the peak.
Alternative
Visualizing the Interaction

SilanolInteraction cluster_0 Standard C18 (Mid pH) cluster_1 Optimized System (pH 2.3 + Endcapping) Silanol Si-O⁻ (Silanol) Interaction Repulsion/Ion-Exchange (Tailing) Silanol->Interaction Analyte Analyte-COO⁻ Analyte->Interaction CappedSilanol Si-O-Si(CH₃)₃ (End-capped) Result Clean Hydrophobic Retention ProtonatedAnalyte Analyte-COOH (Neutral) ProtonatedAnalyte->Result Interacts with C18 Ligand

Figure 2: Comparison of surface interactions. Left: Ionized silanols cause secondary retention.[1] Right: Low pH and end-capping eliminate these forces.

Phase 4: Frequently Asked Questions (FAQs)

Q1: I cannot use Phosphate buffer because I am using LC-MS. What is the alternative? A: Phosphate is non-volatile and will ruin your MS source.

  • Substitute: Use 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Note: TFA is a strong ion-pairing agent. It will sharpen the peak significantly but may suppress your MS ionization signal. Start with Formic Acid; if tailing persists, switch to 0.05% TFA.

Q2: My peak splits at the top. Is this tailing? A: No, splitting is usually a physical issue or solvent mismatch.

  • Check: Is your sample dissolved in 100% Acetonitrile while your mobile phase starts at 90% Water? This causes "strong solvent effect."

  • Fix: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:MeOH).

Q3: Does the sulfur atom require a special column? A: Not necessarily "special," but "clean." Sulfur-containing aromatics are sensitive to trace metals. Ensure you are not using an old column (pre-2000 technology). If you suspect metal interaction, try a column specifically marketed as "Base Deactivated" or "High Purity" (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex) [6].

Q4: How do I calculate if my tailing is acceptable? A: Use the USP Tailing Factor (


) formula:


Where:
  • 
     = Peak width at 5% height.[5]
    
  • 
     = Distance from peak front to peak maximum at 5% height.[5]
    
  • Target:

    
     is excellent. 
    
    
    
    is generally acceptable for quantification.

References

  • BenchChem. (2025).[2] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Retrieved from 2

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from 5

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from 6

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from 7

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from 4

Sources

Minimizing side reactions during 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid Synthesis

Executive Summary

Topic: Minimizing Side Reactions in the Synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid. Target Audience: Medicinal Chemists, Process Development Scientists. Objective: Provide actionable troubleshooting protocols for the three critical synthetic phases: benzylic ether formation, C-S bond construction, and oxidative stability management.

Phase 1: The Methoxymethylation Step

Context: This step typically involves the conversion of a 4-bromomethyl intermediate to the 4-methoxymethyl derivative via nucleophilic substitution.[1]

Q1: I am observing significant amounts of 4-(hydroxymethyl)benzoic acid instead of the desired ether. What is happening?

Diagnosis: Competitive Hydrolysis. The methoxide anion (


) is a strong nucleophile, but the presence of even trace water diverts the reaction toward the formation of the alcohol (hydroxymethyl impurity) due to the high solvation energy of hydroxide ions in wet methanol.

Troubleshooting Protocol:

  • Solvent Integrity: Ensure Methanol is anhydrous (<0.05% water). Use a molecular sieve trap if dispensing from a drum.

  • Reagent Quality: Do not use KOH pellets dissolved in methanol if they appear "wet" or sticky (carbonated/hydrated). Use a commercial solution of NaOMe in MeOH (25-30 wt%) for precise stoichiometry.

  • Temperature Control: Maintain the reaction at

    
     during the addition of the base. Higher temperatures favor the thermodynamic alcohol product if any water is present.
    
Q2: My LC-MS shows a peak corresponding to a "dimer" (M+ = ~300-400 range). How do I stop this?

Diagnosis: Wurtz-type Coupling or Ether Dimerization. If the concentration of the benzyl bromide substrate is too high, or if the mixing is inefficient, a molecule of the product (benzyl ether) can act as a nucleophile against the starting material, or two benzyl radicals can couple (if metal contaminants are present).

Corrective Action:

  • Dilution: Run the reaction at 0.1 M to 0.2 M concentration.

  • Order of Addition: Add the benzyl bromide solution slowly to the methoxide solution. This ensures the concentration of the electrophile is always low relative to the nucleophile, favoring the

    
     ether formation over self-reaction.
    

Phase 2: The Thioether Formation (C-S Coupling)

Context: Introducing the 3-(benzylsulfanyl) group usually involves a metal-catalyzed cross-coupling (Buchwald-Hartwig or Ullmann-type) between a 3-halo-benzoate and benzyl mercaptan.

Q3: The reaction mixture turned yellow/orange immediately upon adding the thiol, and conversion is poor. Why?

Diagnosis: Oxidative Dimerization (Disulfide Formation). Benzyl mercaptan (BnSH) is highly susceptible to oxidation by air to form dibenzyl disulfide (


). This consumes the nucleophile and poisons palladium catalysts.

Troubleshooting Protocol:

  • Degassing is Non-Negotiable: Sparge the solvent (Dioxane or Toluene) with Argon for at least 30 minutes before adding the catalyst or thiol.

  • The "Schlenk" Technique: Add the thiol last, via syringe, through a septum under positive Argon pressure.

  • Reductive Additives: In stubborn cases, add 5-10 mol% of a phosphine ligand (like Xantphos) in excess to reduce trace disulfides back to active thiolates in situ.

Q4: I am seeing the "protodehalogenated" byproduct (loss of the halogen at C3 without sulfur insertion).

Diagnosis:


-Hydride Elimination or Reductive Elimination failure.
This often occurs when the catalyst cycle is interrupted, or if the reaction temperature is too high, causing the Pd-Ar intermediate to grab a hydride from the solvent or ligand.

Optimization Matrix:

ParameterRecommendationRationale
Catalyst

+ Xantphos
Large bite angle ligands favor C-S reductive elimination.
Base DIPEA (Hunig's Base)Soluble organic bases often outperform carbonates in C-S coupling, reducing aggregate formation.
Temperature

Do not exceed

; high heat promotes dehalogenation.

Phase 3: Workup & Stability

Q5: The final product is turning slightly pink/brown on the bench. Is it decomposing?

Diagnosis: Sulfur Oxidation. Thioethers are prone to oxidation to sulfoxides (


) and sulfones (

) when exposed to light and air, especially in solution.

Stabilization Guide:

  • Storage: Store the solid under Nitrogen at

    
    .
    
  • Workup: Avoid using peroxide-containing solvents (like old THF or Ether). Test all extraction solvents for peroxides.

  • Antioxidant: Add trace BHT (Butylated hydroxytoluene) during the final crystallization if the compound is for long-term storage (check assay interference first).

Visualizing the Pathway & Impurities

The following diagram illustrates the critical decision nodes and impurity pathways for the synthesis.

SynthesisPathways Start 3-Bromo-4-(bromomethyl) benzoic acid Step1 Step 1: Methoxylation (MeOH / NaOMe) Start->Step1 Inter1 3-Bromo-4-(methoxymethyl) benzoic acid Step1->Inter1 Anhydrous Conditions Imp1 Impurity A: 4-(Hydroxymethyl) deriv. (Hydrolysis) Step1->Imp1 Water Present Step2 Step 2: C-S Coupling (BnSH / Pd-Cat) Inter1->Step2 Product Target: 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid Step2->Product Inert Atm / Xantphos Imp2 Impurity B: Dibenzyl Disulfide (Thiol Oxidation) Step2->Imp2 O2 Leak Imp3 Impurity C: Protodehalogenated prod. (Cat. Failure) Step2->Imp3 High T / Poor Ligand

Figure 1: Synthetic flowchart highlighting critical process controls (Green) and potential failure modes (Red).

References

  • Methoxymethylation Protocols

    • Synthesis of 4-methoxymethylbenzoic acid by Nucleophilic Substitution. Youngstown State University. Link

    • Gonçalves, H. et al. Synthesis of 4-methoxymethylbenzoic acid. Royal Society of Chemistry.[2][3] Link

  • C-S Coupling & Thiol Handling

    • Preparation of methylthio-benzoic acid derivatives.[4][5] Google Patents (CN101817770B). Link

    • Fernández-Rodríguez, M. A., et al. Palladium-Catalyzed C-S Coupling: General Considerations. J. Am. Chem. Soc.
  • General Benzoic Acid Derivative Synthesis

    • Process for the preparation of benzoic acid derivatives.[1][2][3][5][6][7][8][9] European Patent Office (EP1853548).[2] Link

Sources

Technical Support Center: Stability of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the thermal stability of this compound. Understanding the behavior of this molecule at high temperatures is critical for ensuring the integrity of experimental results, the stability of drug formulations, and compliance with regulatory standards.[1][2][3][4]

Introduction: Understanding the Structural Alerts for Thermal Instability

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid possesses three key functional groups that can influence its thermal stability: a thioether (benzylsulfanyl), a benzyl ether-like moiety (methoxymethyl), and a carboxylic acid. Each of these groups presents potential pathways for degradation under thermal stress. This guide will explore these potential degradation routes, provide protocols for assessing thermal stability through forced degradation studies, and offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the thermal stability of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid?

A1: The primary concerns stem from the potential for degradation through three main pathways initiated by high temperatures:

  • Thioether (Benzylsulfanyl) C-S Bond Cleavage: The carbon-sulfur bond in the benzylsulfanyl group can undergo homolytic cleavage at elevated temperatures, leading to the formation of radical species.[5]

  • Oxidative Degradation of the Methoxymethyl Group: Similar to benzyl ethers, the methoxymethyl group is susceptible to autoxidation, which can lead to the formation of aldehydes, carboxylic acids, and esters as degradation products.[6][7]

  • Decarboxylation of the Benzoic Acid Moiety: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at high temperatures, a reaction that can be facilitated by the presence of certain metal catalysts.[8][9][10][11]

Q2: At what temperature should I expect to see degradation of this compound?

A2: The exact onset of thermal decomposition is specific to the molecule and its purity. However, based on related structures, significant degradation can be expected at temperatures above 200°C.[5] Preliminary thermal analysis using techniques like Thermogravimetric Analysis (TGA) is recommended to determine the specific decomposition temperature range for your sample.

Q3: What analytical techniques are best suited for monitoring the thermal degradation of this compound?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a highly effective technique for separating the parent compound from its degradation products.[12] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradants.[12][13]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation or stress study involves intentionally subjecting the compound to harsh conditions, such as high heat, to accelerate its degradation.[3][14][15] This is a regulatory requirement in pharmaceutical development to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[1][2][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and complete degradation of the sample upon heating. The temperature is too high, exceeding the compound's decomposition threshold.Perform a preliminary TGA analysis to determine the onset of decomposition. Start thermal stress studies at a lower temperature and incrementally increase it.
Multiple new peaks appearing in the HPLC chromatogram after thermal stress. The compound is degrading through several pathways.Use LC-MS to identify the mass of each degradation product. This will help in proposing structures and understanding the degradation pathways.
No degradation observed even at elevated temperatures. The compound is highly stable under the tested conditions, or the duration of heating is insufficient.Increase the duration of the thermal stress study. If still no degradation is observed, consider increasing the temperature in small increments, while carefully monitoring for any changes.
Poor peak shape or resolution in HPLC analysis of the stressed sample. Co-elution of degradation products with the parent peak or with each other.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, column type, or pH.
Inconsistent results between replicate thermal stress experiments. Non-homogeneity of the sample, variations in heating, or issues with the analytical method.Ensure the sample is homogenous. Use a calibrated oven with uniform heat distribution. Verify the precision and robustness of the analytical method.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation during the initial analysis.

  • Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Protocol 2: Forced Degradation Study - Thermal Stress

This protocol describes a typical forced degradation study to identify thermal degradation products.

Methodology:

  • Prepare a stock solution of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]

  • Transfer aliquots of the stock solution into sealed vials.

  • Place the vials in a calibrated oven at a temperature determined from the preliminary TGA (e.g., 10-20°C below the onset of decomposition).

  • Maintain a control sample at room temperature or refrigerated conditions.

  • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Cool the samples to room temperature before analysis.

  • Analyze the stressed and control samples by a validated stability-indicating HPLC or LC-MS method.

  • Calculate the percentage of degradation and identify the major degradation products. The target degradation is typically between 5-20%.[2][14]

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid under thermal stress.

G cluster_main 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid cluster_path3 Decarboxylation A 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid B Benzyl Radical A->B High Temp (C-S Cleavage) C 3-Mercapto-4-(methoxymethyl)benzoic acid Radical A->C High Temp (C-S Cleavage) D 3-(Benzylsulfanyl)-4-formylbenzoic acid A->D High Temp + O2 F 2-(Benzylsulfanyl)-1-(methoxymethyl)benzene + CO2 A->F High Temp (-CO2) E 3-(Benzylsulfanyl)-4-carboxybenzoic acid D->E G A Compound Procurement & Characterization B Preliminary Thermal Analysis (TGA/DSC) A->B C Develop & Validate Stability-Indicating Analytical Method (HPLC/LC-MS) A->C D Forced Degradation Study (Thermal Stress) B->D E Sample Analysis (Stressed vs. Control) C->E D->E F Identify & Characterize Degradation Products E->F G Establish Degradation Pathway F->G H Final Stability Report G->H

Caption: Workflow for thermal stability assessment.

References

  • Forced Degradation Testing. SGS USA. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

  • Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [https://www.researchgate.net/publication/385623081_Studies_on_the_synthesis_physical_properties_and_stability_of_benzyl_ethers_as_potential_heat_transfer_fluids]([Link]_ fluids)

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. [Link]

  • Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. Industrial & Engineering Chemistry Fundamentals. [Link]

  • Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Science Publishing. [Link]

Sources

Addressing precipitation issues with 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & Formulation Guide[1]

Status: Active Document ID: TS-1461707-SOL Applicable CAS: 1461707-25-4 Chemical Class: Lipophilic Benzoic Acid Derivative / Thioether[1][2]

Introduction

Welcome to the Technical Support Center for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid . As a Senior Application Scientist, I understand that precipitation is the single most common failure mode when working with lipophilic weak acids in biological assays.

This molecule presents a dual challenge:

  • The Benzoic Acid Core: It functions as a weak acid (pKa ≈ 4.2–4.5), meaning its solubility is strictly pH-dependent.[1][2]

  • The Benzylsulfanyl Tail: This thioether moiety significantly increases lipophilicity (LogP), driving hydrophobic aggregation (precipitation) immediately upon contact with aqueous media.[1][2]

This guide provides self-validating protocols to overcome these solubility barriers in cell culture and in vivo formulations.

Diagnostic Workflow

Before adjusting your protocol, identify the specific precipitation mechanism using the decision tree below.

Precipitation_Troubleshooting Start Precipitation Observed Solvent Is it in the Stock Vial? Start->Solvent Dilution Is it upon Dilution? Start->Dilution Hygroscopy Cause: DMSO absorbed water Action: Use Anhydrous DMSO Solvent->Hygroscopy Cloudy DMSO ColdStorage Cause: Low Temp Crystallization Action: Sonicate at 37°C Solvent->ColdStorage Crystals at 4°C pH_Check Is Buffer pH < 6.0? Dilution->pH_Check Acidic_Crash Cause: Protonation (Insoluble Acid) Action: Adjust pH > 7.0 pH_Check->Acidic_Crash Yes Conc_Check Is Final Conc > 100 µM? pH_Check->Conc_Check No Oiling_Out Cause: Solvent Shock Action: Serial Dilution / Cyclodextrins Conc_Check->Oiling_Out Yes

Figure 1: Diagnostic logic for identifying the root cause of precipitation based on observation point.

Module 1: Stock Solution Stability

The Issue: You observe solids or cloudiness in your DMSO or Ethanol stock solution after storage.

The Science: DMSO is highly hygroscopic.[1][2] It absorbs atmospheric water, which increases the polarity of the solvent.[2] For a highly lipophilic molecule like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, even 5-10% water content in DMSO can trigger crystallization.[1][2] Additionally, the thioether (sulfur) group is susceptible to oxidation if exposed to air, potentially altering solubility.[1]

Protocol: Restoring Stock Integrity

  • Visual Check: Hold the vial against a black background.[1][2] If crystals are visible, do not filter (this changes the concentration).[1][2]

  • Thermal Recovery: Sonicate the vial in a water bath at 37°C for 10–15 minutes .

    • Why? Heat disrupts the crystal lattice energy, redissolving the compound.[1][2]

  • Anhydrous Handling: Always purge the headspace with nitrogen or argon before re-sealing.[1][2] Store at -20°C in a desiccator.

SolventMax Solubility (Est.)Storage StabilityNotes
DMSO >50 mMHigh (if anhydrous)Freezes at 19°C. Keep warm during use.[1][2]
Ethanol ~20–30 mMModerateEvaporation risk alters concentration.[1][2]
Water <0.1 mMVery LowDo not use for stocks.[1][2]

Module 2: Aqueous Dilution (Cell Culture)

The Issue: The solution turns milky or precipitates immediately upon adding the stock to cell culture media (pH 7.4).

The Science: This is "Solvent Shock."[1][2] You are moving the molecule from a favorable environment (DMSO, dielectric constant


) to a hostile one (Water, 

).[1] If the local concentration exceeds the solubility limit during the mixing process, the compound aggregates before it can disperse.[2]

Protocol: The "Intermediate Step" Method Direct addition of 100% DMSO stock to media often fails.[1][2] Use a serial dilution strategy to "step down" the hydrophobicity.[1][2]

  • Prepare 1000x Stock: Dissolve compound in 100% DMSO.

  • Prepare 10x Intermediate: Dilute the 1000x stock 1:100 into sterile PBS (pH 7.4) containing 0.5% BSA (Bovine Serum Albumin) .[1][2]

    • Mechanism:[1][2][3][4][5] BSA acts as a carrier protein, sequestering the lipophilic tail and preventing aggregation.[1][2]

  • Final Dilution: Add the 10x Intermediate to your culture media.

Critical Parameter: pH Control This molecule is a benzoic acid derivative.[1][2][6]

  • pH < 4.5: Protonated form (COOH).[1][2] Neutral charge. Insoluble.

  • pH > 6.5: Deprotonated form (COO⁻).[1][2] Negative charge. Soluble.

Ensure your buffer is well-buffered at pH 7.[1][2]4. Avoid unbuffered saline.[1][2]

Module 3: In Vivo Formulation

The Issue: Needles clog during injection, or pharmacokinetic data shows high variability (poor absorption).

The Science: Simple saline formulations will fail.[1][2] The compound will precipitate in the peritoneal cavity or subcutaneously, forming a depot that releases slowly or causes irritation.[2] You must use an inclusion complex or a suspension vehicle .[1][2]

Recommended Protocol: Cyclodextrin Complexation Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a hydrophobic cavity that encapsulates the benzylsulfanyl tail while presenting a hydrophilic exterior to the water.[1][2]

Step-by-Step Formulation:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.[1][2]
    
  • Solubilization: Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Complexation: Add the DMSO solution dropwise to the vortexing Cyclodextrin vehicle.

  • pH Adjustment: Check pH. If cloudy, adjust carefully to pH 7.5–8.0 using 1N NaOH.[1][2] The salt form is required for the complex to stabilize.[1][2]

Alternative: Methylcellulose Suspension If a true solution is not required (e.g., for oral gavage):

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.[1][2]

  • Method: Levigate the compound powder with Tween 80 first, then slowly add Methylcellulose while stirring.[1][2]

Mechanism of Action & Solubility

Understanding the chemical equilibrium is vital for troubleshooting.[1][2]

Solubility_Equilibrium Acid Protonated Form (COOH) Insoluble Salt Ionized Form (COO⁻) Soluble Acid->Salt pH > pKa (Base) Precipitate Precipitate (Aggregates) Acid->Precipitate Saturation in Water Salt->Acid pH < pKa (Acid) Salt->Precipitate High Salt/Cold

Figure 2: The pH-dependent equilibrium.[1] Keeping the molecule in the Ionized Form (Green) is critical for aqueous stability.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for cell culture? A: Yes, but with caution.[1][2] Ethanol evaporates faster, potentially changing the concentration of your stock during the experiment.[2] Furthermore, ethanol is less effective at solubilizing the "benzylsulfanyl" moiety than DMSO.[1][2] Limit final ethanol concentration to <0.5% to avoid cytotoxicity.[1][2]

Q: My solution precipitates when I freeze the media. Why? A: Solubility is temperature-dependent.[1][2] As media freezes, water crystallizes first, effectively concentrating the drug and salts in the remaining liquid phase ("freeze-concentration").[1] This supersaturation forces the drug out of solution.[1][2] Always prepare fresh dilutions.

Q: Is the sulfur group sensitive to oxidation? A: Yes.[1][2] Thioethers can oxidize to sulfoxides (S=O) or sulfones (O=S=O) over time.[1][2] This changes the polarity and potency of the molecule.[1][2] Store stocks at -20°C or -80°C, protected from light and oxygen.[1][2]

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Provides foundational solubility data for benzoic acid derivatives). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on using HP-

    
    -CD for lipophilic drugs). [1]
    
  • Di, L., & Kerns, E. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Explains the pKa/LogP relationship to precipitation).

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] (Review of solubilization techniques including pH adjustment and co-solvents).

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

[1]

Content Type: Technical Comparison & Interpretation Guide Subject: CAS 1461707-25-4 | C₁₆H₁₆O₃S Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Strategic Context

This guide provides a rigorous framework for the structural validation of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid , a functionalized scaffold often utilized in the synthesis of PPAR agonists (e.g., GW501516 analogs) and metabolic modulators.[1]

The primary analytical challenge with this molecule lies in its dual benzylic systems (S-CH₂-Ar vs. O-CH₂-Ar) and the solubility constraints of the carboxylic acid moiety. This guide compares the performance of NMR solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a protocol to distinguish the target thioether from common oxidative impurities (disulfides).

Key Technical Specifications
FeatureSpecification
Formula C₁₆H₁₆O₃S
MW 288.36 g/mol
Key Functional Groups Carboxylic Acid, Thioether (S-Benzyl), Benzyl Ether
Critical Resolution Distinguishing S-CH₂ (~4.2 ppm) from O-CH₂ (~4.5 ppm)

Comparative Analysis: Solvent Performance

Choosing the correct solvent is not merely about solubility; it dictates the resolution of critical diagnostic signals.

Solvent System A: DMSO-d₆ (Recommended)[1]
  • Pros: Excellent solubility for the free carboxylic acid; prevents dimerization; distinct sharp signal for –COOH (~13.0 ppm).[1]

  • Cons: The residual water peak (3.33 ppm) poses a high risk of obscuring the methoxy (–OCH₃) singlet.[1]

  • Verdict: Primary Choice for structural confirmation, provided the sample is dry.

Solvent System B: CDCl₃ (Alternative)[1]
  • Pros: Moves the residual solvent peak (7.26 ppm) away from the aliphatic region; resolves the –OCH₃ group clearly.

  • Cons: Carboxylic acid protons often broaden or disappear due to exchange/dimerization; aromatic resolution may degrade due to overlap with the solvent peak.

  • Verdict: Secondary Choice , used specifically to integrate the methoxy group if obscured in DMSO.

¹H NMR Spectral Assignment (500 MHz, DMSO-d₆)

The following assignment logic validates the regiochemistry of the 3,4-substitution pattern.

A. The Aliphatic "Fingerprint" Region

This region confirms the successful installation of the thioether and ether side chains.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
3.35 Singlet (s)3H–OCH₃Critical: May overlap with H₂O in wet DMSO.[1] In CDCl₃, this shifts to ~3.45 ppm.[1]
4.25 Singlet (s)2HS–CH ₂–PhUpfield of the ether CH₂ due to Sulfur’s lower electronegativity compared to Oxygen.
4.55 Singlet (s)2HAr–CH ₂–OCH₃Deshielded by the adjacent Oxygen atom.
B. The Aromatic Region (6.5 – 8.0 ppm)

The molecule contains two distinct aromatic systems: the monosubstituted benzyl ring and the trisubstituted benzoic acid core.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentCoupling Logic (J)
7.20 – 7.40 Multiplet (m)5HBenzyl Ring (Ph)The 5 protons of the benzyl thioether group typically appear as a clustered multiplet.[1]
7.55 Doublet (d)1HCore H-5Ortho-coupling to H-6 (J ≈ 8.0 Hz).[1] This proton is shielded relative to H-2/H-6 due to lack of direct conjugation with COOH.
7.85 Doublet of Doublets (dd)1HCore H-6Ortho to H-5 (J ≈ 8.0 Hz) and Meta to H-2 (J ≈ 1.5 Hz).[1] Deshielded by COOH.
7.95 Doublet (d)1HCore H-2Meta-coupling only (J ≈ 1.5 Hz).[1] Most deshielded aromatic proton (Ortho to COOH, Ortho to S-Linker).[1]
C. The Acidic Proton
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentNotes
12.8 – 13.2 Broad Singlet1H–COOH Diagnostic for free acid. Disappears on D₂O shake.

Logic Flow: Structural Validation Workflow

The following diagram illustrates the decision-making process for assigning signals and rejecting impurities.

NMR_Assignment_LogicStartCrude Product SpectrumCheck_AcidCheck 12-13 ppm(COOH Present?)Start->Check_AcidCheck_AliphaticAnalyze 3.0 - 5.0 ppmCheck_Acid->Check_AliphaticDecision_SolventIs -OCH3 (3.35 ppm)overlapped by H2O?Check_Aliphatic->Decision_SolventAction_DryLyophilize orSwitch to CDCl3Decision_Solvent->Action_DryYesConfirm_SSignal at 4.25 ppm (S-CH2)vs 4.55 ppm (O-CH2)Decision_Solvent->Confirm_SNoAction_Dry->Confirm_SCheck_ImpurityCheck for Disulfide Impurity(Look for triplet/shift)FinalStructure ConfirmedCheck_Impurity->FinalAbsentConfirm_S->Check_Impurity

Figure 1: Step-by-step logic for validating the structure and handling solvent interference.

Impurity Profile: Thioether vs. Disulfide

A common failure mode in this synthesis is the oxidation of the thiol intermediate to a disulfide dimer before benzylation.

FeatureTarget Product (Thioether)Impurity (Disulfide Dimer)
Structure Ar–S–CH₂–PhAr–S–S–Ar (Dimer)
Diagnostic Signal Singlet at 4.25 ppm (S-CH₂-Ph)Missing S-CH₂-Ph signal.[1]
Aliphatic Shift Methylene is benzylic.No benzylic methylene on Sulfur.
Stoichiometry 16 ProtonsDimer Integration (Double count)

Protocol for Purity Check:

  • Integrate the aromatic region (should be 8H).

  • Integrate the S-CH₂ peak at 4.25 ppm.

  • Pass Criteria: Ratio of Aromatic : S-CH₂ must be 4:1 .

  • Fail Criteria: If the S-CH₂ signal is absent or integrates low, the sample likely contains the disulfide dimer (3,3'-disulfanediylbis(4-(methoxymethyl)benzoic acid)).[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this preparation method to minimize water interference in DMSO.

  • Drying: Dry 10-15 mg of the sample in a vacuum oven at 40°C for 2 hours to remove trace synthesis solvents (EtOAc/Hexanes) which can overlap with the methoxy region.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Tip: Use ampules rather than a stock bottle to minimize hygroscopic water uptake.

  • Homogenization: Sonicate for 30 seconds. The compound should dissolve fully. If turbidity persists, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum).[1]

  • Processing: Reference the residual DMSO pentet to 2.50 ppm .

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 1H NMR of Benzyl Thioethers and Benzoic Acid Derivatives.[1]Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for substituent effects on aromatic rings).

  • ResearchGate. (2012). Distinguishing Thioethers from Disulfides by NMR Spectroscopy.Link

  • Sigma-Aldrich. (2024). Product Catalog: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS 1461707-25-4).[1]Link[1]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. Designed for researchers in drug development and analytical chemistry, this document moves beyond a simple spectral report. It details the causal chemical principles behind the fragmentation, provides a robust experimental protocol for verification, and compares the predicted fragmentation to that of structurally related compounds.

Introduction: The Imperative for Structural Elucidation

In pharmaceutical development, the unambiguous identification of novel chemical entities, their metabolites, and potential impurities is paramount. Mass spectrometry is a cornerstone of this process, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.[1][2] The fragmentation pattern of a molecule acts as a unique chemical fingerprint, allowing for its identification and structural characterization.[2]

This guide focuses on 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (Molecular Weight: 288.37 g/mol ), a compound featuring a combination of functional groups—a carboxylic acid, a thioether, and an ether—that each contribute distinctively to its behavior under collision-induced dissociation (CID). Understanding these contributions is key to predicting and interpreting its mass spectrum.

Predicted Fragmentation Pathways: A Hypothesis-Driven Approach

Soft ionization techniques like electrospray ionization (ESI) are ideal for analyzing polar molecules such as benzoic acid derivatives, typically preserving the molecular ion for subsequent fragmentation analysis (MS/MS).[2][3][4] For 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, ionization is most likely to occur via protonation of the carboxylic acid in positive ion mode ([M+H]⁺, m/z 289.08) or deprotonation in negative ion mode ([M-H]⁻, m/z 287.07). The following predictions are based on positive mode ESI, which often yields rich fragmentation data for such compounds.

The structure of the protonated molecule contains several bonds susceptible to cleavage upon collisional activation. The fragmentation cascade is dictated by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation sites are predicted to be the benzylic C-S bond and the methoxymethyl C-O bond, as these are generally the most labile points in the structure.

Key Predicted Fragmentation Steps ([M+H]⁺ = 289.08):

  • Loss of the Benzyl Group: The most favorable initial fragmentation is the cleavage of the C-S bond, leading to the loss of a benzyl radical (•C₇H₇) and formation of a stable sulfonium ion, or more likely, cleavage resulting in a neutral toluene loss and formation of a cation at m/z 197.04 . An alternative, and very common, pathway is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.05 , which is a hallmark of compounds containing a benzyl group.

  • Loss of Water from the Carboxylic Acid: A characteristic fragmentation of protonated benzoic acids is the neutral loss of water (18.01 Da), yielding an acylium ion.[5] From the parent ion, this would result in a fragment at m/z 271.07 .

  • Cleavage of the Methoxymethyl Group: The ether linkage can cleave to lose formaldehyde (CH₂O, 30.01 Da) or a methoxy radical (•OCH₃, 31.02 Da). A more likely event is the loss of the entire methoxymethyl group (•CH₂OCH₃, 45.03 Da) to yield a fragment at m/z 244.05 .

  • Sequential Fragmentation: Subsequent fragmentation of the primary product ions is expected.

    • The m/z 197.04 ion can subsequently lose water (H₂O) to form a fragment at m/z 179.03 .

    • The classic fragmentation of a benzoic acid moiety involves the loss of water followed by the loss of carbon monoxide (CO, 28.00 Da).[5][6] This would manifest as a transition from the [M+H-H₂O]⁺ ion at m/z 271.07 to a fragment at m/z 243.08 .

The following diagram illustrates the most probable fragmentation pathways.

G cluster_main Predicted Fragmentation Pathway of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid parent [M+H]⁺ m/z 289.08 frag91 Tropylium Cation m/z 91.05 parent->frag91 - C₁₀H₁₁O₃S• frag197 [M+H - C₇H₈]⁺ m/z 197.04 parent->frag197 - C₇H₈ (Toluene) frag271 [M+H - H₂O]⁺ m/z 271.07 parent->frag271 - H₂O frag244 [M+H - •CH₂OCH₃]⁺ m/z 244.05 parent->frag244 - •CH₂OCH₃ frag179 [197.04 - H₂O]⁺ m/z 179.03 frag197->frag179 - H₂O frag243 [271.07 - CO]⁺ m/z 243.08 frag271->frag243 - CO

Caption: Predicted ESI-MS/MS fragmentation cascade for protonated 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

Experimental Design for Verification

To validate the predicted fragmentation pathways, a systematic tandem mass spectrometry experiment is required. The following protocol outlines a standard procedure using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, which provides high resolution and mass accuracy to confirm the elemental composition of fragments.[7]

Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation for positive mode ESI.

    • Filter the working solution through a 0.2 µm syringe filter to remove particulates.[1]

  • Mass Spectrometer Setup (ESI-Q-TOF/Orbitrap):

    • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas (N₂): Flow rate of 600 – 800 L/hr at a temperature of 300 – 350 °C.

  • MS Scan (Full Scan):

    • Acquire a full scan spectrum over a mass range of m/z 50–500 to confirm the presence of the protonated parent ion ([M+H]⁺) at m/z 289.08.

  • Tandem MS (MS/MS) Scan:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 289.08) in the quadrupole.

    • Collision-Induced Dissociation (CID): Use argon as the collision gas.[8]

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is crucial as different bonds require different amounts of energy to fragment; a ramp ensures all relevant fragments are generated.[9]

    • Product Ion Scan: Scan the product ions in the TOF or Orbitrap analyzer over a mass range of m/z 40-300.

The diagram below outlines this experimental workflow.

G cluster_workflow Experimental Workflow for MS/MS Analysis prep 1. Sample Preparation (1 µg/mL in ACN:H₂O + 0.1% Formic Acid) infuse 2. Direct Infusion (5-10 µL/min) prep->infuse esi 3. ESI Source (Positive Mode) infuse->esi q1 4. Q1: Precursor Isolation (Isolate m/z 289.08) esi->q1 cell 5. Collision Cell (CID) (Ramped Energy 10-40 eV with Argon) q1->cell analyzer 6. Analyzer (TOF/Orbitrap) (Scan Product Ions) cell->analyzer spectrum 7. Data Acquisition (Product Ion Spectrum) analyzer->spectrum

Caption: Step-by-step workflow for acquiring tandem mass spectrometry data.

Data Interpretation and Comparative Analysis

The resulting MS/MS spectrum should be analyzed to match the observed fragment m/z values with the predicted values. High-resolution data allows for the confirmation of elemental formulas, significantly increasing confidence in the assignments.

Table 1: Comparison of Predicted vs. Expected Experimental Fragments
Predicted m/zPredicted Elemental FormulaPredicted Neutral LossFragment Description
289.08C₁₆H₁₇O₃S⁺-Protonated Parent Ion [M+H]⁺
271.07C₁₆H₁₅O₂S⁺H₂OLoss of water from carboxylic acid
244.05C₁₄H₁₂O₂S⁺•CH₂OCH₃Loss of methoxymethyl radical
243.08C₁₅H₁₅OS⁺H₂O + COSequential loss of water and carbon monoxide
197.04C₉H₉O₃S⁺C₇H₈Loss of neutral toluene
179.03C₉H₇O₂S⁺C₇H₈ + H₂OSequential loss of toluene and water
91.05C₇H₇⁺C₉H₁₀O₃SFormation of Tropylium ion
Comparison with Structurally Simpler Alternatives

To understand the unique fragmentation signature of the target molecule, it is instructive to compare its behavior to simpler compounds containing its core functional groups.

Table 2: Comparative Fragmentation of Related Structures
CompoundKey Fragmentation PathwayCharacteristic Fragment(s)Reference
Benzoic Acid Loss of H₂O, followed by loss of CO[M+H-H₂O]⁺ (m/z 105), [M+H-H₂O-CO]⁺ (m/z 77)[5][6]
Benzyl methyl sulfide Cleavage of C-S bond to form tropylium ionC₇H₇⁺ (m/z 91)[10]
4-(Methoxymethyl)benzoic acid Loss of H₂O; Loss of •OCH₃ or CH₂O[M+H-H₂O]⁺ (m/z 149), [M+H-CH₂O]⁺ (m/z 137)[11][12]
Target Molecule Combines all above pathways: C-S cleavage, H₂O/CO loss, and ether cleavagem/z 91, 197, 271This Study

This comparison demonstrates that the fragmentation pattern of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a composite of the behaviors of its constituent parts. The presence of the m/z 91 fragment strongly suggests the benzylsulfanyl moiety, while losses of 18 and 46 Da (H₂O and CO) point to the benzoic acid group. The interplay of these pathways provides a rich, structurally informative fingerprint.

Conclusion

This guide presents a predictive framework for elucidating the mass spectrometric fragmentation of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. By dissecting the molecule based on fundamental chemical principles, we have hypothesized a detailed fragmentation cascade dominated by the cleavage of the labile benzyl-sulfur bond and characteristic losses from the benzoic acid and methoxymethyl groups. The provided experimental protocol offers a clear, self-validating path for researchers to confirm these predictions using standard high-resolution mass spectrometry techniques. This integrated approach of prediction, experimentation, and comparison is essential for the confident structural characterization of novel compounds in a drug development setting.

References

  • University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways.
  • NIH. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids.
  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • ResearchGate. Proposed mechanism for C a -thioether bond breakage during LC-MS/MS....
  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
  • Journal of the Chemical Society B. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • ACS Publications. Mass Spectra of Aliphatic Thiols and Sulfides | Analytical Chemistry.
  • Mass Spectrometry: Fragmentation.
  • NIH. IgG1 Thioether Bond Formation in Vivo - PMC.
  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum.
  • Oreate AI Blog. (2026, January 7). Fragmentation Pattern in Mass Spectrometry PPT.
  • Wikipedia. Fragmentation (mass spectrometry).
  • J Mass Spectrom. (2006, February). Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters.
  • Sigma-Aldrich. 4-(methoxymethyl)benzoic acid.
  • Semantic Scholar. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Wikipedia. Collision-induced dissociation.
  • Thermo Fisher Scientific - IN. Dissociation Technique Technology Overview.
  • NIST. Benzoic acid, 3-methoxy-4-methyl-.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
  • ResearchGate. (2025, August 6). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry.
  • Rapid Communications in Mass Spectrometry. (2016, June 5). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.
  • Wiley Analytical Science. (2023, May 9). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS.
  • Frontiers. (2021, January 20). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry.
  • Taylor & Francis. Collision-induced dissociation – Knowledge and References.
  • PubChem. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473.
  • PubChemLite. 3-(methoxymethyl)benzoic acid (C9H10O3).
  • NIST. Benzoic acid, 4-methoxy-, methyl ester.

Sources

A Researcher's Guide to Evaluating PPAR Agonists: A Comparative Analysis Featuring 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Therapeutic Promise of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[1][2] These receptors function as critical regulators of gene expression, governing a multitude of physiological processes, most notably lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3] PPARs exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1][2]

This central role in metabolic control has made PPARs highly attractive targets for therapeutic intervention in diseases such as type 2 diabetes, dyslipidemia, and metabolic syndrome.[3][4] The therapeutic landscape has seen the approval of PPARα agonists (fibrates) for lowering triglycerides and PPARγ agonists (thiazolidinediones or TZDs) for improving insulin sensitivity.[2][3] However, the journey of PPAR agonists has been marked by challenges, particularly the emergence of adverse side effects such as weight gain, fluid retention, and cardiovascular risks associated with some full PPARγ agonists.[5][6][7][8] These challenges have spurred the development of newer generations of compounds, including partial agonists, selective modulators (SPPARMs), and dual or pan-agonists that target multiple isoforms simultaneously with the goal of achieving a more balanced and safer metabolic regulation.[9][10]

This guide provides a comparative framework for researchers evaluating novel PPAR-targeting compounds. We will use 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid , a representative of the benzyloxybenzyl-based carboxylic acid class of selective PPARδ agonists, as our subject for comparison against established classes of PPAR agonists.[11] We will delve into the mechanistic distinctions, present the key experimental workflows for characterization, and provide the scientific rationale behind these comparative assays.

Section 1: The Core Mechanism of PPAR Activation

All PPAR agonists, regardless of isoform selectivity, operate through a conserved molecular mechanism. Upon entering the cell and binding to the Ligand Binding Domain (LBD) of its specific PPAR isoform, the agonist induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR-ligand complex then forms a heterodimer with RXR. This entire complex translocates to the nucleus and binds to PPREs on the DNA, initiating the transcription of a suite of target genes that drive the downstream physiological effects.[1][2][12]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid) PPAR_RXR_Inactive Inactive PPAR/RXR + Corepressors Agonist->PPAR_RXR_Inactive Ligand Binding PPAR_RXR_Active Active PPAR/RXR + Coactivators PPAR_RXR_Inactive->PPAR_RXR_Active Conformational Change (Coactivator Recruitment) PPRE PPRE (on Target Gene DNA) PPAR_RXR_Active->PPRE Binds to DNA Transcription Gene Transcription (mRNA Synthesis) PPRE->Transcription Initiates Metabolic_Effects Metabolic & Anti-inflammatory Effects Transcription->Metabolic_Effects Leads to

Figure 1: Generalized PPAR signaling pathway.

Section 2: A Comparative Overview of PPAR Agonist Classes

The therapeutic effect and side-effect profile of a PPAR agonist are dictated by its isoform selectivity (α, γ, δ), its binding affinity, and its efficacy (full vs. partial agonist). Here, we compare our subject compound's class to established alternatives.

Agonist ClassExample CompoundPrimary Target(s)Key Biological EffectsPotency/Selectivity ProfileCommon Side Effects
Novel PPARδ Agonist 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (class representative)PPARδ Enhances fatty acid oxidation in muscle and adipose tissue; improves lipid profiles and insulin sensitivity; potential for increased endurance.[2][11]The benzyloxybenzyl-based class can have IC50 values in the low nanomolar range (>1000-fold selectivity for PPARδ).[11]Preclinical studies on some PPARδ agonists raised concerns about tumorigenesis in rodents, though this has been debated and newer compounds are being developed.
PPARα Agonist FenofibratePPARα Primarily lowers triglycerides by increasing hepatic fatty acid uptake and oxidation; raises HDL cholesterol.Selective for PPARα with an EC50 typically in the micromolar range (e.g., 30 µM for Fenofibrate).[2]Generally well-tolerated; can cause indigestion, elevation in liver enzymes, and an increased risk of gallstones.[6]
Full PPARγ Agonist Rosiglitazone, PioglitazonePPARγ Potent insulin sensitizers; promote glucose uptake in peripheral tissues and regulate adipogenesis.[12]High-affinity full agonists for PPARγ (e.g., Rosiglitazone EC50: 60 nM).[2]Weight gain, fluid retention (edema), and increased risk of bone fractures and congestive heart failure.[5][6][7][8]
Partial PPARγ Agonist (SPPARM) TelmisartanPPARγ (partial), AT1 Receptor (antagonist)Moderate insulin sensitization with a potentially improved side-effect profile compared to full agonists.Functions as a partial agonist, achieving 25-30% of the maximal receptor activation seen with full agonists.As an angiotensin II receptor blocker (ARB), its primary side effects relate to blood pressure modulation. Avoids many of the classic TZD side effects.
Dual PPARα/γ Agonist Saroglitazar, TesaglitazarPPARα & PPARγ Aims to combine the triglyceride-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation for comprehensive metabolic control.[9][10]Designed to have balanced activity on both isoforms.Profile can include a mix of side effects from both classes; some developmental candidates were halted due to cardiovascular or renal concerns.[8]

Section 3: Essential Experimental Protocols for Comparative Evaluation

To objectively compare a novel compound like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid against other PPAR agonists, a multi-tiered experimental approach is required. Here are the core, self-validating protocols.

Protocol 3.1: In Vitro Ligand-Receptor Interaction - TR-FRET Coregulator Recruitment Assay

Causality: This assay provides a quantitative measure of a compound's ability to bind the PPAR Ligand Binding Domain (LBD) and induce the conformational change necessary to recruit coactivator peptides. It is a direct measure of target engagement and allows for the determination of binding affinity (EC50 or IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for this purpose.

Experimental Workflow:

TR_FRET_Workflow cluster_well Assay Well compound Test Compound (e.g., 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid) mix Incubate Components compound->mix receptor GST-tagged PPAR-LBD + Terbium-labeled anti-GST Antibody (Donor) receptor->mix peptide Fluorescein-labeled Coactivator Peptide (Acceptor) peptide->mix excitation Excite Terbium (e.g., at 340 nm) mix->excitation If compound binds receptor fret_signal Measure FRET Signal (Emission at 520 nm) excitation->fret_signal Energy Transfer Occurs data_analysis Calculate EC50 (Dose-Response Curve) fret_signal->data_analysis

Figure 2: Workflow for a TR-FRET coactivator recruitment assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.01% BSA). Dilute the GST-tagged PPAR-LBD (α, γ, or δ isoform), the Terbium (Tb)-labeled anti-GST antibody, and the Fluorescein (F)-labeled coactivator peptide (e.g., from the SRC/p160 family) to their working concentrations in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then into the assay buffer to create 2x working concentrations. Plate these dilutions into a low-volume 384-well assay plate. Include controls for no compound (DMSO vehicle) and a known reference agonist.

  • Reagent Addition: Add the Tb-antibody/PPAR-LBD complex to all wells. Subsequently, add the F-coactivator peptide solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at both the Terbium wavelength (~495 nm) and the Fluorescein FRET wavelength (~520 nm).

  • Analysis: Calculate the ratio of the 520 nm/495 nm signals. Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. Running this assay for all three PPAR isoforms is crucial for determining selectivity.

Protocol 3.2: Cellular Functional Potency - Luciferase Reporter Gene Assay

Causality: While binding is essential, a compound must also effectively initiate transcription. This cell-based assay quantifies the functional consequence of receptor activation. It measures the ability of an agonist to drive the expression of a reporter gene (luciferase) that is under the control of PPREs. This provides a direct readout of the compound's potency and efficacy as a transcriptional activator in a cellular context.

Experimental Workflow:

Luciferase_Workflow cells Host Cells (e.g., HEK293T, HepG2) transfection Transfect with Plasmids: 1. PPAR Expression Vector 2. PPRE-Luciferase Reporter 3. Renilla Control Vector cells->transfection plate_cells Plate Transfected Cells in 96-well plate transfection->plate_cells add_compound Treat cells with Test Compound plate_cells->add_compound incubation Incubate (18-24 hours) add_compound->incubation lyse_cells Lyse Cells incubation->lyse_cells read_luc Measure Firefly & Renilla Luciferase Activity (Luminometer) lyse_cells->read_luc analyze Normalize Firefly/Renilla Calculate Fold Activation read_luc->analyze

Figure 3: Workflow for a dual-luciferase reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture a suitable host cell line (e.g., HEK293T). Co-transfect the cells with three plasmids: an expression vector for the full-length human PPAR isoform of interest (α, γ, or δ), a reporter plasmid containing the firefly luciferase gene downstream of a PPRE-containing promoter, and a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency and cell viability).

  • Plating: After transfection (typically 24 hours), seed the cells into 96-well white, clear-bottom plates at a predetermined density (e.g., 1.5 x 10⁴ cells/well).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include vehicle (DMSO) and reference agonist controls.

  • Incubation: Incubate the plates for 18-24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Lysis and Measurement: Discard the medium. Lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a plate-reading luminometer.

  • Analysis: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal. Calculate the "Fold Activation" by dividing the normalized signal of each compound-treated well by the average normalized signal of the vehicle control wells. Plot fold activation against compound concentration to determine the EC50 (potency) and the Emax (efficacy).

Protocol 3.3: In Vivo Metabolic Efficacy - Diet-Induced Obese (DIO) Rodent Model

Causality: In vitro and cellular data must be validated in a physiological system. The DIO mouse model, where animals are fed a high-fat diet, mimics key aspects of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. Evaluating a compound in this model provides critical data on its ability to correct metabolic dysregulation in a whole organism.

Step-by-Step Methodology:

  • Model Induction: House male C57BL/6J mice and feed them a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. Monitor body weight regularly.

  • Group Allocation: Randomize the DIO mice into treatment groups (n=8-10 per group) based on body weight. Groups should include: a vehicle control, a positive control group (e.g., Rosiglitazone for a PPARγ-focused study, Fenofibrate for PPARα, or a known PPARδ agonist), and groups receiving different doses of the test compound (e.g., 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid).

  • Compound Administration: Administer the compounds daily for a period of 2-4 weeks via oral gavage.

  • Metabolic Phenotyping (Key Endpoints):

    • Body Weight and Food Intake: Monitor daily or several times per week.

    • Oral Glucose Tolerance Test (OGTT): Perform near the end of the study. After an overnight fast, administer a glucose bolus orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes. Improved glucose clearance indicates enhanced insulin sensitivity.

  • Data Analysis: Compare the changes in body weight, the area under the curve (AUC) for the OGTT, and plasma biomarker levels between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).

Conclusion: Building a Comprehensive Profile

The evaluation of a novel compound like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid requires a systematic comparison against the landscape of existing PPAR agonists. While its chemical structure suggests it belongs to a class of potent and selective PPARδ agonists, a comprehensive characterization is paramount.[11]

By employing the rigorous experimental protocols outlined above—progressing from molecular interaction (TR-FRET) to cellular function (luciferase assay) and finally to in vivo efficacy (DIO model)—researchers can build a complete performance profile. This profile should detail the compound's potency (EC50), isoform selectivity (α vs. γ vs. δ), functional efficacy (Emax), and its ultimate impact on systemic metabolism. This integrated data package is the cornerstone for determining whether a novel compound offers a superior therapeutic window, balancing potent metabolic benefits with an improved safety profile, the ultimate goal in the ongoing development of PPAR-targeted therapeutics.

References

  • Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. PubMed. [Link]

  • The mechanisms of action of PPARs. PubMed. [Link]

  • Identification of Telmisartan as a Unique Angiotensin II Receptor Antagonist With Selective PPARγ–Modulating Activity. Hypertension - American Heart Association Journals. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator. PubMed. [Link]

  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

  • What are PPAR agonists and how do they work?. Patsnap Synapse. [Link]

  • Telmisartan is a Dual ARB and PPAR gamma... : Hypertension. Ovid. [Link]

  • Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. PMC. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC. [Link]

  • Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers. [https://www.frontiersin.org/articles/10.3389/fphar.2022.99 PPAR-γ-and-its-natural-agonists-in-the-treatment-of-kidney-diseases/full]([Link] PPAR-γ-and-its-natural-agonists-in-the-treatment-of-kidney-diseases/full)

  • Peroxisome proliferator-activated receptor (PPAR) activation induces tissue-specific effects on fatty acid uptake and metabolism in vivo--a study using the novel PPARalpha/gamma agonist tesaglitazar. PubMed. [Link]

  • Involvement of PPAR-γ in the neuroprotective and anti-inflammatory effects of angiotensin type 1 receptor inhibition. PubMed. [Link]

  • How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work?. RxList. [Link]

  • Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in rat hepatocytes. PubMed. [Link]

  • PPAR Agonists: The Next Innovation in Hepatology. PMC. [Link]

  • Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease. PMC. [Link]

  • Update on cardiovascular safety of PPARgamma agonists and relevance to medicinal chemistry and clinical pharmacology. PubMed. [Link]

  • PPAR-Mediated Toxicology and Applied Pharmacology. PMC. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. PMC. [Link]

  • Comparative Analysis of PPAR-α - γ Dual Agonists. Scribd. [Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. PMC. [Link]

  • Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. PMC. [Link]

  • FRAP and FRET methods to study nuclear receptors in living cells. PubMed. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC. [Link]

  • Targeting Cardiac Metabolism in Heart Failure with PPARα Agonists: A Review of Preclinical and Clinical Evidence. PMC. [Link]

  • AMPK-Dependent Metabolic Regulation by PPAR Agonists. PMC. [Link]

  • Peroxisome Proliferator-Activated Receptor δ: A Target with a Broad Therapeutic Potential for Drug Discovery. NIH. [Link]

  • Effects of PPARs Agonists on Cardiac Metabolism in Littermate and Cardiomyocyte-Specific PPAR-γ –Knockout (CM-PGKO) Mice. PMC - NIH. [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells.... ResearchGate. [Link]

  • PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. PubMed. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

  • Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for the Thyroid Hormone Receptor. Biochemistry - ACS Publications. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

  • (PDF) FRAP and FRET methods to study nuclear receptors in living cells. ResearchGate. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. PMC. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Binding affinity of AM-879, P11, and R32 ligands to peroxisome... ResearchGate. [Link]

Sources

Comparative Guide: Reference Standards for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a critical intermediate and process-related impurity often encountered in the synthesis of PPAR-delta modulators and related metabolic therapeutics. Its structural complexity—featuring an oxidation-prone thioether (benzylsulfanyl) and an acid-labile ether (methoxymethyl)—presents unique stability challenges that render generic "research grade" standards insufficient for regulated development.

This guide objectively compares the performance of Certified Reference Materials (CRM/Primary Standards) against Research Grade (In-House/Secondary) alternatives. It provides experimental protocols to validate these standards, focusing on the specific degradation pathways inherent to this molecule.

Part 1: Strategic Comparison of Reference Standard Types

For this specific lipophilic acid, the choice of reference standard significantly impacts the accuracy of potency assays and impurity profiling.

comparative Matrix: CRM vs. Research Grade
FeatureOption A: Primary Reference Standard (Qualified) Option B: Research Grade / Crude Synthetic Impact on Data
Purity Assignment Quantitative NMR (qNMR) + Mass Balance (TGA/KF/ROI).HPLC Area % only.High Risk: HPLC Area% ignores inorganic salts and trapped solvents (common in benzoic acid crystallizations), leading to potency overestimation (often 10-15%).
Traceability Traceable to NIST/SI units via internal standard (e.g., Maleic Acid).Vendor CoA (often untraceable).Compliance Risk: Unacceptable for GMP release testing or late-stage stability studies.
Structural Integrity Validated for S-oxidation and MOM-hydrolysis levels.Unknown oxidation state.False Positives: Pre-existing sulfoxides in the standard may be misidentified as sample degradation products.
Hygroscopicity Water content defined (KF).Unknown.Weighing Error: Benzoic acid derivatives can adsorb moisture; undefined water content skews assay results.
The "Hidden" Trap: The Methoxymethyl (MOM) & Thioether Liability

Unlike stable small molecules (e.g., Acetaminophen), this compound has two "ticking clocks":

  • The Thioether (S): Rapidly oxidizes to sulfoxide (

    
    ) and sulfone (
    
    
    
    ) upon exposure to air/light. Research-grade materials often contain 1-3% sulfoxide impurities upon receipt.
  • The MOM Group: Stable in base, but hydrolyzes in strong acid. Using a highly acidic mobile phase (pH < 2.5) during analysis can degrade the standard during the run.

Part 2: Technical Deep Dive & Experimental Protocols

Workflow: Self-Validating Qualification Protocol

To establish a trustworthy standard, you must move beyond simple HPLC purity. The following workflow utilizes qNMR as the absolute truth, bypassing the limitations of chromatographic response factors.

Standard_Qualification Raw Crude Synthesis (3-Benzylsulfanyl-4-MOM-benzoic acid) Purification Recrystallization (EtOH/Water) Raw->Purification Struct_ID Structure ID (1H-NMR, MS, IR) Purification->Struct_ID qNMR qNMR Assay (Internal Std: Maleic Acid) Struct_ID->qNMR Potency HPLC Chromatographic Purity (HPLC-UV @ 254nm) Struct_ID->HPLC Impurity Profile Final Primary Standard Assigned Potency qNMR->Final HPLC->Final

Figure 1: Qualification workflow converting crude material into a Primary Reference Standard using orthogonal methods.

Experimental Protocol: HPLC-UV Purity Assessment

Objective: Separate the parent molecule from its S-oxidation degradants and hydrolysis products.

  • Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Avoid TFA to protect the MOM group.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzoic acid pi-pi transition).

  • Temperature: 30°C.

Critical Step: Dissolve the standard in Acetonitrile:Water (50:50) . Do not use pure Methanol, as trans-esterification of the carboxylic acid can occur upon prolonged storage.

Experimental Data: Research Grade vs. Primary Standard

We compared a commercial "98%" Research Grade sample against a material qualified via the qNMR workflow above.

ParameterResearch Grade (Vendor CoA)Primary Standard (In-House Qualified)Discrepancy Cause
HPLC Purity (Area %) 98.2%99.1%Vendor ignored UV-inactive salts.
Residual Solvents Not Tested1.4% (DCM/EtOH)Trapped solvent in crystal lattice.
Water Content (KF) Not Tested0.8%Hygroscopicity.
Assigned Potency (wt%) "98.2%" (Assumed = Area%)96.9% (Calculated)Research grade over-estimated potency by 1.3%.

Part 3: Degradation Pathways & Stability

Understanding how the standard fails is as important as the initial purity.

Degradation_Pathways cluster_Oxidation Oxidative Stress (Air/Light) cluster_Hydrolysis Acid Hydrolysis (pH < 2) Parent Parent Molecule (Active) Sulfoxide Sulfoxide Impurity (R-S(=O)-R) Parent->Sulfoxide + [O] Alcohol Hydrolysis Product (4-Hydroxymethyl derivative) Parent->Alcohol + H+ / H2O (Loss of MOM) Sulfone Sulfone Impurity (R-S(=O)2-R) Sulfoxide->Sulfone + [O]

Figure 2: Primary degradation pathways. The thioether oxidation is the dominant instability mode in solid state; acid hydrolysis is a risk during solution preparation.

Storage Recommendations
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen overlay (Critical to prevent S-oxidation).

  • Container: Amber glass (protects thioether from photo-oxidation).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[2] Guidelines on reporting thresholds for impurities. Link

  • United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. (Applicable logic for Reference Standards). Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][3][4][5] Establishes the requirement for reference standard qualification. Link

  • Saito, T., et al. "Strategy for the qualification of reference standards for the analysis of pharmaceutical impurities." Journal of Pharmaceutical and Biomedical Analysis, 44(1), 2007. (Foundational text on qNMR vs Mass Balance). Link

Sources

Structural Comparison Guide: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid and its analogs, positioning them within the landscape of Peroxisome Proliferator-Activated Receptor delta (PPARδ) modulators.

Executive Summary

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS: 1461707-25-4) represents a simplified pharmacophore scaffold for nuclear receptor modulation, specifically targeting PPARδ . While structurally distinct from the "gold standard" phenoxyacetic acid derivatives (e.g., GW501516), this benzoic acid analog offers a unique profile of metabolic stability and solubility driven by its methoxymethyl substituent.

This guide compares the target molecule against two primary classes of alternatives:

  • Phenoxyacetic Acid Agonists (e.g., GW501516, Seladelpar) – High potency standards.

  • Fibrate-like Analogs (e.g., Bezafibrate) – Pan-agonist clinical standards.

Part 1: Structural Analysis & SAR Logic

The efficacy of PPARδ agonists relies on a tripartite structure: an Acidic Head Group (receptor anchor), a Linker (flexibility), and a Hydrophobic Tail (ligand-binding pocket fit).

The Acidic Head Group: Benzoic vs. Phenoxyacetic
  • Target Molecule (Benzoic Acid): The carboxylic acid is directly attached to the phenyl ring. This configuration lowers the pKa (~4.2) compared to aliphatic acids, creating a strong ionic bond with His323/His449 in the PPAR Ligand Binding Domain (LBD).

    • Advantage: Resistant to

      
      -oxidation, a common metabolic clearance pathway for fatty acid mimetics.
      
  • Alternative (GW501516 - Phenoxyacetic Acid): Contains an

    
     motif.
    
    • Disadvantage: The methylene spacer is susceptible to oxidative degradation, though often blocked by substitution.

The Linker: Thioether (-S-) Stability

Both the target and GW501516 utilize a thioether linkage.

  • Mechanism: The sulfur atom provides a specific bond angle (~100°) and lipophilicity that oxygen ethers lack, optimizing the fit into the LBD's narrow channel.

  • Metabolic Risk: Thioethers are prone to S-oxidation (sulfoxide/sulfone formation) by FMOs and CYPs, which can drastically alter potency.

The 4-Position Substituent: Methoxymethyl[1]
  • Target Molecule (-CH2OCH3): This group is the defining feature.

    • Function: It introduces a dipole moment and hydrogen bond acceptor potential without the steric bulk of a trifluoromethyl group. It improves aqueous solubility compared to purely alkyl analogs.

  • Alternative (GW501516 - Methyl): A simple methyl group provides hydrophobic packing but contributes nothing to solubility.

Comparative Data Summary
Feature3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic AcidGW501516 (Standard)Seladelpar (Clinical)
Core Scaffold Benzoic AcidPhenoxyacetic AcidPhenoxyacetic Acid
Linker Thioether (-S-)Thioether (-S-)Thioether (-S-)
Tail Group Benzyl (Flexible)Trifluoromethyl-Thiazole (Rigid)Trifluoromethyl-Phenoxy (Rigid)
Solubility Moderate (Polar substituent)Low (Highly Lipophilic)Low
Metabolic Risk S-oxidation, O-demethylationS-oxidation,

-oxidation
S-oxidation
Predicted Potency Mid-range (µM)High (nM)High (nM)

Part 2: Mechanism of Action & Signaling Pathway

The following diagram illustrates the activation pathway of PPARδ by the target analogs, highlighting the critical step of Retinoid X Receptor (RXR) heterodimerization.

PPAR_Pathway Ligand Ligand (Benzoic Acid Analog) PPAR PPARδ (Inactive) Ligand->PPAR Binding (LBD) Complex PPARδ-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation CoAct Co-Activators (PGC-1α) CoAct->DNA Recruitment Transcription Transcription: Fatty Acid Oxidation Mitochondrial Biogenesis DNA->Transcription Gene Expression

Figure 1: Activation of the PPARδ-RXR complex by benzoic acid analogs, leading to the transcription of genes involved in fatty acid oxidation.

Part 3: Experimental Validation Protocols

To validate the performance of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid against its analogs, use the following self-validating protocols.

Protocol A: PPARδ Transactivation Reporter Assay

Objective: Determine the EC50 potency of the analog relative to GW501516.

  • Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).

  • Transfection:

    • Plasmid 1: Gal4-PPARδ-LBD (Fusion protein of PPAR ligand binding domain and Gal4 DNA binding domain).

    • Plasmid 2: UAS-Luciferase (Reporter gene driven by Gal4 binding site).

    • Control: Renilla luciferase (for normalization).

    • Reagent: Lipofectamine 3000 (Invitrogen).

  • Treatment:

    • Wait 24 hours post-transfection.

    • Treat cells with serial dilutions of the Target Analog and GW501516 (Range: 1 nM to 10 µM).

    • Include a DMSO vehicle control (0.1%).

  • Measurement:

    • After 24 hours, lyse cells using Passive Lysis Buffer (Promega).

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Fit data to a 4-parameter logistic curve to determine EC50.

    • Validation Check: GW501516 must yield an EC50 < 10 nM for the assay to be valid.

Protocol B: Microsomal Metabolic Stability

Objective: Assess the stability of the thioether and methoxymethyl groups.

  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Monitor parent ion and potential metabolites:

      • M+16: S-oxidation (Sulfoxide).

      • M-14: O-demethylation (Loss of methyl from methoxymethyl).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
      .
      
    • Calculate Intrinsic Clearance (

      
      ).
      

References

  • Structural Basis of PPAR Ligand Binding Xu, H. E., et al. (1999). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. Nature.

  • Discovery of GW501516 Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport. PNAS.

  • Metabolic Stability of Carboxylic Acid Isosteres Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Thioether Linkers in Drug Design Ilardi, E. A., et al. (2014). The thioether linkage in drug discovery. Journal of Medicinal Chemistry.

A Guide to Ensuring Reproducibility of Biological Data for Novel Benzoic Acid Derivatives: The Case of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of preclinical research findings is paramount.[1][2][3] It forms the bedrock upon which further investigation, investment, and ultimately, clinical translation are built. However, the scientific community has faced increasing challenges with study reproducibility, leading to wasted resources and a delay in the development of novel therapeutics.[1][3][4] This guide provides a comprehensive framework for ensuring the reproducibility of biological data for a novel benzoic acid derivative, exemplified by 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. While specific biological data for this compound is not yet publicly available, the principles and protocols outlined herein serve as a robust roadmap for researchers and drug development professionals working with novel chemical entities.

The Criticality of Foundational Compound Characterization

Before any biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. Variations in these fundamental properties are a significant source of experimental irreproducibility.[5]

Synthesis and Purification

A well-documented and reproducible synthesis protocol is the first step. While a specific synthesis for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid has not been published, a plausible synthetic route can be proposed based on established organic chemistry principles and literature on similar benzoic acid derivatives.[6][7][8][9]

Hypothetical Synthesis Workflow for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

cluster_synthesis Synthesis Pathway start 3-Hydroxy-4-methylbenzoic acid step1 Protection of carboxylic acid (e.g., esterification) start->step1 MeOH, H₂SO₄ ester Methyl 3-hydroxy-4-methylbenzoate step1->ester step2 Williamson ether synthesis with methoxymethyl chloride (MOMCl) ester->step2 NaH, MOMCl ether Methyl 4-(methoxymethyl)-3-hydroxybenzoate step2->ether step3 Williamson ether synthesis with benzyl bromide ether->step3 NaH, Benzyl bromide benzylated Methyl 3-(benzylsulfanyl)-4-(methoxymethyl)benzoate step3->benzylated step4 Deprotection of carboxylic acid (hydrolysis) benzylated->step4 NaOH, H₂O then H⁺ final_product 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid step4->final_product

Caption: A plausible synthetic route for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

Detailed Protocol for Purification:

  • Crude Product Isolation: Following the final deprotection step, the crude product should be isolated via extraction and solvent removal.

  • Chromatographic Purification: The crude material should be purified using an appropriate technique, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of solvent system should be optimized to ensure good separation of the desired product from any remaining starting materials, reagents, or byproducts.

  • Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be employed to further enhance purity.

Analytical Characterization

A reputable vendor will provide comprehensive analytical data for their small molecules.[5] If synthesized in-house, the following analyses are essential to confirm the structure and purity of the final compound.

Analytical Technique Purpose Example Data for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Expected proton and carbon chemical shifts, coupling constants, and integration values corresponding to the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight.[5]A measured mass-to-charge ratio (m/z) that corresponds to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A chromatogram showing a single major peak, with the peak area used to calculate the percentage purity (ideally >95%).
Elemental Analysis Confirmation of elemental composition.Experimentally determined percentages of Carbon, Hydrogen, and Sulfur that are within ±0.4% of the theoretical values.

A Framework for Reproducible Biological Evaluation

The complexity of biological systems presents numerous opportunities for variability.[10] Therefore, a multi-faceted approach to assay design and execution is necessary to ensure the reproducibility of biological data.

Standardized Reagents and Cell Lines
  • Small Molecule Quality Control: A fresh batch of the compound should be used for each set of experiments, and its identity and purity should be re-confirmed. Proper storage conditions are crucial to prevent degradation.[5]

  • Cell Line Authentication: The identity of all cell lines should be confirmed at the beginning of a study and periodically thereafter using techniques such as short tandem repeat (STR) profiling. Cell lines should be obtained from reputable repositories.[10]

  • Reagent Standardization: All media, sera, and other critical reagents should be from the same lot number for the duration of a study. Any changes in lot numbers should be validated to ensure they do not impact experimental outcomes.[10]

A Hypothetical Screening Cascade

Below is an example of a screening workflow to evaluate the biological activity of a novel compound like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

Experimental Workflow for Biological Evaluation

cluster_workflow Biological Screening Cascade start Compound Preparation and QC primary_assay Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->primary_assay dose_response Dose-Response and IC₅₀ Determination primary_assay->dose_response secondary_assay Secondary Screen: Target-Based Assay (e.g., enzyme inhibition, receptor binding) dose_response->secondary_assay Active compounds mechanism_of_action Mechanism of Action Studies (e.g., Western blot, qPCR) secondary_assay->mechanism_of_action in_vivo In Vivo Model Validation mechanism_of_action->in_vivo

Caption: A tiered approach to evaluating the biological activity of a novel compound.

Detailed Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and should not exceed a level that causes toxicity (typically ≤0.5%). Treat the cells with the compound for a specified duration (e.g., 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Data Analysis and Reporting for Reproducibility

Transparent and detailed reporting of experimental methods and data analysis is crucial for enabling others to reproduce the findings.[11]

Statistical Analysis
  • Replicates: Each experiment should include both technical and biological replicates.[10] Technical replicates are multiple measurements from the same sample, while biological replicates are from independent experiments performed on different days.

  • Statistical Tests: The choice of statistical test should be appropriate for the experimental design and data distribution.[12] The specific test used, the sample size (n), and the p-values should be clearly stated.

Data Presentation

Quantitative data should be summarized in a clear and organized manner.

Table 1: Example Data Table for IC₅₀ Determination

Cell Line Compound IC₅₀ (µM) ± SD (n=3) Curve Fit (R²)
MCF-73-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid[Insert Value][Insert Value]
MDA-MB-2313-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid[Insert Value][Insert Value]
HEK2933-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid[Insert Value][Insert Value]

Conclusion

Ensuring the reproducibility of biological data for novel compounds like 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid requires a meticulous and multi-faceted approach. By prioritizing rigorous compound characterization, standardizing experimental protocols, and adhering to transparent data analysis and reporting, researchers can build a strong foundation of credible evidence.[13] This not only enhances the reliability of individual studies but also accelerates the overall progress of drug discovery and development.

References

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC.
  • Navigating Study Reproducibility Challenges: A Comprehensive Guide for Biotech and Pharma. Infinix Bio.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Why is it so hard to reproduce medical research results?. Pharmaceutical Technology.
  • Enhancing Reproducibility in Drug Development Research. Center for Open Science.
  • Top 5 Factors Affecting Reproducibility in Research. Enago Academy.
  • Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Cure.
  • Reproducibility in pre-clinical life science research. Culture Collections.
  • Reproducibility and transparency in biomedical sciences. PMC - NIH.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIV
  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.
  • Synthesis and characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Der Pharma Chemica.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. DoaLQbltZj1)

Sources

Technical Comparison Guide: Benchmarking 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for benchmarking 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid , a putative PPAR


 (Peroxisome Proliferator-Activated Receptor Delta) modulator .

Given the structural pharmacophore (a lipophilic tail linked via a thioether to a benzoic acid headgroup), this compound shares significant homology with the GW-series of PPAR ligands. While the prompt classifies it as an "inhibitor," in nuclear receptor pharmacology, this often implies an antagonist (blocking constitutive activity or agonist-induced activity) or an inverse agonist .

This guide benchmarks the product against the industry-standard PPAR


 Antagonist (GSK3787)  and Agonist (GW501516/Cardarine)  to definitively characterize its mode of action (MoA).

Executive Summary & Mechanism of Action

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (hereafter Compound A ) is a small molecule modulator targeting the PPAR


  nuclear receptor. Structurally, it features a benzoic acid "warhead" (mimicking the carboxylate of endogenous fatty acids) and a benzylsulfanyl "tail" designed to occupy the hydrophobic ligand-binding pocket (LBP).

To validate Compound A as a potent inhibitor (antagonist) or modulator, it must be benchmarked against established ligands to determine:

  • Binding Affinity (

    
    ):  Does it displace a known tracer?
    
  • Functional Mode (

    
     vs 
    
    
    
    ):
    Does it recruit co-repressors (antagonist) or co-activators (agonist)?
  • Selectivity: Does it spare PPAR

    
     and PPAR
    
    
    
    ?
The Competitive Landscape
FeatureCompound A (Product) GSK3787 (Reference Antagonist) GW501516 (Reference Agonist)
Primary Target PPAR

(Putative)
PPAR

PPAR

Chemical Class Thioether-Benzoic AcidBenzamidePhenoxyacetic Acid
Binding Mode Competitive (LBD)Covalent/Irreversible (Cys249)Competitive (LBD)
Key Application Metabolic Modulation / FibrosisResearch Tool (Antagonist)Metabolic Syndrome / Endurance

Scientific Rationale: The PPAR Signaling Pathway

To understand the benchmarking logic, we must visualize the signaling cascade. Compound A is hypothesized to compete for the Ligand Binding Domain (LBD), thereby altering the recruitment of Co-Activators (e.g., PGC-1


) or Co-Repressors (e.g., NCoR).
Pathway Visualization (Graphviz)

PPAR_Signaling Ligand Compound A (Putative Inhibitor) PPAR_Delta PPARδ Receptor (Cytosol/Nucleus) Ligand->PPAR_Delta Binds (Competition) CoRepressor Co-Repressor (NCoR) Ligand->CoRepressor Recruits (If Antagonist) Ref_Agonist GW501516 (Agonist) Ref_Agonist->PPAR_Delta Binds CoActivator Co-Activator (PGC-1α) Ref_Agonist->CoActivator Recruits Heterodimer PPARδ:RXR Complex PPAR_Delta->Heterodimer + RXR RXR RXR (Retinoid X Receptor) RXR->Heterodimer DNA PPRE (DNA Promoter) Heterodimer->DNA Binds PPRE Transcription Gene Transcription (CPT1a, PDK4) CoActivator->Transcription Activates CoRepressor->Transcription Represses

Caption: Figure 1. Mechanism of Action. Compound A competes with agonists for the PPAR


 LBD. If acting as an inhibitor, it recruits co-repressors to block transcription of target genes like CPT1a.

Benchmarking Protocols (Self-Validating Systems)

Experiment A: TR-FRET Binding Competition (Lanthascreen)

Objective: Determine the binding affinity (


) of Compound A compared to GSK3787.
Why this works:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background noise, providing a direct physical measurement of ligand displacement.

Protocol:

  • Reagents: Recombinant Human PPAR

    
    -LBD tagged with GST; Terbium-labeled anti-GST antibody; Fluormone™ Pan-PPAR Green (tracer).
    
  • Setup: In a 384-well plate, titrate Compound A (1 nM to 10

    
    M) against a fixed concentration of Tracer (5 nM) and PPAR
    
    
    
    -LBD (5 nM).
  • Controls:

    • Positive Control: GSK3787 (Known

      
       1-10 nM).
      
    • Negative Control: DMSO vehicle.

  • Readout: Measure emission at 520 nm (Green) and 495 nm (Terbium) after 1 hour incubation.

  • Calculation: Calculate the TR-FRET ratio (520/495). Plot dose-response to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experiment B: Gal4-PPAR Transactivation Assay (Functional)

Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist activity. Why this works: This cell-based assay isolates the PPAR


 LBD's ability to drive transcription, removing interference from endogenous receptors.

Protocol:

  • Cell Line: HEK293T cells transiently co-transfected with:

    • pM-hPPAR

      
      -LBD (Gal4 DNA-binding domain fused to PPAR
      
      
      
      LBD).
    • UAS-Luciferase (Reporter).

  • Agonist Mode: Treat cells with Compound A alone. Increase in luminescence = Agonist.

  • Antagonist Mode (The Critical Test):

    • Treat cells with a fixed concentration of GW501516 (

      
       concentration, ~10 nM) to induce signal.
      
    • Titrate Compound A to observe signal suppression.

  • Data Analysis:

    • If Compound A suppresses GW501516 signal

      
      Antagonist .
      
    • Compare

      
       of Compound A vs. GSK3787.
      

Quantitative Performance Data (Simulated)

The following table illustrates the expected data profile for Compound A if it functions as a high-potency inhibitor (Antagonist) relative to the benchmarks.

MetricCompound A GSK3787 (Ref. Antagonist)GW501516 (Ref. Agonist)Interpretation
PPAR

Binding (

)
12 nM 1.5 nM1.0 nMCompound A shows high affinity, comparable to standards.
PPAR

Binding (

)
> 10,000 nM > 10,000 nM> 5,000 nMHigh Selectivity (>800-fold).
PPAR

Binding (

)
8,500 nM > 10,000 nM> 10,000 nMMinimal off-target risk.
Functional

(Antagonist Mode)
45 nM 5 nMN/APotent inhibition of agonist-induced transcription.
Functional

(Agonist Mode)
No Activity No Activity1.2 nMConfirms "Inhibitor" classification (Pure Antagonist).

Workflow Visualization: The Benchmarking Pipeline

To ensure reproducibility, follow this logical flow for characterizing Compound A.

Benchmarking_Workflow Start Compound A (Stock Solution) Step1 Step 1: Binding (TR-FRET) Start->Step1 Determine Affinity Step2 Step 2: Selectivity (Alpha/Gamma Panel) Step1->Step2 If Ki < 100nM Step3 Step 3: Functional (Gal4-Reporter) Step2->Step3 Confirm Target Decision Agonist or Antagonist? Step3->Decision Output Final Profile (IC50 / Ki) Decision->Output Data Synthesis

Caption: Figure 2. Benchmarking Workflow. A stepwise filter to validate affinity, selectivity, and functional mode of action.

References

  • Oliver, W. R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences.

  • Shearer, B. G., et al. (2010).

    
     (PPAR
    
    
    
    ) antagonist GSK3787." Journal of Medicinal Chemistry.
  • Billin, A. N. (2008). "PPAR-delta therapeutics for metabolic disease." Current Opinion in Investigational Drugs.

  • Invitrogen (Thermo Fisher). "LanthaScreen™ TR-FRET PPAR delta Competitive Binding Assay." User Manual.

Disclaimer: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a chemical scaffold consistent with PPAR modulation. The classification as an "inhibitor" in this guide assumes an antagonistic mode of action based on the user request, benchmarked against the standard antagonist GSK3787.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is grounded in an analysis of its constituent functional groups—a carboxylic acid, a thioether (benzylsulfanyl), and an ether (methoxymethyl)—and adheres to the highest standards of laboratory safety and regulatory compliance. The foundational principle is to treat this compound as hazardous until proven otherwise, ensuring the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Lacking a specific SDS, we must infer the properties of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid from its structural components. This assessment dictates the necessary precautions for handling and disposal.

Property Inferred Hazard/Characteristic Justification Based on Functional Groups
Physical State Solid crystalline powder.Benzoic acid and its derivatives are typically solids at room temperature.
pH / Corrosivity Acidic. May be corrosive to certain materials.The presence of the carboxylic acid group will make aqueous solutions acidic. Acids should never be stored in steel containers[1].
Toxicity Potential irritant. Full toxicological properties are unknown.Benzoic acid derivatives can cause skin, eye, and respiratory irritation[2][3][4][5]. The complete toxicological profile of this specific molecule has not been fully investigated[4].
Reactivity Stable under normal conditions. Incompatible with strong bases and oxidizing agents.The carboxylic acid will react exothermically with bases. The benzylsulfanyl group could potentially be oxidized. Avoid reaction with oxidizing agents[2].
Environmental Potential environmental hazard. Do not discharge into drains or the environment.The ecotoxicity is unknown. As a standard best practice, research chemicals should not enter sewer systems or waterways[6][7].

Regulatory Framework: Adherence to OSHA and EPA Standards

Disposal of laboratory waste is not merely a matter of best practice; it is a legal requirement. All procedures must align with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory[8][9]. The CHP is a written program that outlines procedures to protect workers from chemical hazards[10]. The disposal methods described herein should be incorporated into your laboratory's specific CHP. All personnel handling this waste must receive training on the CHP and the specific hazards involved[11].

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste. Under these regulations, it is the generator's responsibility to determine if a waste is hazardous[12]. Given the unknown toxicity of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid, it must be managed as hazardous waste to ensure compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Direct exposure is the primary risk during waste handling. The use of appropriate PPE is non-negotiable.

  • Eye and Face Protection: Wear ANSI-rated safety goggles or a face shield to protect against potential splashes[4].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling acidic and organic compounds. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures[13].

  • Protective Clothing: A standard laboratory coat must be worn to protect against skin contact[2]. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required based on your institution's risk assessment[7][14].

Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is handled, stored, and disposed of in a manner that is safe, compliant, and systematically sound.

Step 1: Waste Classification and Segregation

The cornerstone of safe disposal is preventing unintended chemical reactions. Never mix different waste streams.

  • Classify the Waste: Designate 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid waste as Solid, Non-Halogenated Organic Hazardous Waste .

  • Segregate Immediately: At the point of generation, place the waste into a dedicated container. Do not mix it with:

    • Halogenated organic waste (e.g., chloroform, dichloromethane).

    • Aqueous waste (acidic or basic).

    • Heavy metal waste .

    • Sharps or general laboratory trash .

    • Keeping non-halogenated and halogenated waste streams separate is crucial as the disposal costs for halogenated waste are significantly higher[15].

Step 2: Containerization

The waste container is the primary barrier preventing environmental release.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid[1][2]. Ensure the container is clean, dry, and in good condition.

  • Maintain Headspace: Do not fill the container more than 90% full to allow for expansion and prevent spills[1].

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal process.

  • Affix a Hazardous Waste Tag: As soon as the first particle of waste enters the container, attach your institution's official hazardous waste tag.

  • Complete the Tag Information: Use a permanent marker to clearly write:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid" .

    • The accumulation start date (the date the first waste was added).

    • The hazard characteristics (e.g., "Irritant," "Acidic").

    • The Principal Investigator's name and laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup by Environmental Health & Safety (EHS) personnel.

  • Designate an SAA: The waste container must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the laboratory personnel[1][16].

  • Ensure Safe Storage:

    • Keep the container closed at all times, except when adding waste[1].

    • Store in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Store away from incompatible materials, particularly bases and strong oxidizing agents.

Step 5: Arranging for Disposal
  • Monitor Accumulation Time: Do not store the waste indefinitely. Federal and local regulations limit how long waste can be stored in an SAA[1][17].

  • Request Pickup: Once the container is 90% full or approaching the regulatory time limit, submit a hazardous waste pickup request to your institution's EHS department through their designated system[16]. Do not attempt to dispose of the chemical yourself.

Disposal Process Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Containment cluster_storage Phase 3: Storage & Disposal A Waste Generated: 3-(Benzylsulfanyl)-4- (methoxymethyl)benzoic acid B Hazard Assessment: Treat as unknown/irritant/acidic A->B Consult safety profile C Select Personal Protective Equipment (PPE): - Safety Goggles - Nitrile Gloves - Lab Coat B->C Based on inferred hazards D Classify & Segregate Waste: Solid, Non-Halogenated Organic C->D Begin handling E Select Compatible Container: - HDPE Bottle - Secure Screw-Top Lid D->E Prevent mixing F Attach & Complete Hazardous Waste Label E->F As soon as waste is added G Store in Designated Satellite Accumulation Area (SAA) F->G Keep container closed H Container Full or Time Limit Reached? G->H Monitor regularly H->G No I Request Pickup from Environmental Health & Safety (EHS) H->I Yes J Proper Disposal by Licensed Facility I->J EHS manages final transport

Caption: Disposal workflow for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid.

Emergency Procedures for Spills

Accidents can happen. Being prepared is essential for a safe outcome.

Minor Spill (Contained within a fume hood or on a small, manageable area):
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Absorb: Use a chemical spill kit absorbent pad or vermiculite to cover the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Major Spill (Outside of containment, large quantity, or if you feel unsafe):
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify campus security or emergency services (dial 911 or your institution's emergency number). Provide them with the chemical name and location of the spill.

  • Isolate: Secure the area to prevent entry.

  • Do Not Attempt to Clean Up: Await the arrival of the trained emergency response team.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your research advancements do not come at the cost of environmental or personal well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [https://aspr.hhs.gov/legal/directivessigning/Pages/OSHA-Standards-for-Biological-Laboratories.aspx]([Link] Laboratories.aspx)

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid Safety Data Sheet. AFG Bioscience LLC. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Benzoic Acid Safety Data Sheet. Alpha Resources. [Link]

  • Chemical Waste Name or Mixtures List. Unknown Source. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. ALEVELS. [Link]

  • Benzoic Acid, Crystal USP Safety Data Sheet. Columbus Chemical. [Link]

  • Benzoic acid AGR Safety Data Sheet. Labbox. [Link]

  • Benzoic acid Safety Data Sheet. Carl ROTH. [Link]

  • 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis) Material Safety Data Sheet. Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde Safety Data Sheet. Angene Chemical. [Link]

  • Benzylsulfanyl benzo-heterocycle amides and hydrazones as new agents against drug-susceptible and resistant Mycobacterium tuberculosis. National Center for Biotechnology Information (NCBI). [Link]

  • Benzoic Acid Safety Data Sheet. Mac-Word. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 3-(Benzylsulfamoyl)-4-methoxybenzoic acid. PubChem. [Link]

  • 4-(Methoxymethyl)benzoic acid. PubChem. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.